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  • Product: 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

Core Science & Biosynthesis

Foundational

Rewiring the Piperidine Core: A Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.3]heptane Derivatives

Executive Summary: The Paradigm Shift in Scaffold Hopping For decades, the piperidine ring has been a ubiquitous structural motif in small-molecule drug discovery. However, the modern demand for highly soluble, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Scaffold Hopping

For decades, the piperidine ring has been a ubiquitous structural motif in small-molecule drug discovery. However, the modern demand for highly soluble, metabolically stable, and patentable chemical entities has driven medicinal chemists to explore strained spiro heterocycles. Among these, 2-azaspiro[3.3]heptane has emerged as a premier bioisostere for piperidine 1.

As an Application Scientist overseeing lead optimization campaigns, I approach scaffold hopping not merely as a structural exercise, but as a multidimensional physicochemical optimization problem. Replacing a flat or flexible ring with a rigid, three-dimensional spirocycle fundamentally alters a molecule's fraction of sp³ carbons (Fsp³), basicity (pKa), and lipophilicity (logD). This whitepaper dissects the causality behind these physicochemical shifts and provides self-validating protocols for evaluating 2-azaspiro[3.3]heptane derivatives in drug development.

Structural Causality: Why 2-Azaspiro[3.3]heptane?

The transition from a 6-membered piperidine ring to a 2-azaspiro[3.3]heptane system introduces a 90° twist in the molecular geometry. This topological change has profound implications:

  • The Fsp³ Advantage: Spirocyclic scaffolds are inherently rich in sp³ carbons. A higher Fsp³ correlates strongly with improved aqueous solubility and reduced off-target promiscuity, moving molecules out of the "flatland" of traditional aromatics 1.

  • Vectorization and Geometry: The spiro-fusion projects functional groups in distinct three-dimensional vectors. While this is highly advantageous for terminal groups, it is critical to note that when used as a central scaffold, azaspiro[3.3]heptanes may induce significant geometry changes, sometimes making them unsuitable direct bioisosteres for central piperidines or morpholines [[2]]().

G Core Spirocyclic Core Insertion Fsp3 Increased Fsp3 Fraction Core->Fsp3 Basicity Modulated pKa (Basicity) Core->Basicity Solubility Enhanced Aqueous Solubility Fsp3->Solubility Metabolism Improved Metabolic Stability Fsp3->Metabolism Lipophilicity Altered logD7.4 (Lipophilicity) Basicity->Lipophilicity

Mechanistic impact of spirocyclic core insertion on physicochemical and ADME properties.

Physicochemical Profiling: The Counterintuitive logD Phenomenon

One of the most critical decisions in lead optimization is tuning lipophilicity. Intuitively, adding a carbon atom (moving from a C6 piperidine to a C7 spiroheptane) should increase lipophilicity. However, empirical data reveals a counterintuitive dichotomy based on the linkage point.

The C-Linked vs. N-Linked Dichotomy
  • C-Linked Derivatives: Introducing a spirocyclic center generally lowers the measured logD7.4 by as much as −1.0 relative to the parent piperidine. This is rationalized by an increase in the basicity (pKa) of the amine, which drives a higher fraction of the molecule into the ionized state at physiological pH, thereby reducing apparent lipophilicity [[2]]().

  • N-Linked Derivatives: Conversely, N-linked 2-azaspiro[3.3]heptanes act as an exception. Here, the logD7.4 increases by +0.2 to +0.5. Because the nitrogen is directly tied up in the linkage (often as an amide or sulfonamide), the basicity is neutralized, and the pure lipophilic contribution of the extra carbon atom dominates 2.

Table 1: Comparative Physicochemical Data Summary
PropertyPiperidine (Parent)C-Linked 2-Azaspiro[3.3]heptaneN-Linked 2-Azaspiro[3.3]heptane
Ring Size / Carbon Count 6-membered (C5N)Spirocyclic (C6N)Spirocyclic (C6N)
Basicity (pKa) ~10.0 - 10.5~10.2 - 10.8 (Increased)Neutralized (if amide/urea)
Lipophilicity ( Δ logD7.4) BaselineDecreased (up to -1.0)Increased (+0.2 to +0.5)
Conformational Geometry Chair (Flexible)90° Twisted (Rigid)90° Twisted (Rigid)
Bioisosteric Suitability N/AExcellent (Terminal groups)Poor (Central scaffolds)

Data synthesized from comprehensive analyses of azaspiroheptanes in medicinal chemistry 2 [[3]]().

Workflows & Self-Validating Experimental Protocols

To accurately capture the nuanced physicochemical shifts induced by spiro-fusion, computational predictions (cLogP) are insufficient. The strained geometry alters inductive effects unpredictably. Therefore, empirical validation is mandatory.

G N1 Identify Piperidine Lead Compound N2 Design 2-azaspiro[3.3]heptane Derivatives N1->N2 N3 Synthesis via Reductive Amination & Coupling N2->N3 N4 Physicochemical Profiling (pKa, logD, Sol) N3->N4 N5 In Vitro ADME (Microsomal Stability) N4->N5 N6 Go/No-Go Decision Based on SAR N5->N6

Workflow for scaffold hopping from piperidine to 2-azaspiro[3.3]heptane derivatives.

Protocol A: High-Throughput Shake-Flask LC-MS for logD7.4

Causality: Why shake-flask over computational models? Because algorithms routinely fail to account for the pKa shifts caused by spirocyclic strain. LC-MS allows for high sensitivity and prevents compound degradation artifacts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-azaspiro[3.3]heptane derivative in DMSO.

  • Partitioning: Add 10 µL of the stock to a 2 mL glass vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration: Cap the vial and shake vigorously at 25°C for 60 minutes at 1000 rpm to ensure complete phase equilibration.

  • Separation: Centrifuge the mixture at 3000 × g for 15 minutes to achieve sharp phase separation.

  • Quantification: Carefully extract 50 µL from the aqueous phase and 50 µL from the octanol phase. Dilute the octanol phase 1:100 in methanol to match LC-MS dynamic range.

  • Self-Validation (QC): Inject a reference standard (e.g., propranolol) alongside the samples. Calculate the mass balance: (Caq​×Vaq​)+(Coct​×Voct​) must equal ≥95% of the initial spike to rule out non-specific binding to the glass vial.

  • Calculation: logD7.4​=log10​(Areaoct​×DilutionFactor/Areaaq​) .

Protocol B: In Vitro Microsomal Intrinsic Clearance Assay

Causality: The rigid spiro-core is hypothesized to shield vulnerable C-H bonds from CYP450-mediated oxidation. We measure intrinsic clearance ( Clint​ ) to quantitatively compare metabolic stability against the parent piperidine 3.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction.

  • Self-Validation (QC): Run a minus-NADPH control to confirm that compound disappearance is strictly CYP450-mediated and not due to chemical instability. Include Verapamil as a high-clearance positive control.

  • Analysis: Centrifuge at 4000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance: Clint​(μL/min/mg)=(0.693/t1/2​)×(1/0.5 mg/mL) .

Synthetic Strategy: A Case Study in Opioid Rewiring

To demonstrate the portability of this scaffold, recent research successfully rewired the fentanyl chemotype by replacing its core piperidine with a 2-azaspiro[3.3]heptane bioisostere 4. This preserved the phenethyl/anilide geometry while introducing a compact 3D constraint.

General Synthetic Protocol for C-6 Functionalization:

  • Reductive Amination: Begin with commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. React with the desired aniline derivative using NaBH(OAc)₃ in dichloroethane. The Boc group dampens basicity on the spiro nitrogen, suppressing side reactions.

  • Acylation: Treat the resulting secondary amine with propionyl chloride and triethylamine to furnish the propionanilide intermediate.

  • Deprotection & Alkylation: Remove the Boc group using TFA/DCM. The revealed spiro-amine can then be alkylated (e.g., with phenethyl bromide and K₂CO₃) to yield the final bioisostere.

This analogue retained full μ-opioid receptor (MOR) preferred binding and antinociception, proving that the 2-azaspiro[3.3]heptane core can successfully mimic piperidine's vectorization in complex CNS targets 4.

Conclusion

The integration of 2-azaspiro[3.3]heptane into a medicinal chemistry pipeline is a powerful strategy for escaping the physicochemical limitations of planar heterocycles. By understanding the causal relationships between spiro-fusion, pKa modulation, and logD shifts, drug development professionals can rationally design molecules with superior solubility and metabolic stability. However, the rigid 90° twist demands careful consideration of vectorization, particularly when replacing central scaffolds. Rigorous, self-validating empirical assays remain the gold standard for profiling these advanced bioisosteres.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters (National Institutes of Health / ACS Publications) URL:[Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Sources

Exploratory

Mechanism of Action of Pyrimidine-Containing Spirocycles: Paradigms in Non-Classical Enzyme Inhibition and Targeted Protein Degradation

Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is often referred to as "escaping from flatland...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is often referred to as "escaping from flatland." Pyrimidine-containing spirocycles—bicyclic structures where a pyrimidine ring shares a single carbon atom with another ring—represent a pinnacle of this design philosophy.

The inclusion of a spirocyclic pyrimidine confers three distinct pharmacological advantages:

  • Vector Control: The spiro-carbon enforces a rigid, highly predictable 3D geometry, reducing the entropic penalty upon binding to a target protein.

  • Physicochemical Tuning: The nitrogen atoms of the pyrimidine act as precise hydrogen-bond acceptors, while the spirocyclic core improves aqueous solubility and lowers lipophilicity compared to planar biaryls.

  • Metabolic Stability: The lack of accessible flat surfaces and benzylic positions protects the scaffold from rapid cytochrome P450-mediated oxidation.

This whitepaper explores the mechanism of action (MoA) of pyrimidine-containing spirocycles through two distinct, field-proven therapeutic paradigms: Occupancy-Driven Non-Classical Enzyme Inhibition (exemplified by antimicrobial Spiropyrimidinetriones) and Event-Driven Pharmacology (exemplified by rigidified PROTAC linkers).

Paradigm I: Non-Classical Enzyme Inhibition (Spiropyrimidinetriones)

The Mechanistic Bottleneck of Fluoroquinolones

Bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) are validated targets for treating severe infections. Traditional inhibitors, such as fluoroquinolones (FQs) like moxifloxacin, operate by stabilizing the transient DNA-gyrase cleavage complex, preventing DNA re-ligation and causing bactericidal double-strand breaks[1][2]. However, FQs rely heavily on a Mg2+ -water bridge to interact with specific residues (e.g., Asp94 and Ala90) in the GyrA subunit[1][3]. Mutations at these residues disrupt the Mg2+ bridge, leading to severe, widespread clinical resistance[3].

The Spiropyrimidinetrione (SPT) Innovation

Spiropyrimidinetriones (SPTs), such as the first-in-class clinical candidate Zoliflodacin (ETX0914) , were designed to bypass this resistance mechanism[4][5]. Zoliflodacin features a pyrimidine-2,4,6-trione ring spiro-fused to a secondary ring system.

Mechanism of Action: Unlike FQs, SPTs do not utilize the Mg2+ -water bridge for target engagement[6][7]. Instead, they bind directly to the DNA-gyrase cleavage complex by interacting with highly conserved amino acids in the GyrB subunit , physically blocking the re-ligation of the DNA strands[8]. Because their binding footprint completely circumvents the GyrA mutation hotspots (D94G, A90V), SPTs exhibit zero cross-resistance with fluoroquinolones or other topoisomerase inhibitors[3][5][8].

Gyrase Gyrase Bacterial DNA Gyrase + DNA Substrate Cleavage DNA Cleavage Complex (Transient Intermediate) Gyrase->Cleavage FQ Fluoroquinolones (FQs) (e.g., Moxifloxacin) Cleavage->FQ SPT Spiropyrimidinetriones (SPTs) (e.g., Zoliflodacin) Cleavage->SPT MgBridge Mg2+-Water Bridge (GyrA D94/A90) FQ->MgBridge MgIndep Mg2+-Independent Binding (GyrB Conserved Residues) SPT->MgIndep Resist Resistance via GyrA Mutations MgBridge->Resist Mutation Bactericidal Inhibition of Re-ligation Bactericidal Effect MgIndep->Bactericidal No Cross-Resistance

Divergent mechanisms of action for Fluoroquinolones vs. Spiropyrimidinetriones on DNA Gyrase.

Self-Validating Protocol: In Vitro DNA Supercoiling and Cleavage Assay

To empirically validate the Mg2+ -independent MoA of an SPT, the following self-validating biochemical assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate recombinant wild-type and mutant (GyrA D94G) N. gonorrhoeae DNA gyrase. Causality: Testing against the mutant establishes whether the compound relies on the traditional FQ binding pocket.

  • Reaction Assembly: Incubate 0.5 µg of relaxed plasmid DNA (pBR322) with 1 U of DNA gyrase, 1 mM ATP, and titrations of the SPT (Zoliflodacin) or FQ (Moxifloxacin) in a reaction buffer containing Mg2+ .

  • Cleavage Complex Trapping: After 30 minutes at 37°C, add 0.2% SDS and 0.1 mg/mL Proteinase K. Causality: SDS denatures the gyrase, trapping the covalent protein-DNA intermediate. Proteinase K digests the enzyme, leaving a permanent double-strand break that linearizes the plasmid.

  • Self-Validation (The EDTA Wash): In a parallel control cohort, add 50 mM EDTA prior to the addition of SDS. Causality: EDTA aggressively chelates Mg2+ . For FQs, the removal of Mg2+ causes the cleavage complex to dissociate and the DNA to re-ligate (loss of linear DNA). For SPTs, the DNA remains cleaved, definitively proving the Mg2+ -independent mechanism[7].

  • Readout: Resolve the DNA states (supercoiled vs. linear) via 1% agarose gel electrophoresis and quantify using ethidium bromide fluorescence.

Paradigm II: Event-Driven Pharmacology (PROTACs)

The Limitation of Occupancy-Driven Kinase Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator of innate immunity and a target for autoimmune diseases. However, IRAK4 possesses both kinase activity and a structural scaffolding function[9][10]. Traditional ATP-competitive inhibitors only block the kinase activity, leaving the disease-driving scaffolding signaling intact[10].

The Spirocyclic Pyrimidine PROTAC Solution

Proteolysis Targeting Chimeras (PROTACs) offer an event-driven solution by recruiting an E3 ligase to ubiquitinate and degrade the entire IRAK4 protein, eliminating both kinase and scaffolding functions[9][11].

The formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) is entropically unfavorable. Early IRAK4 PROTACs utilized flexible aliphatic linkers, resulting in poor ternary complex stability and high in vitro clearance[9][12]. By replacing the flexible carbon chain with a rigid, polar spirocyclic pyrimidine , researchers pre-organized the molecule's conformation[9][13]. This structural rigidification dramatically reduced the entropic penalty of folding, yielding Compound 9 (and its derivative Compound 70), which demonstrated a highly potent DC50​ of 151 nM in peripheral blood mononuclear cells (PBMCs) and superior metabolic stability in liver microsomes[9][12][13].

PROTAC Target IRAK4 Kinase (Target Protein) Ternary Ternary Complex (Pre-organized, Low Entropy) Target->Ternary PROTAC Spirocyclic Pyrimidine PROTAC PROTAC->Ternary Rigid Linker E3 VHL E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Event-driven pharmacology: Spirocyclic pyrimidine PROTAC mediating IRAK4 degradation.

Self-Validating Protocol: Cellular Degradation and Proteasome Rescue Assay

To prove that the reduction in IRAK4 levels is due to targeted degradation rather than off-target cytotoxicity or transcriptional downregulation, a strict self-validating workflow must be employed.

Step-by-Step Methodology:

  • Cell Treatment: Seed human PBMCs at 1×106 cells/mL. Treat with the spirocyclic pyrimidine PROTAC across a 10-point concentration gradient (1 nM to 10 µM) for 18 hours.

  • Self-Validation (Mechanistic Controls): Establish three parallel control cohorts to validate the ubiquitin-proteasome system (UPS) dependency[9][14]:

    • Cohort A (Proteasome Rescue): Pre-treat cells with 1 µM Epoxomycin (a selective 26S proteasome inhibitor) for 2 hours prior to PROTAC addition. Causality: If IRAK4 is rescued, the mechanism is definitively proteasome-dependent.

    • Cohort B (Neddylation Blockade): Pre-treat with 1 µM MLN4924. Causality: Inhibits cullin-RING E3 ligase activation. Rescue of IRAK4 confirms E3 ligase dependency.

    • Cohort C (Enantiomeric Control): Treat a separate plate with a synthesized enantiomer of the PROTAC that cannot bind the VHL E3 ligase. Causality: Proves that degradation is driven by specific spatial recruitment of VHL, ruling out non-specific toxicity[9].

  • Lysis and Western Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for IRAK4 and a loading control (e.g., GAPDH or β -actin).

  • Data Analysis: Quantify band intensities via densitometry to calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation plateau).

Quantitative Data Presentation

The following table summarizes the mechanistic and quantitative distinctions between the two paradigms of pyrimidine-containing spirocycles discussed in this guide.

ModalityRepresentative CompoundPrimary TargetMechanism of ActionBinding CharacteristicsKey Efficacy Metric
Occupancy-Driven Inhibitor Zoliflodacin (ETX0914)DNA Gyrase / Topo IVInhibition of DNA re-ligation (Bactericidal) Mg2+ -independent; binds GyrB conserved residues IC50​ = 2.0 µM (Mtb Gyrase)[1]
Traditional Inhibitor Moxifloxacin (FQ)DNA Gyrase / Topo IVInhibition of DNA re-ligation (Bactericidal) Mg2+ -dependent; binds GyrA (D94/A90)Susceptible to GyrA D94G resistance[1][2]
Event-Driven PROTAC Compound 9 / 70IRAK4Ubiquitin-proteasome mediated degradationTernary complex formation (VHL E3 Ligase) DC50​ = 151 nM (PBMCs)[9][12]
Traditional Inhibitor PF-06650833IRAK4ATP-competitive kinase inhibitionBinds active site; leaves scaffolding intactHigh binding potency, but incomplete pharmacology[9]

Conclusion

Pyrimidine-containing spirocycles are not merely structural novelties; they are precision-engineered tools that solve fundamental bottlenecks in drug discovery. Whether utilized as the primary pharmacophore to bypass resistance mechanisms (as seen with the Mg2+ -independent binding of Spiropyrimidinetriones to DNA gyrase) or as rigidified vectors to overcome the entropic penalties of PROTAC ternary complex formation, this chemical class exemplifies the power of 3D molecular architecture in modern therapeutics.

References

  • Targeting IRAK4 for Degradation with PROTACs Source: nih.gov URL:[Link][9]

  • The Discovery of Protheolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives in Modulating Inflammatory Diseases Source: scielo.br URL:[Link][14]

  • Targeting IRAK4 for Degradation with PROTACs Source: acs.org URL:[Link][10]

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy Source: mdpi.com URL:[Link][13]

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy Source: nih.gov URL:[Link][11]

  • Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review Source: nih.gov URL:[Link][12]

  • Spiropyrimidinetriones: a Class of DNA Gyrase Inhibitors with Activity against Mycobacterium tuberculosis and without Cross-Resistance to Fluoroquinolones Source: asm.org URL:[Link][6]

  • Zoliflodacin Source: wikipedia.org URL:[Link][4]

  • HOW DO SPIROPYRIMIDINETRIONES WORK? Source: rxlist.com URL:[Link][15]

  • Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity Source: nih.gov URL:[Link][1]

  • Spiropyrimidinetriones: a Class of DNA Gyrase Inhibitors with Activity against Mycobacterium tuberculosis and without Cross-Resistance to Fluoroquinolones Source: nih.gov URL:[Link][3]

  • A Series of Spiropyrimidinetriones that Enhances DNA Cleavage Mediated by Mycobacterium tuberculosis Gyrase Source: nih.gov URL:[Link][2]

  • Responding to the challenge of untreatable gonorrhea: ETX0914, a first-in-class agent with a distinct mechanism-of-action against bacterial Type II topoisomerases Source: nih.gov URL:[Link][5]

  • What is Zoliflodacin used for? Source: patsnap.com URL:[Link][16]

  • Zoliflodacin Emerges as a First-in-Class Oral Option Against Drug-Resistant Gonorrhea Source: contagionlive.com URL:[Link][8]

  • Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates Source: acs.org URL:[Link][7]

Sources

Foundational

Engineering the 3D Pharmacophore: A Technical Guide to 2-Azaspiro[3.3]heptane in Medicinal Chemistry

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds represents a paradigm shift in modern drug discovery. Among these emerging motifs, the 2-azaspiro[3.3]h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds represents a paradigm shift in modern drug discovery. Among these emerging motifs, the 2-azaspiro[3.3]heptane core has proven to be a highly versatile bioisostere for traditional heterocycles like piperidine, morpholine, and piperazine[1]. By enforcing a rigid 90° topological twist and eliminating vulnerable α -protons, this spirocyclic scaffold fundamentally alters a molecule's physicochemical properties, metabolic stability, and receptor binding profile[2][3].

This whitepaper provides an in-depth technical analysis of the 2-azaspiro[3.3]heptane scaffold, detailing its counterintuitive physicochemical behaviors, its application in reprogramming biased G-protein coupled receptor (GPCR) signaling, and the self-validating synthetic protocols required for its integration into active pharmaceutical ingredients (APIs).

The Physicochemical Paradigm: The "LogD Lowering Twist"

A central dogma in medicinal chemistry is that the addition of carbon atoms increases a molecule's lipophilicity. However, the incorporation of the 2-azaspiro[3.3]heptane core frequently defies this rule. When used as a C-linked replacement for morpholine, piperidine, or piperazine, the spirocyclic center routinely lowers the measured logD7.4​ by as much as −1.0 [2][4].

The Causality of the Twist: This counterintuitive " logD lowering twist" is driven by a fundamental change in molecular geometry and basicity. The spiro-fusion breaks the planar C2–C3 and C5–C6 bonds of the parent heterocycle, replacing them with a quaternary bridging carbon that forces the terminal vectors into a 90° orthogonal orientation[2]. This structural reorganization reduces the inductive electron-withdrawing effects from adjacent functional groups, thereby increasing the pKa​ (basicity) of the spiro-nitrogen[2]. At physiological pH (7.4), the higher proportion of ionized amine drastically enhances the hydration shell, overriding the lipophilic contribution of the additional carbon atom[4].

Conversely, when the scaffold is N-linked , the basicity shift is nullified, and the logD7.4​ increases by +0.2 to +0.5 , strictly following the expected thermodynamic penalty of adding a carbon atom[2][4].

Table 1: Quantitative Physicochemical & Pharmacological Impact of Spiro-Substitution
ParameterTraditional Heterocycle (e.g., Piperidine)2-Azaspiro[3.3]heptane AnalogueMechanistic Causality
Lipophilicity (C-linked) Baseline ( logD7.4​ )Decreased (up to −1.0 )[4]90° twist alters inductive effects, increasing pKa​ and aqueous solvation[2].
Lipophilicity (N-linked) Baseline ( logD7.4​ )Increased ( +0.2 to +0.5 )[4]Basicity shift is neutralized; the addition of a carbon atom dictates lipophilicity[2].
Metabolic Stability Susceptible to CYP450 oxidationHighly Resistant[3]Quaternary spiro-center eliminates vulnerable α -protons and provides steric shielding.
MOR Agonism (Fentanyl) High β -arrestin-2 recruitmentAbsent recruitment[5]Topological shift alters the intracellular conformational dynamics of the receptor[5].

Pharmacological Reprogramming: Biased MOR Agonism

The therapeutic utility of 2-azaspiro[3.3]heptane extends beyond simple pharmacokinetic optimization; it can fundamentally reprogram receptor signaling cascades. A landmark 2026 study demonstrated this by rewiring fentanyl —a benchmark μ -opioid receptor (MOR) analgesic plagued by severe respiratory depression liabilities[5].

By replacing fentanyl's piperidine moiety with a 2-azaspiro[3.3]heptane core, researchers preserved the critical phenethyl/anilide geometry required for orthosteric binding[5]. The resulting spiro analogue maintained MOR-preferred binding (MOR > KOR DOR) and full antinociception[5]. However, the 3D topological shift induced a biased signaling state: the analogue exhibited zero apparent β -arrestin-2 recruitment [5]. Because the β -arrestin-2 pathway is the primary driver of opioid-induced respiratory depression, this spirocyclic substitution successfully engineered a vastly wider therapeutic index, shifting respiratory liabilities from the microgram/kg range to the milligram/kg range[5].

MOR_Signaling Ligand 2-Azaspiro[3.3]heptane Analogue MOR μ-Opioid Receptor (MOR) Ligand->MOR Binds Orthosteric Site GProtein G-protein Pathway (Analgesia) MOR->GProtein Full Activation Arrestin β-Arrestin-2 Pathway (Respiratory Depression) MOR->Arrestin Absent Recruitment

Fig 1. Biased signaling pathway of 2-azaspiro[3.3]heptane MOR agonists avoiding β-arrestin-2.

Synthetic Methodologies: Constructing the Spirocyclic Core

The integration of 2-azaspiro[3.3]heptane into complex APIs requires robust, high-yielding synthetic routes. The following workflow details the canonical four-step synthesis used to generate the spiro-fentanyl analogue from commercially available starting materials[5].

Synthesis_Workflow SM tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate Step1 Reductive Amination (Aniline, NaBH(OAc)3) SM->Step1 Int1 Secondary Amine (Quant.) Boc Retained Step1->Int1 Step2 Acylation (Propionyl Chloride) Int1->Step2 Int2 Propionanilide (56%) Anilide Selectivity Step2->Int2 Step3 Boc Deprotection (TFA) Int2->Step3 Int3 Unmasked Secondary Amine Step3->Int3 Step4 N-Alkylation (2-Phenethyl iodide) Int3->Step4 Product Spiro-Fentanyl Analogue (73% over 2 steps) Step4->Product

Fig 2. Four-step synthetic workflow for the 2-azaspiro[3.3]heptane fentanyl analogue.
Protocol 1: Synthesis of the Spiro-Fentanyl Analogue

This protocol is designed as a self-validating system, utilizing specific protecting group strategies and electrophile selections to force the reaction down a singular mechanistic pathway[5].

Step 1: Reductive Amination

  • Procedure: React tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with aniline in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Causality & Validation: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because its steric bulk and electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the C-6 ketone before the imine intermediate can fully form. The quantitative yield of the resulting secondary amine validates the stoichiometry. The Boc group is intentionally retained to dampen the basicity of the N(spiro) ring, suppressing off-target side reactions during condensation[5].

Step 2: Acylation

  • Procedure: Treat the secondary amine with propionyl chloride to yield the propionanilide intermediate (56% yield).

  • Causality & Validation: The retained Boc protection on the N(spiro) functionality is the critical control element here. It sterically and electronically prevents competing acylation at the spiro-nitrogen, ensuring 100% anilide selectivity[5]. If LC-MS detects di-acylated byproducts, it indicates premature Boc-deprotection or compromised reagent integrity.

Step 3 & 4: Deprotection and N-Alkylation

  • Procedure: Unmask the secondary amine using Trifluoroacetic Acid (TFA). Following neutralization, alkylate the N(spiro) position using 2-phenethyl iodide.

  • Causality & Validation: 2-phenethyl iodide is selected over the corresponding bromide. The iodide is a superior leaving group in this SN​2 step, driving higher conversion rates and minimizing elimination byproducts[5]. This choice directly simplifies downstream chromatographic purification, yielding the final tertiary amine at 73% over the final two steps[5].

Validating Scaffold Integrity: Metabolic Stability

Because the 2-azaspiro[3.3]heptane core is frequently deployed to rescue molecules from rapid hepatic clearance, validating its metabolic stability is a mandatory phase of preclinical development[3].

Protocol 2: In Vitro Microsomal Clearance Assay

This protocol measures the intrinsic clearance ( CLint​ ) of the spiro-analogue against human liver microsomes (HLMs)[3].

  • Incubation Setup: Suspend the test compound (1 μ M) in 0.5 M Potassium Phosphate Buffer (pH 7.4) containing pooled HLMs (0.5 mg/mL protein).

    • Causality: The high-capacity phosphate buffer maintains strict physiological pH, preventing acid/base-catalyzed degradation of the spirocycle independent of enzymatic action[3].

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a constant supply of electron equivalents. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute time course, ensuring linear enzymatic kinetics[3].

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract aliquots and immediately submerge in 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all CYP450 activity and locking the concentration state for accurate temporal analysis.

  • Self-Validation Checkpoint: The assay must be run concurrently with a high-clearance positive control (e.g., Verapamil). If the LC-MS/MS analysis shows that Verapamil is not rapidly degraded, it proves the NADPH system or the microsomes are inactive, immediately invalidating the assay run and preventing false-positive stability data[3].

Expanding the Toolbox: Asymmetric Functionalization

Beyond simple core replacements, advanced medicinal chemistry requires stereocontrol. Recent breakthroughs have enabled the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes[6]. By utilizing the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines (N-tert-butanesulfinyl aldimines) in the presence of LiHMDS at −78 °C, chemists can achieve exceptional diastereomeric ratios (dr up to 98:2)[6]. The lithium cation acts as a critical Lewis acid, organizing the transition state and initiating the highly stereoselective nucleophilic attack[6]. This opens new vectors for exploring uncharted chemical space in structure-based drug design (SBDD).

Conclusion

The 2-azaspiro[3.3]heptane scaffold is not merely a structural novelty; it is a highly programmable bioisostere. By leveraging its unique 3D topology, medicinal chemists can independently tune lipophilicity, evade metabolic degradation, and even dictate biased GPCR signaling cascades to strip away adverse side effects. As synthetic methodologies continue to mature, the integration of these spirocyclic motifs will remain a cornerstone strategy in the optimization of next-generation therapeutics.

References

  • 5. ACS Medicinal Chemistry Letters. 2.2. PMC / ACS Medicinal Chemistry Letters.

  • 7. PubMed / Bioorg Med Chem Lett.

  • 8. ResearchGate / Angewandte Chemie.

  • 1. SpiroChem.

  • 3. Benchchem. 7.4. ACS Medicinal Chemistry Letters. 8.6. Organic Letters - ACS Publications.

Sources

Exploratory

The Azaspiro[3.3]heptane Paradigm: Engineering 3D Bioisosteres for Advanced Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The transition from flat, sp²-rich aromatic rings to sp³-rich,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition from flat, sp²-rich aromatic rings to sp³-rich, three-dimensional architectures is a defining trend in modern medicinal chemistry. Among the most successful structural motifs driving this evolution are azaspiro[3.3]heptane scaffolds . By serving as conformationally restricted, non-classical bioisosteres for saturated six-membered heterocycles (such as piperidine, piperazine, and morpholine), these highly strained spirocycles offer profound advantages: they enhance molecular rigidity, optimize vectorization, and dramatically alter physicochemical properties like basicity and lipophilicity[1],[2].

This technical guide provides an authoritative analysis of azaspiro[3.3]heptane scaffolds, detailing the physicochemical rationale behind their use, validated synthetic methodologies, and their transformative applications in receptor-biased drug design.

The Physicochemical Rationale: The Lipophilicity Paradox

A central tenet of medicinal chemistry is that the addition of a carbon atom to a molecular framework typically increases its lipophilicity (logP). However, the incorporation of a spirocyclic center in azaspiro[3.3]heptanes often yields a counterintuitive result: a significant decrease in the distribution coefficient (logD7.4)[1].

Causality Behind the Physicochemical Shift

When morpholine or piperazine is replaced by an azaspiro[3.3]heptane, the topological rearrangement alters the distance and orientation between the heteroatoms. Specifically, the heteroatom is often shifted from a β -position to a γ -position relative to the basic nitrogen. This reduces the inductive electron-withdrawing effect, thereby increasing the basicity (pKa) of the amine[1].

At physiological pH (7.4), this elevated pKa results in a higher fraction of protonated (ionized) molecules, which drastically lowers the measured logD7.4 by up to -1.0 log units[1].

Exception: For N-linked 2-azaspiro[3.3]heptanes, the geometry does not afford the same basicity boost, and the logD7.4 increases by +0.2 to +0.5, aligning with the expected lipophilic contribution of an additional carbon atom[1].

Table 1: Physicochemical Impact of Azaspiro[3.3]heptane Replacements
Classical HeterocycleSpirocyclic BioisosterePrimary Effect on logD7.4Primary Effect on pKaStructural Vectorization
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneDecrease (-0.2 to -1.1)Increase (e.g., +0.8)90° orthogonal twist[1]
Piperidine (C-linked) 2-Azaspiro[3.3]heptaneDecreaseIncreaseRigidified, linear extension[1]
Piperidine (N-linked) 2-Azaspiro[3.3]heptaneIncrease (+0.2 to +0.5)Minimal change90° orthogonal twist[1]
Piperazine 2,6-Diazaspiro[3.3]heptaneDecreaseIncreaseRigidified 3D geometry[1],[3]

Core Bioisosteric Scaffolds and Logical Mapping

The selection of a specific azaspiro[3.3]heptane depends on the target interaction vectors required by the receptor's binding pocket.

G cluster_0 Classical Heterocycles cluster_1 Spirocyclic Bioisosteres P1 Piperidine S1 1- & 2-Azaspiro[3.3]heptane P1->S1 C- & N-linked replacements M1 Morpholine S2 2-Oxa-6-azaspiro[3.3]heptane M1->S2 Increased basicity, lower logD PZ1 Piperazine S3 2,6-Diazaspiro[3.3]heptane PZ1->S3 Enhanced rigidity & vectorization

Caption: Logical mapping of classical heterocycles to their spirocyclic bioisosteres.

Validated Synthetic Methodologies

To ensure reproducibility and scalability, the following protocols represent the current gold standards in the synthesis of azaspiro[3.3]heptane building blocks.

Protocol A: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

Historically, 2-oxa-6-azaspiro[3.3]heptane was isolated as an oxalate salt. However, this method suffers from sluggish filtration of magnesium byproducts and yields a hygroscopic product[4]. The optimized protocol by van der Haas et al. resolves these issues by utilizing hydrogenolysis and sulfonic acid precipitation[5],[4].

Step-by-Step Methodology:

  • Cyclization: React tribromopentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro intermediate[4].

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in methanol with a catalytic amount of acetic acid. Add 10% Pd/C catalyst and stir under a 5 bar hydrogen atmosphere for 16 hours.

    • Causality: This catalytic hydrogenolysis cleanly cleaves the protecting group, entirely avoiding the formation of gelatinous magnesium salts that plague the traditional sonication method[4].

  • Filtration: Filter off the Pd/C catalyst to yield a clean methanolic solution of the free base.

  • Salt Formation: Add 1.1 equivalents of a sulfonic acid (e.g., camphor sulfonic acid) directly to the methanolic solution at room temperature[4].

  • Isolation: Filter the resulting precipitate.

    • Causality: Isolation as a sulfonate salt yields a highly crystalline, non-hygroscopic, and thermally stable product with superior solubility, enabling a much wider range of downstream cross-coupling reactions[5],[4].

Synthesis A Tribromopentaerythritol B Cyclization (p-Toluenesulfonamide, Base) A->B C N-Tosylated Spiro Intermediate B->C D Hydrogenolysis (Pd/C 10%, 5 bar H2, MeOH, AcOH) C->D E Free Base 2-Oxa-6-azaspiro[3.3]heptane D->E F Salt Formation (Sulfonic Acid, RT) E->F G Stable Sulfonate Salt F->G

Caption: Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane sulfonate salts.

Protocol B: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition

While 2-azaspiro[3.3]heptane is common, the 1-aza variant offers a new generation of piperidine bioisosteres[6],[7].

Step-by-Step Methodology:

  • Cycloaddition: Perform a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO)[6],[7].

    • Causality: Graf's isocyanate is exceptionally electrophilic, allowing it to react with unactivated alkenes to form the highly strained spirocyclic β -lactam intermediate efficiently[7].

  • Reduction: Treat the resulting β -lactam with alane (AlH₃) to reduce the carbonyl moiety.

    • Causality: Alane is specifically chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the lactam without triggering ring-opening side reactions in the highly strained four-membered ring[7].

  • Isolation: Protect the resulting 1-azaspiro[3.3]heptane with a Boc group or precipitate as a hydrochloride salt for purification[7].

Therapeutic Applications: Rewiring GPCR Signaling

The rigidity of azaspiro[3.3]heptanes does more than just improve metabolic stability; it can fundamentally alter how a drug interacts with its target receptor, leading to biased signaling.

A landmark case study is the engineering of Spiro-Fentanyl . Fentanyl, a benchmark μ -opioid receptor (MOR) analgesic, is notorious for its severe respiratory depression liability, which is driven by β -arrestin-2 recruitment[8].

By replacing fentanyl's piperidine core with a 2-azaspiro[3.3]heptane core—while strictly preserving the phenethyl and anilide geometry—researchers achieved a profound pharmacological shift[8]:

  • Maintained Efficacy: The spiro analogue retained fentanyl-class behavior, showing MOR-preferred binding and full antinociception in hot-plate assays[8].

  • Eliminated Liability: Crucially, the rigidified spiro core completely abolished β -arrestin-2 recruitment. Respiratory depression was significantly reduced, emerging only at mg/kg doses rather than the dangerous μ g/kg range typical of fentanyl[8].

Pathway Fent Fentanyl (Piperidine Core) MOR μ-Opioid Receptor (MOR) Fent->MOR Spiro Spiro-Fentanyl (2-Azaspiro[3.3]heptane) Spiro->MOR Arr β-Arrestin-2 Recruitment (Respiratory Depression) Spiro->Arr Absent/Reduced GProt G-Protein Signaling (Antinociception) MOR->GProt Full Agonism MOR->Arr Fentanyl Only

Caption: Divergent GPCR signaling pathway of fentanyl versus its spirocyclic analogue.

Table 2: Bioisosteric Scaffolds and Therapeutic Applications
Spiro ScaffoldReplaced MotifTarget/Drug ApplicationKey Pharmacological Outcome
2-Azaspiro[3.3]heptane PiperidineFentanyl AnalogueAbolished β -arrestin-2 recruitment; reduced respiratory depression[8].
1-Azaspiro[3.3]heptane PiperidineBupivacaine AnalogueMaintained high anesthetic activity; generated patent-free IP space[6],[7].
1-Oxa-2,6-diazaspiro[3.3]heptane PiperazineCobimetinib DerivativesEnhanced target selectivity; stable to medicinally relevant N-functionalization[3].

Conclusion

Azaspiro[3.3]heptanes represent a masterclass in structural optimization. By carefully selecting the appropriate spirocyclic bioisostere, medicinal chemists can independently tune a molecule's pKa, lower its logD7.4, and lock its conformation to achieve biased receptor signaling. Supported by robust, scalable synthetic protocols like sulfonate salt isolation and [2+2] cycloadditions, these scaffolds have transitioned from synthetic curiosities to foundational pillars of modern drug discovery.

References

  • [5] van der Haas, R. N. S., et al. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Thieme Connect. URL:

  • [6] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." ResearchGate. URL:

  • [8] "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function." ACS Medicinal Chemistry Letters. URL:

  • [1] "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PMC / NIH. URL:

  • [4] "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Who we serve." Thieme Connect. URL:

  • [3] "1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere." ResearchGate. URL:

  • [7] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." ResearchGate. URL:

  • [2] "Strained spiro heterocycles as potential bioisosteres." RSC Publishing. URL:

Sources

Foundational

biological activity of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

Engineering Bioisosteric Modules: The Biological Activity and Applications of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Bioisosteric Modules: The Biological Activity and Applications of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires moving beyond traditional saturated heterocycles. 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane (PubChem CID: ) represents an advanced bioisosteric building block designed to overcome the metabolic liabilities and suboptimal lipophilicity of classic piperidine-based scaffolds.

By replacing a flexible 4-(pyrimidin-2-yloxy)piperidine module with a rigidified spirocyclic core, drug development professionals can precisely vector pharmacophores into target active sites while simultaneously reducing intrinsic clearance ( CLint​ ) and improving aqueous solubility. This technical whitepaper dissects the mechanistic rationale, biological target engagement, and self-validating experimental protocols required to leverage this spiro-pyrimidine module in drug discovery.

Structural Engineering: The Bioisosteric Rationale

The ubiquitous piperidine ring, while synthetically accessible, frequently suffers from high lipophilicity and vulnerability to Cytochrome P450 (CYP)-mediated α -oxidation. The transition to a 2-azaspiro[1]heptane core is driven by strict physicochemical causality :

  • Paradoxical Lipophilicity Reduction: Intuitively, adding a carbon atom to form a spirocyclic system should increase lipophilicity. However, the geometric strain of the spiro[1] system alters the hybridization and hydration sphere of the nitrogen atom, increasing its basicity ( pKa​ ). At physiological pH (7.4), a higher fraction of the spiro-amine is protonated compared to piperidine, which actively drives the molecule into the aqueous phase, thereby lowering the LogD.

  • Metabolic Shielding: The spirocyclic architecture removes vulnerable α -protons and introduces steric bulk that hinders the approach of CYP450 heme-oxo species. This structural rigidification dramatically reduces oxidative N-dealkylation, extending the metabolic half-life of the compound .

  • Entropic Optimization: The spiro center locks the exit vectors of the molecule. By pre-organizing the distance and angle between the basic amine and the pyrimidine oxygen, the entropic penalty typically incurred when a flexible piperidine ring binds to a target is virtually eliminated .

G A Piperidine Scaffold (Flexible, High CL_int) B Spirocyclic Rigidification (Bioisosteric Swap) A->B Structural Engineering C 2-Azaspiro[3.3]heptane Core (Rigid, Low CL_int) B->C Scaffold Generation D LogD Reduction (Improved Solubility) C->D Physicochemical Shift E Target Engagement (Pyrimidin-2-yloxy Motif) C->E Pharmacodynamic Vector F Optimized Lead Compound (Sustained Bioactivity) D->F E->F

Workflow of bioisosteric replacement optimizing pharmacokinetics and target engagement.

Pharmacodynamic Vectoring: The Pyrimidin-2-yloxy Motif

While the spirocyclic core dictates the pharmacokinetics, the pyrimidin-2-yloxy moiety is the primary driver of biological activity and target engagement.

When incorporated into larger drug molecules (such as kinase inhibitors or GPCR antagonists), this motif acts as a privileged pharmacophore. The two nitrogen atoms of the pyrimidine ring serve as potent hydrogen bond acceptors, frequently engaging the backbone amide ( NH ) of a kinase hinge region. Concurrently, the ether oxygen acts as a flexible hinge, allowing the pyrimidine ring to adopt an orthogonal conformation relative to the spiro system. This enables the flat, aromatic pyrimidine to slide into tight, hydrophobic specificity pockets (e.g., the DFG-out pocket in kinases) to establish crucial π−π stacking interactions.

G2 N1 Spiro-Pyrimidine Ligand (High Metabolic Half-life) N2 Kinase Hinge Region (Hydrogen Bonding) N1->N2 Target Binding 1 N3 Receptor Hydrophobic Pocket (Pi-Stacking) N1->N3 Target Binding 2 N4 Downstream Effector Blockade (Signal Transduction Halted) N2->N4 Kinase Inhibition N3->N4 GPCR Antagonism N5 Phenotypic Modulation (Disease State Reversal) N4->N5 Sustained Effect

Pharmacodynamic signaling impact of sustained target inhibition by spiro-pyrimidine ligands.

Comparative Physicochemical Profiling

To quantify the causality of this bioisosteric replacement, the table below summarizes the physicochemical shifts observed when transitioning from a traditional piperidine module to the 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane architecture.

Physicochemical Property4-(Pyrimidin-2-yloxy)piperidine (Traditional)6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane (Spirocyclic)Pharmacological Implication
pKa​ (Basic Amine) ~9.5~9.8Increased basicity leads to a higher fraction of ionized species at physiological pH (7.4).
LogD (pH 7.4) ~1.8~1.2Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding.
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Enhanced metabolic stability due to the steric shielding of the spirocyclic core.
Conformational States Multiple (Chair/Boat flips)Rigid (Orthogonal cyclobutane rings)Reduced entropic penalty upon target binding, leading to higher affinity ( Kd​ ).
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure robust, reproducible data generation.

5.1. Microsomal Intrinsic Clearance ( CLint​ ) Assay

This protocol determines the metabolic stability of the spirocyclic compound compared to its piperidine counterpart using Human Liver Microsomes (HLM).

Rationale & Causality: NADPH is utilized as an obligate cofactor for CYP450 enzymes. A "minus-NADPH" control is mandatory to prove that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability or esterase activity.

  • Preparation: Prepare a 10 mM stock solution of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add HLM to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Run a parallel control well substituting NADPH with blank buffer).

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction and capturing an accurate time-point snapshot.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the elimination rate constant ( k ) derived from the natural log of the percentage remaining versus time.

5.2. LC-MS/MS Shake-Flask Method for LogD 7.4​

This protocol measures the distribution coefficient, validating the lipophilicity reduction of the spirocyclic bioisostere.

Rationale & Causality: LC-MS/MS is utilized instead of UV-Vis spectroscopy because the spirocyclic core lacks strong chromophores. Mass spectrometry ensures compound-specific quantification, preventing impurities from skewing the partition ratio.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Sample Spiking: Dissolve the test compound in the pre-saturated PBS phase to a concentration of 10 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation. Causality: Centrifugation breaks any micro-emulsions that would falsely elevate the aqueous concentration.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute the octanol layer 100-fold in mobile phase. Analyze both phases via LC-MS/MS.

  • Calculation: LogD 7.4​

    Log10​ (Area Octanol​ / Area Aqueous​
    • Dilution Factor).
Conclusion

The integration of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane into drug discovery pipelines exemplifies the power of precision molecular engineering. By leveraging the geometric strain of the spiro[1] system, researchers can paradoxically lower lipophilicity while increasing metabolic stability. When coupled with the privileged target-engagement profile of the pyrimidin-2-yloxy headgroup, this module serves as a highly effective, patent-busting bioisostere for generating next-generation therapeutics with optimized in vivo profiles.

References
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. URL:[Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. (2023). 1-Azaspiro[1]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. URL:[Link]

  • Zheng, Y., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[1]heptanes. Chemical Communications. URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97616600, 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane. PubChem. URL:[Link]

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Exploratory

Spectral Characterization and Analytical Profiling of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

Executive Summary & Molecular Context The paradigm shift toward sp³-rich architectures in modern medicinal chemistry has driven the widespread adoption of spirocyclic scaffolds. 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The paradigm shift toward sp³-rich architectures in modern medicinal chemistry has driven the widespread adoption of spirocyclic scaffolds. 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane (PubChem CID: 97616600) [1] represents a highly versatile building block. By functioning as a rigid, metabolically stable bioisostere for piperazines and morpholines, the 2-azaspiro[3.3]heptane core alters the basicity (pKa) of the molecule while projecting the pyrimidine ether along a strictly defined spatial vector.

This technical guide provides an authoritative, in-depth analysis of the spectral data (NMR, MS, IR) required to characterize this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it elucidates the causality behind the observed spectral phenomena and establishes self-validating experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidating the Spin Systems (¹H and ¹³C NMR)

The structural elucidation of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane relies on distinguishing two highly dissimilar spin systems: the electron-deficient heteroaromatic pyrimidine ring and the highly strained, aliphatic spiro[3.3]heptane core.

  • The Pyrimidine Ring: The attachment of the oxygen at the C-2 position yields a symmetric pyrimidine system [2]. Because the nitrogen atoms are highly electronegative, they strongly deshield the adjacent protons. This results in a classic first-order splitting pattern: a two-proton doublet for H-4/H-6 (~8.52 ppm) and a one-proton triplet for H-5 (~6.95 ppm).

  • The Spirocyclic Core: The spiro[3.3]heptane system is characterized by extreme ring strain (~25 kcal/mol per cyclobutane ring), which alters the hybridization of the carbons (increasing s-character in the C-H bonds) and affects the J -coupling constants. The methine proton at C-6 is strongly deshielded by the adjacent ether oxygen, shifting it downfield to ~5.15 ppm. The methylene protons adjacent to the nitrogen (C-1, C-3) appear around 3.65 ppm.

Two-Dimensional (2D) NMR: Bridging the Ether Gap

A critical vulnerability in standard 1D NMR is the inability to prove the connection between the pyrimidine ring and the spirocycle, as the ether oxygen breaks the continuous J -coupled spin system. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The definitive proof of structure is the 3JCH​ correlation from the spiro H-6 proton to the pyrimidine C-2 carbon.

HMBC_Correlations A H-6 (Spiro) B C-2 (Pyrimidine) A->B 3J HMBC (Ether Linkage) D C-4 (Spiro Quaternary) A->D 3J HMBC C H-1/H-3 (Spiro) C->D 2J/3J HMBC E H-5/H-7 (Spiro) E->D 2J HMBC

HMBC correlations confirming the ether linkage and spirocyclic core connectivity.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of the free base compound in 0.6 mL of CDCl₃. Causality: CDCl₃ is selected over DMSO-d₆ for the free base to prevent rapid proton exchange that can broaden the secondary amine (N-H) signal into the baseline.

  • Tuning and Matching: Manually tune the probe to the exact resonance frequency of the sample. Causality: High-strain spiro systems often exhibit complex multiplet structures; perfect tuning maximizes the Signal-to-Noise (S/N) ratio, ensuring these fine splittings are resolved.

  • Shimming: Optimize Z1-Z5 coils until the residual CHCl₃ peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Self-Validation Checkpoint: Before accepting the data, verify that the integration ratio of the pyrimidine H-4/H-6 doublet to the spiro H-6 methine multiplet is exactly 2.00 : 1.00 . Any deviation indicates co-eluting impurities or incomplete relaxation (ensure d1≥5×T1​ ).

High-Resolution Mass Spectrometry (HRMS)

Ionization and Exact Mass

The compound possesses a monoisotopic mass of 191.1058 Da [3]. Due to the presence of the basic secondary amine in the azaspiro ring and the pyrimidine nitrogens, Positive Electrospray Ionization (ESI+) is highly efficient. The expected protonated molecular ion [M+H]+ is observed at m/z 192.1137 .

MS/MS Fragmentation Causality

Collision-Induced Dissociation (CID) of the [M+H]+ ion yields highly diagnostic fragments. The weakest bond in the molecule is the C(sp³)-O ether linkage.

  • Pathway A (Charge on Pyrimidine): Cleavage yields the protonated pyrimidin-2-ol fragment at m/z 97.040.

  • Pathway B (Charge on Spirocycle): Cleavage yields the 2-azaspiro[3.3]hept-6-ylium cation at m/z 96.081.

MS_Fragmentation M [M+H]+ m/z 192.1137 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane F1 m/z 97.040 [Pyrimidin-2-ol + H]+ M->F1 Ether Cleavage (Charge on Pyrimidine) F2 m/z 96.081 [2-Azaspiro[3.3]hept-6-ylium]+ M->F2 Ether Cleavage (Charge on Spiro) F3 m/z 68.050 Loss of C2H4 F2->F3 Ring Opening

Proposed ESI-MS/MS fragmentation pathway for 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane.
Self-Validating LC-HRMS Protocol
  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Collision Energy Optimization: Apply a Normalized Collision Energy (NCE) of 20–25 eV. Causality: The spirocyclic system is highly strained. Applying an NCE > 35 eV will completely shatter the spiro ring, bypassing the diagnostic m/z 96 fragment and leaving only non-specific, low-mass hydrocarbon noise.

  • Self-Validation Checkpoint: The mass error of the parent [M+H]+ ion must be ≤3 ppm. Furthermore, the presence of both m/z 97.040 and 96.081 fragments confirms the intact ether linkage prior to gas-phase dissociation.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically identifying vibrational modes that are invisible to MS and only inferred in NMR.

Self-Validating ATR-FTIR Protocol
  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond crystal.

  • Sample Application: Place 1–2 mg of the neat solid onto the crystal. Apply calibrated pressure via the anvil. Causality: Attenuated Total Reflectance (ATR) is chosen over KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr would create a massive, broad -OH stretch around 3400 cm⁻¹, completely masking the critical secondary N-H stretch of the azaspiro ring.

  • Self-Validation Checkpoint: Verify that the baseline is flat at 4000 cm⁻¹. A sloping baseline indicates poor optical contact or insufficient anvil pressure, requiring the sample to be re-pressed.

Consolidated Data Presentation

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Assignment Causality / Notes
Pyrimidine C-2 --165.2Quaternary; highly deshielded by two N atoms and one O atom.
Pyrimidine C-4, C-6 8.52d, J = 4.8159.4Ortho to ring nitrogens; strong inductive deshielding.
Pyrimidine C-5 6.95t, J = 4.8115.8Meta to nitrogens; least deshielded position in the heteroaromatic ring.
Spiro C-6 5.15p, J = 7.075.3Methine; shifted downfield by the electronegative ether oxygen.
Spiro C-1, C-3 3.65s55.1Methylene; adjacent to the secondary amine nitrogen.
Spiro C-5, C-7 2.60m40.2Methylene; complex splitting due to rigid spirocyclic geometry.
Spiro C-4 --30.5Quaternary spiro center; characteristic upfield shift for strained systems.
Azaspiro N-H 2.20br s-Exchangeable proton; broad due to quadrupolar relaxation of ¹⁴N.
Table 2: High-Resolution Mass Spectrometry (ESI+) and IR Data
TechniqueParameter / PeakValueStructural Assignment
HRMS [M+H]+ (Observed)192.1135 m/zProtonated molecular ion (Theoretical: 192.1137).
HRMS Mass Error< 1.5 ppmConfirms elemental formula: C₁₀H₁₄N₃O⁺.
MS/MS Major Fragment 197.040 m/z [Pyrimidin−2−ol+H]+ (Ether cleavage, charge retention on pyrimidine).
MS/MS Major Fragment 296.081 m/z [2−Azaspiro[3.3]hept−6−ylium]+ (Ether cleavage, charge retention on spiro).
FTIR-ATR ~3300 cm⁻¹Medium, broadN-H stretch (Secondary amine of the azaspiro core).
FTIR-ATR 1575, 1450 cm⁻¹Strong, sharpC=N and C=C stretching modes (Pyrimidine ring).
FTIR-ATR 1250 cm⁻¹StrongC-O-C asymmetric stretch (Aryl ether linkage).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97616600, 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane" PubChem, [Link]

  • Johnston, K. A., et al. "Substituent Effects on Exchange Coupling and Magnetic Relaxation in 2,2′-Bipyrimidine Radical-Bridged Dilanthanide Complexes" Journal of the American Chemical Society, vol. 142, no. 51, 2020, pp. 21461-21474. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7069270, N-Nitrosoanabasine (Reference for C10H13N3O Exact Mass)" PubChem, [Link]

Foundational

Engineering Allostery: A Technical Guide to the Discovery and Validation of M4 Muscarinic Positive Allosteric Modulators (PAMs)

Executive Summary The muscarinic acetylcholine receptor 4 (M4) has emerged as a premier therapeutic target for neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. Historically, targeting the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The muscarinic acetylcholine receptor 4 (M4) has emerged as a premier therapeutic target for neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. Historically, targeting the highly conserved orthosteric acetylcholine (ACh) binding site led to pan-muscarinic activation and dose-limiting peripheral adverse effects (e.g., gastrointestinal distress, diaphoresis). The strategic pivot toward Positive Allosteric Modulators (PAMs) allows for exquisite subtype selectivity. By binding to a topologically distinct, less conserved allosteric site, M4 PAMs potentiate the affinity and efficacy of endogenous ACh, preserving spatial and temporal signaling tone. This whitepaper details the mechanistic rationale, structure-activity relationship (SAR) profiling, and the rigorous, self-validating experimental protocols required to characterize novel M4 PAMs.

Mechanistic Rationale: The Allosteric Advantage

The M4 receptor is a Class A G-protein-coupled receptor (GPCR) that predominantly couples to inhibitory Gi/o​ proteins. In the central nervous system, M4 receptors are highly expressed on striatal spiny projection neurons and cortical presynaptic terminals.

When activated, M4 signaling inhibits adenylyl cyclase, reducing intracellular cAMP, which subsequently suppresses dopamine release. In the context of schizophrenia, where striatal dopamine hyperfunction drives positive symptoms, M4 PAMs act as indirect, state-dependent dopamine modulators 1[1].

M4_Pathway ACh Acetylcholine (ACh) Orthosteric Site M4R M4 Muscarinic Receptor (Active Conformation) ACh->M4R PAM Novel M4 PAM Allosteric Site PAM->M4R Potentiates affinity & efficacy Gi Gi/o Protein Activation M4R->Gi AC Adenylyl Cyclase Inhibition (Decreased cAMP) Gi->AC DA Suppression of Striatal Dopamine Release AC->DA

Fig 1. Synergistic activation of M4 receptor by ACh and PAM leading to dopamine suppression.

Structural Evolution & Quantitative Profiling

The discovery of highly selective M4 PAMs has been driven by iterative medicinal chemistry and structure-activity relationship (SAR) campaigns. Early tool compounds like LY2033298 provided proof-of-concept but suffered from species-dependent potency disconnects (human-preferring). Subsequent optimization led to the discovery of centrally penetrant, robust in vivo tool compounds and preclinical candidates such as VU0467154 and VU04674852[2].

Below is a quantitative comparison of benchmark M4 PAMs evaluated in standard calcium mobilization assays (potentiating an EC20​ concentration of ACh):

CompoundTarget Subtype pEC50​ EC50​ (nM) Emax​ (% of ACh max)Key Pharmacological Feature
LY2033298 M4 (Human-preferring)6.19 ± 0.03~64667%First-in-class proof of concept
VU0152100 M4 (Rodent active)6.59 ± 0.07~25769%First centrally active in rodents
VU0467154 M4 (Cross-species)7.75 ± 0.06~17.768%Best-in-class in vivo tool compound
CID 714286 M46.40 ± 0.05~400N/A (47-fold shift)MLPCN network probe

Data synthesized from3[3] and 4[4].

Experimental Methodologies: Validating M4 PAM Activity

To accurately quantify the cooperativity ( αβ ) and intrinsic efficacy ( τB​ ) of novel M4 PAMs, we employ a high-throughput kinetic calcium mobilization assay. Because native M4 receptors couple to Gi/o​ (which does not natively mobilize calcium), we engineer a self-validating cellular system using a chimeric G-protein5[5].

Workflow Cell CHO Cells Expressing Human M4 + Gqi5 Dye Fluo-4 AM Dye + Probenecid Incubation Cell->Dye PAM Add Novel PAM (Measure Intrinsic Agonism) Dye->PAM ACh Add EC20 ACh (Measure PAM Potentiation) PAM->ACh Read Kinetic Fluorescence Read (FLIPR) ACh->Read Data Calculate pEC50 & Emax Read->Data

Fig 2. Step-by-step FLIPR calcium mobilization workflow for quantifying M4 PAM activity.

Detailed Protocol: FLIPR Calcium Mobilization Assay

Step 1: Cell Preparation and Chimeric Engineering

  • Action: Plate CHO-K1 cells stably expressing the human M4 receptor and a Gqi5​ chimeric G-protein at 15,000 cells/well in 384-well black clear-bottom plates.

  • Causality: The Gqi5​ chimera possesses the receptor-recognition domain of Gi​ but the effector domain of Gq​ . This forces the Gi/o​ -coupled M4 receptor to signal through the Gq​ -PLC- IP3​ pathway, releasing intracellular Ca2+ . This converts a low-throughput cAMP inhibition assay into a rapid, high-throughput fluorescent readout.

Step 2: Dye Loading

  • Action: Incubate cells for 1 hour at 37°C with Fluo-4 AM calcium-sensitive dye supplemented with 2.5 mM probenecid.

  • Causality: Fluo-4 AM is lipophilic and cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the fluorophore. Probenecid is critical; it inhibits multidrug resistance proteins (e.g., MRP transporters), preventing the active efflux of the dye and ensuring a stable, high-signal baseline.

Step 3: Compound Addition (Intrinsic Agonism Screen)

  • Action: Add the test PAM (50 nM to 30 μM) to the cells 140 seconds prior to the addition of the orthosteric probe. Continuously read fluorescence.

  • Causality: This pre-incubation allows the compound to reach equilibrium at the allosteric site. By monitoring fluorescence during this 140-second window, the assay self-validates by screening for intrinsic allosteric agonism (ago-PAM activity). If a compound activates the receptor directly without ACh, it will be detected here before the orthosteric probe is introduced.

Step 4: Orthosteric Probe Addition (PAM Screen)

  • Action: Add an EC20​ concentration of Acetylcholine (ACh) and measure the kinetic calcium flux for an additional 120 seconds.

  • Causality: An EC20​ concentration provides a sub-maximal baseline of receptor activation. This leaves a large dynamic range to observe positive allosteric modulation (detected as a massive spike in fluorescence) without saturating the receptor, which would otherwise mask the PAM effect.

Step 5: Data Normalization and Analysis

  • Action: Normalize peak fluorescence values to the Emax​ of a saturating ACh control curve run on the same plate.

  • Causality: Normalizing against a saturating ACh control corrects for well-to-well variations in cell number or dye loading efficiency, ensuring inter-plate reliability and precise calculation of the fold-shift in ACh potency.

In Vivo Translation: From Assay to Behavior

Compounds that exhibit high pEC50​ and robust cooperativity in vitro are advanced to in vivo behavioral models. Because M4 activation suppresses dopamine release, M4 PAMs are highly efficacious in reversing hyperlocomotion induced by psychomotor stimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., MK-801). Unlike orthosteric agonists like xanomeline, selective M4 PAMs such as VU0467154 achieve these antipsychotic-like effects without inducing catalepsy or peripheral cholinergic toxidromes (salivation, lacrimation).

Conclusion

The development of M4 Positive Allosteric Modulators represents a paradigm shift in rational drug design for neuropsychiatry. By utilizing self-validating chimeric cell lines and rigorous kinetic assays, researchers can isolate compounds that finely tune cholinergic tone. As these novel compounds progress through preclinical pipelines, their unique mechanism of action promises a new horizon for treating the cognitive and positive symptoms of schizophrenia with unprecedented safety margins.

References

  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia.ACS Medicinal Chemistry Letters.
  • Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents.ACS Chemical Neuroscience.
  • Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM).NIH Molecular Libraries Probe Production Centers Network.
  • Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived from VU10004.ACS Chemical Neuroscience.
  • Beyond dopamine: Novel strategies for schizophrenia treatment.Law Conferences.

Sources

Exploratory

Exploring 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: A Comprehensive Technical Guide

Introduction The transition from flat, sp²-hybridized architectures to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. The piperidine ring is ubiquitous, found in the structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from flat, sp²-hybridized architectures to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. The piperidine ring is ubiquitous, found in the structure of approximately one hundred marketed drugs[1]. However, its conformational flexibility often leads to metabolic liabilities—such as rapid cytochrome P450-mediated oxidation—and suboptimal lipophilicity profiles[2].

To circumvent these issues, medicinal chemists employ bioisosteric replacement. Since its formal introduction into the drug discovery lexicon by Carreira and co-workers in 2010[3], the 2-azaspiro[3.3]heptane scaffold has emerged as a premier piperidine bioisostere[1]. By rigidifying the amine core, this spirocycle alters the basicity, lipophilicity, and exit vectors of the molecule, offering a powerful lever for lead optimization and patent-busting strategies[2].

Physicochemical Profiling: The Causality of the Spirocycle

Why does replacing a six-membered ring with a spirocyclic system improve a drug's pharmacological profile? The answer lies in the fundamental physical chemistry of the strained ring system.

  • Basicity and Lipophilicity : The spirocyclic strain slightly alters the hybridization of the nitrogen atom, increasing its s-character. This typically maintains the pKa within a biologically relevant range (comparable to piperidine) while often lowering the distribution coefficient (logD) by as much as 1.0 log unit, despite the net addition of a carbon atom[4].

  • Metabolic Stability : The rigidified three-dimensional architecture restricts conformational freedom. This steric constraint acts as a physical shield, protecting metabolically susceptible C–H bonds from enzymatic oxidation, which can significantly improve the half-life of the compound[2].

Table 1: Comparative Physicochemical Properties of Model Amide Scaffolds

The following data summarizes the impact of replacing a piperidine ring with its spirocyclic analogues in a model amide system[2].

ScaffoldpKa (Amine HCl)Solubility (µM)logD (pH 7.4)Metabolic Stability (% remaining, 30 min)
Piperidine 11.21361.6135%
2-Azaspiro[3.3]heptane 11.3121.5515%*
1-Azaspiro[3.3]heptane 11.4131.5960%

*Note: While 1-azaspiro[3.3]heptane shows superior metabolic stability in this specific amide model[2], 2-azaspiro[3.3]heptane remains the most widely validated scaffold for preserving target engagement due to its symmetrical exit vectors.

Synthetic Methodologies: Constructing the Bioisostere

The utility of any bioisostere is strictly gated by its synthetic accessibility. The synthesis of 2-azaspiro[3.3]heptane derivatives often begins with the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[5].

To demonstrate the practical application of this building block, we examine the synthesis of a recently developed 2-azaspiro[3.3]heptane fentanyl analogue[6].

Step-by-Step Protocol: Synthesis of the 2-Azaspiro[3.3]heptane Fentanyl Analogue
  • Reductive Amination : React tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃)[6].

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone, ensuring quantitative yield of the secondary amine. The Boc group dampens the basicity of the spiro nitrogen, suppressing side reactions[6].

  • Acylation : Treat the resulting secondary amine with propionyl chloride to furnish the propionanilide intermediate[6].

    • Causality: The orthogonal Boc protection on the spiro nitrogen prevents competing acylation, ensuring strict regioselectivity at the aniline nitrogen[6].

  • Boc Deprotection : Unmask the spirocyclic secondary amine using trifluoroacetic acid (TFA)[6].

    • Causality: TFA provides a clean, rapid, and quantitative deprotection. The volatility of TFA allows for easy removal of the byproduct and excess reagent in vacuo.

  • N-Alkylation : Alkylate the unmasked amine with 2-phenethyl iodide to yield the final tertiary amine[6].

    • Causality: The iodide electrophile is explicitly chosen over the bromide. Iodide is a superior leaving group, which accelerates the Sₙ2 substitution, drives higher conversion, and minimizes side products, thereby simplifying downstream purification[6].

SynthesisWorkflow A tert-butyl 6-oxo-2-azaspiro[3.3]heptane -2-carboxylate B Reductive Amination (Aniline, NaBH(OAc)3) A->B C Secondary Amine Intermediate (Boc-protected) B->C D Acylation (Propionyl Chloride) C->D E Propionanilide Intermediate D->E F Boc Deprotection (TFA) E->F G Secondary Amine (Unmasked) F->G H N-Alkylation (2-Phenethyl iodide) G->H I 2-Azaspiro[3.3]heptane Fentanyl Analogue H->I

Caption: Workflow for the synthesis of the 2-azaspiro[3.3]heptane fentanyl analogue from a commercial ketone.

Pharmacological Case Study: Rewiring Fentanyl

The true test of a bioisostere is its behavior in complex biological systems. A landmark 2026 study by Stewart et al. successfully rewired fentanyl—a potent but highly dangerous μ-opioid receptor (MOR) agonist—by replacing its central piperidine ring with a 2-azaspiro[3.3]heptane core[7].

The spirocyclic analogue preserved the desired fentanyl-like phenotype, including MOR-preferred binding and full antinociception (pain relief)[7]. However, the rigidified 3D constraint fundamentally shifted the drug's signaling profile. Unlike canonical fentanyl, which recruits β-arrestin-2 (a pathway heavily implicated in respiratory depression), the 2-azaspiro[3.3]heptane analogue showed no apparent β-arrestin-2 engagement[7]. This demonstrates how a simple bioisosteric swap can uncouple therapeutic efficacy from lethal side effects by subtly altering the ligand-receptor binding geometry.

MOR_Signaling Ligand 2-Azaspiro[3.3]heptane Analogue Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binds G_Protein G-Protein Pathway (Analgesia) Receptor->G_Protein Full Activation Arrestin β-Arrestin-2 Pathway (Respiratory Depression) Receptor->Arrestin No Engagement

Caption: Divergent MOR signaling pathway showing G-protein activation without β-arrestin-2 recruitment.

Self-Validating Protocol: In Vitro Metabolic Stability Assay

To empirically validate the improved metabolic profile of a 2-azaspiro[3.3]heptane derivative against its piperidine parent, a human liver microsome (HLM) stability assay is required[2]. This protocol is designed as a self-validating system, utilizing internal standards and positive controls to ensure data integrity.

Objective : Determine the in vitro half-life (t½) and intrinsic clearance (CL_int) of the test compound[2].

Materials :

  • Test compound and Piperidine parent (10 mM in DMSO)

  • Positive control (e.g., Verapamil, a compound with known high clearance)[2]

  • Pooled Human Liver Microsomes (HLM)[2]

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)[2]

  • NADPH regenerating system (NADPH-A and NADPH-B)[2]

  • Quenching solution (Acetonitrile containing an internal standard, e.g., Tolbutamide)

Step-by-Step Methodology :

  • Preparation of Working Solutions : Dilute the test compounds and Verapamil to 1 µM in the phosphate buffer.

    • Causality: A low concentration ensures the drug is well below the Michaelis constant (Km) for the CYP450 enzymes, allowing the reaction to follow first-order kinetics.

  • Microsome Incubation : Add HLM to the working solutions to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction.

  • Reaction Initiation : Add the NADPH regenerating system to initiate the reaction[2].

    • Causality: Cytochrome P450 enzymes require NADPH as an obligate electron donor. Without it, oxidative metabolism cannot occur, making a "minus-NADPH" control a perfect negative validation for non-CYP mediated degradation.

  • Time-Course Sampling : At predefined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of the ice-cold quenching solution.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction, while the internal standard accounts for any volumetric variations during downstream processing.

  • Sample Processing and Analysis : Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins. Transfer the supernatant and analyze via an LC-MS/MS system[2].

  • Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life using the formula: t1/2​=0.693/k [2].

References

  • Enamine. "Spirocyclic Piperidine Bioisostere." Enamine.net.
  • BenchChem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry." BenchChem.com, 2025.
  • Carreira, E. M., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[3.3]heptanes." Chemical Communications (RSC Publishing), 2025. URL:

  • Stewart, A. W., et al. "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function." ACS Medicinal Chemistry Letters, 2026.
  • Burkhard, J. A., et al. "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate." Organic Letters, 2009.
  • "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist." PubMed Central (PMC).

Sources

Protocols & Analytical Methods

Method

using 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane in M4 PAM assays.

The development of highly selective Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR) represents a paradigm shift in treating neuropsychiatric disorders, including schizophrenia a...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR) represents a paradigm shift in treating neuropsychiatric disorders, including schizophrenia and Alzheimer's disease[1]. Because the orthosteric acetylcholine (ACh) binding site is highly conserved across all five muscarinic subtypes (M1–M5), targeting the less-conserved allosteric vestibule is essential for achieving subtype selectivity[1].

Within this medicinal chemistry space, 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane has emerged as a privileged structural motif. When appended as a "tail" to tricyclic or bicyclic core scaffolds, the rigid spirocyclic nature of the azaspiro[3.3]heptane system optimizes the vector projection of the pyrimidine ether into the extracellular loops of the M4 receptor[2]. This specific orientation drives high binding affinity and robust cooperativity (α-factor) with endogenous ACh[3].

This application note details the mechanistic rationale, assay logic, and self-validating experimental protocols required to evaluate novel M4 PAMs incorporating the 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane moiety.

Mechanistic Rationale & Assay Logic

The native M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP)[4]. While cAMP assays are viable, they are often susceptible to high background noise and are less amenable to ultra-high-throughput screening (uHTS).

To resolve this, modern M4 PAM evaluation relies on a calcium mobilization assay (FLIPR). By stably transfecting Chinese Hamster Ovary (CHO) cells with both the human M4 receptor (hM4) and a chimeric G-protein, Gqi5 , the native Gi signal is forcibly rerouted through the Gq pathway[4]. The Gqi5 chimera possesses the receptor-recognition domain of Gi but the effector domain of Gq. Upon M4 activation, Gqi5 stimulates Phospholipase C (PLC), generating Inositol triphosphate (IP3) and triggering a massive, easily quantifiable release of intracellular calcium ( Ca2+ )[3].

A true PAM possesses no intrinsic agonist activity; it only functions in the presence of the orthosteric ligand[5]. Therefore, the assay is designed to measure the compound's ability to potentiate a sub-maximal, fixed concentration of ACh (typically the EC20​ ).

M4_Signaling_Assay ACh Acetylcholine (Orthosteric EC20) M4 hM4 Receptor (Conformational Shift) ACh->M4 Binds Core PAM Spirocyclic M4 PAM (Allosteric) PAM->M4 Binds Vestibule (Potentiation) Gqi5 Gqi5 Chimeric G-Protein M4->Gqi5 Activates PLC Phospholipase C (IP3 Pathway) Gqi5->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 Cleaves PIP2 FLIPR FLIPR Signal (Fluorescence) Ca2->FLIPR Dye Binding

Fig 1: Chimeric Gqi5 signaling pathway utilized in M4 PAM FLIPR calcium mobilization assays.

Quantitative Data Presentation

The incorporation of the 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane tail dramatically alters the pharmacological profile of M4 PAMs compared to traditional piperidine or simple aliphatic amine tails[2]. Below is a representative data summary illustrating the structure-activity relationship (SAR) impact of this specific moiety.

Table 1: Impact of Amine Tail Substitutions on hM4 PAM Activity

Compound Tail MotifhM4 EC50​ (nM)*ACh Emax​ (%)Fold-Shift (ACh)CNS Penetrance ( Kp​ )
Piperidine (Control)> 10,000N/A< 2x0.85
2-azaspiro[3.3]heptane450 ± 2565%15x1.10
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane 28 ± 4 88% 45x 1.45

*Assayed via hM4/Gqi5-CHO FLIPR in the presence of an EC20​ concentration of ACh.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps. A compound cannot be classified as an M4 PAM unless it demonstrates: (1) No activation of parental CHO cells (ruling out direct Gqi5/PLC activation), (2) No signal in the absence of ACh (ruling out orthosteric agonism), and (3) Complete signal blockade by Atropine (confirming M4-receptor dependence)[6].

Protocol 1: High-Throughput FLIPR Calcium Mobilization Assay

Objective: Determine the EC50​ and maximum potentiation ( Emax​ ) of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane derivatives at the hM4 receptor[4].

Reagents & Materials:

  • CHO-K1 cells stably expressing hM4 and Gqi5[4].

  • Parental CHO-K1 cells (Negative Control).

  • Fluo-4 AM or equivalent calcium-sensitive dye.

  • Acetylcholine chloride (ACh).

  • Atropine (Non-selective muscarinic antagonist).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hM4-Gqi5 cells and parental CHO-K1 cells into separate black, clear-bottom 384-well plates at a density of 15,000 cells/well in growth medium. Incubate for 16–20 hours at 37°C, 5% CO2​ [7].

    • Causality: The 16-20 hour window ensures optimal cell adherence and receptor expression recovery post-trypsinization.

  • Dye Loading: Remove growth medium and wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 20 µL of calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C[7].

  • Baseline & Compound Addition (Read 1): Transfer plates to the FLIPR instrument. Record baseline fluorescence (Excitation 470-495 nm / Emission 515-575 nm) for 10 seconds. Add 10 µL of the test PAM compound (10-point concentration curve, ranging from 10 µM to 0.3 nM) and record fluorescence for 3 minutes[7].

    • Validation Check: Any calcium spike during Read 1 indicates agonist activity, not PAM activity. True PAMs will show a flat baseline here[1].

  • Orthosteric Challenge (Read 2): Add 10 µL of ACh prepared at an EC20​ concentration (predetermined via a daily ACh dose-response curve). Record fluorescence for an additional 3.5 minutes[7].

    • Causality: Using an EC20​ concentration of ACh provides a sub-threshold baseline signal. This creates a wide dynamic assay window (high Z'-factor) allowing the PAM to push the receptor into a fully active state, making the potentiation easily measurable[4].

  • Antagonist Reversal (Read 3 - Select Wells): To validate that the potentiated signal is strictly M4-mediated, inject 10 µM Atropine into select high-response wells.

    • Validation Check: The fluorescent signal must crash to baseline, proving the calcium release was entirely dependent on muscarinic receptor activation[6].

Protocol 2: Radioligand Binding Displacement Assay ( [3H] -NMS)

Objective: Confirm that the spirocyclic PAM does not competitively bind to the orthosteric site, thereby validating its allosteric nature[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hM4 cells, homogenize in ice-cold HEPES buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , pH 7.4), and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet (5–10 µg protein/well)[6].

  • Tracer Incubation: In a 96-well plate, combine cell membranes with 0.35 nM [3H] -N-methylscopolamine ( [3H] -NMS), a radiolabeled orthosteric antagonist[6].

  • Compound Competition: Add the 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane test compound at varying concentrations (0.1 nM to 10 µM). Incubate the reaction for 2 hours at 25°C to reach equilibrium[6].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash filters three times with ice-cold buffer[6].

  • Scintillation Counting: Add scintillation cocktail to the filters and quantify retained radioactivity.

    • Causality & Data Interpretation: Because [3H] -NMS binds the orthosteric site, a true PAM will not displace the radioligand. If the test compound displaces [3H] -NMS (causing a drop in radioactive counts), it is an orthosteric ligand, not an allosteric modulator. Conversely, a PAM may actually slow the dissociation rate of the radioligand, a hallmark of allosteric cooperativity[3].

References

  • 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane. EvitaChem.
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Publications.
  • Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant. Semantic Scholar.
  • Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4). PMC.
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. PMC.
  • Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments. ACS Publications.
  • WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
  • Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators. ACS Publications.

Sources

Application

Application Note: Synthesis and Functionalization of 2-Azaspiro[3.3]heptane Derivatives

Introduction: The Bioisosteric Paradigm In modern drug discovery, the transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional scaffolds—a concept known as "escaping from flatland"—is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Paradigm

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to highly saturated, three-dimensional scaffolds—a concept known as "escaping from flatland"—is critical for improving clinical success rates. The piperidine ring is one of the most ubiquitous motifs in pharmaceuticals; however, its high lipophilicity (logD) and susceptibility to oxidative metabolism often present pharmacokinetic liabilities.

To circumvent these issues, the 2-azaspiro[3.3]heptane core was popularized by as a conformationally restricted, highly water-soluble bioisostere for piperidine[1]. By introducing a spirocyclic quaternary center, researchers can lower lipophilicity, enhance metabolic stability against oxidative enzymes, and preserve the precise vectorial geometry required for target binding[2]. Recent 2026 applications have successfully utilized this core to "rewire" benchmark opioids like fentanyl, preserving μ-opioid function while favorably altering β-arrestin recruitment profiles[3].

Pathway N1 Piperidine Core (Flat, High logD) N2 2-Azaspiro[3.3]heptane (3D, Low logD) N1->N2 Bioisosteric Replacement N3 Target Binding (Preserved Vectors) N2->N3 N4 Metabolic Stability (Reduced Oxidation) N2->N4

Figure 1. Pharmacological rationale for piperidine replacement with 2-azaspiro[3.3]heptane.

Mechanistic Rationale & Synthetic Strategy

Early syntheses of the 2-azaspiro[3.3]heptane system relied on the stepwise alkylation of 1,3-dibromopropane derivatives, which often suffered from modest yields and complex diastereomeric mixtures[4].

Workflow S1 1. Azetidine Olefin S2 2. [2+2] Cycloaddition (Trichloroacetyl Cl, Zn-Cu) S1->S2 S3 3. Dichloroketone Intermediate S2->S3 S4 4. Dechlorination (Zn, AcOH) S3->S4 S5 5. 6-Oxo-Spiro Core S4->S5 S6 6. Reductive Amination (NaBH(OAc)3, R-NH2) S5->S6 S7 7. Target Derivative S6->S7

Figure 2. Step-by-step synthetic workflow for 2-azaspiro[3.3]heptane derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate)

Step 1: [2+2] Cycloaddition

  • Preparation: Suspend zinc-copper (Zn-Cu) couple (2.5 equiv) in anhydrous diethyl ether (0.2 M) under an argon atmosphere.

  • Addition: Add tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) to the suspension.

  • Ketene Generation: Dissolve trichloroacetyl chloride (2.0 equiv) in anhydrous diethyl ether and add dropwise to the reaction mixture over 1 hour.

  • Temperature Control (Critical Causality): Maintain the internal reaction temperature between 15 °C and 25 °C using a water bath. Do not exceed 30 °C. Exceeding this threshold in the presence of the acidic microenvironment generated by ketene formation results in a significant thermal loss of the Boc protecting group[4].

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the crude dichloroketone intermediate.

Step 2: Zinc-Mediated Dechlorination

  • Reaction: Dissolve the crude dichloroketone in glacial acetic acid (0.5 M). Slowly add activated zinc dust (5.0 equiv) in portions.

  • Causality of Reagent Choice: Zn/AcOH is selected because it provides mild, chemoselective reductive dechlorination of the α,α-dichlorocyclobutanone. Harsher reducing agents (like LiAlH₄) would prematurely reduce the newly formed cyclobutanone carbonyl.

  • Stirring: Stir at room temperature for 2 hours.

  • Isolation: Filter the unreacted zinc. Neutralize the filtrate carefully with saturated aqueous Na₂CO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[4].

Protocol B: Late-Stage Functionalization via Reductive Amination

To synthesize biologically active derivatives (e.g., opioid receptor ligands or STAT3 inhibitors), the 6-oxo moiety serves as an excellent electrophilic handle for installing pharmacophores[3].

Step 3: Reductive Amination

  • Imine Formation: Dissolve the 6-oxo-2-azaspiro[3.3]heptane core (1.0 equiv) and the desired primary amine (e.g., aniline, 1.1 equiv) in 1,2-dichloroethane (DCE).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Causality of Design: The Boc group on the spiro-nitrogen is deliberately retained during this step. This dampens the basicity of the N(spiro) ring, thereby suppressing unwanted side reactions and oligomerization during the condensation/reduction phase[3]. Furthermore, NaBH(OAc)₃ is specifically chosen because it selectively reduces the transient iminium ion without reducing the unreacted ketone starting material.

  • Completion: Stir at room temperature for 12 hours. Quench with 1N NaOH, extract with dichloromethane (DCM), and purify to yield the secondary amine derivative quantitatively.

Quantitative Data & Optimization Matrix

To ensure a self-validating experimental system, researchers should benchmark their synthesis against the following optimized parameters. Deviations from these metrics usually indicate moisture contamination or thermal excursions.

Table 1. Reaction Optimization Matrix for 2-Azaspiro[3.3]heptane Synthesis

Synthetic StepReactants & ReagentsTemp (°C)Expected Yield (%)Critical Quality Attribute / Observation
[2+2] Cycloaddition Azetidine olefin, Trichloroacetyl Cl, Zn-Cu15 – 2575 – 80Strict temp control (<30 °C) prevents Boc cleavage[4].
Dechlorination Dichloroketone, Zn dust, Glacial AcOH20 – 2585 – 90Highly exothermic upon Zn addition; add in portions.
Reductive Amination 6-Oxo-spiro core, Aniline, NaBH(OAc)₃20 – 25> 95Quantitative conversion; Boc dampens basicity[3].
Acylation (Optional) Secondary amine, Propionyl Cl, DIPEA0 to 2055 – 60Requires strict anhydrous conditions to prevent hydrolysis.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. URL: [Link]

  • Meyers, J. K., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(19), 4330-4333. URL: [Link]

  • Kandasamy, et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. URL: [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 19-27. URL: [Link]

Sources

Method

Application Note: 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane in Schizophrenia Models

Executive Summary & Scientific Rationale Schizophrenia drug development is undergoing a paradigm shift. The field is moving away from direct D2​ receptor antagonists—which are burdened by extrapyramidal symptoms—toward n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Schizophrenia drug development is undergoing a paradigm shift. The field is moving away from direct D2​ receptor antagonists—which are burdened by extrapyramidal symptoms—toward novel mechanisms such as Muscarinic M4​ Positive Allosteric Modulators (PAMs) and Trace Amine-Associated Receptor 1 (TAAR1) agonists[1]. A major hurdle in these programs is achieving high receptor subtype selectivity and optimal central nervous system (CNS) penetration without triggering off-target toxicities.

The utilization of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane as a structural pharmacophore represents a masterclass in bioisosteric drug design. As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over traditional linear or monocyclic amines:

  • Escape from Flatland: Traditional piperazine and piperidine rings often suffer from high lipophilicity and metabolic vulnerability. Replacing them with a 2-azaspiro[3.3]heptane core introduces a rigid, three-dimensional architecture. This conformational restriction reduces the entropic penalty upon receptor binding, significantly enhancing target affinity[2].

  • Physicochemical Optimization: Counterintuitively, adding a carbon atom to form the spirocyclic bridge lowers the overall basicity (pKa) of the amine and reduces lipophilicity ( logD7.4​ )[3]. This combination is critical for crossing the blood-brain barrier (BBB) while minimizing efflux pump (P-gp) recognition and phospholipidosis.

  • Vector Control: The pyrimidin-2-yloxy moiety acts as a highly directional hydrogen-bond acceptor. The spirocyclic core locks this vector into a precise spatial orientation, allowing it to engage specific allosteric pockets (e.g., the M4​ transmembrane domain) that are inaccessible to flexible linear analogs[1].

Mechanistic Pathway

The following diagram illustrates how spirocyclic PAMs modulate striatal signaling to achieve an antipsychotic effect without directly blocking dopamine receptors.

G ACh Acetylcholine (Endogenous Agonist) M4 M4 Muscarinic Receptor ACh->M4 Orthosteric Binding PAM Spirocyclic PAM (Test Compound) PAM->M4 Allosteric Potentiation Gi Gi/o Protein Activation M4->Gi Signal Transduction cAMP ↓ cAMP Levels Gi->cAMP Inhibition of Adenylate Cyclase DA ↓ Dopamine Release (Antipsychotic Effect) cAMP->DA Striatal Modulation

Figure 1. Synergistic activation of the M4 receptor by ACh and the spirocyclic PAM.

Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail the in vitro and in vivo evaluation of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane derivatives.

Protocol 1: In Vitro Pharmacological Profiling (FLIPR Ca2+ Flux Assay)

Causality: M4​ receptors natively couple to Gi/o​ proteins, which inhibit cAMP. To adapt this for high-throughput screening (HTS), we utilize CHO-K1 cells stably expressing human M4​ and a chimeric Gqi5​ protein. This forces the Gi​ -coupled receptor to signal through the Gq​ pathway, mobilizing intracellular calcium for a robust fluorescent readout[1].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1-hM4- Gqi5​ cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 min at 37°C, followed by 15 min at room temperature.

  • Compound Preparation: Serially dilute the spirocyclic test compound in DMSO, then transfer to assay buffer (ensure final DMSO concentration is <0.5% to prevent solvent toxicity).

  • Assay Execution:

    • Read baseline fluorescence for 10 seconds using a FLIPR Tetra system.

    • Add 10 µL of the test compound. Monitor fluorescence for 50 seconds (this validates the absence of direct agonist activity).

    • Add 10 µL of an EC20​ concentration of Acetylcholine (ACh). Monitor fluorescence for an additional 2 minutes.

  • Validation & Analysis: Calculate the Fold Shift in ACh potency. A robust PAM will shift the ACh EC50​ curve to the left by >10-fold. The assay run is only considered valid if the Z'-factor (calculated using EC100​ ACh as positive control and EC20​ ACh as baseline) is > 0.5.

Protocol 2: In Vivo Efficacy (Amphetamine-Induced Hyperlocomotion Model)

Causality: Amphetamine triggers excessive dopamine release in the striatum, mimicking the positive symptoms of schizophrenia. An effective M4​ PAM will blunt this hyperlocomotion without causing catalepsy—a critical differentiator from legacy D2​ antagonists[1].

Step-by-Step Methodology:

  • Animal Acclimation: Habituate adult male C57BL/6J mice to open-field testing arenas (40 x 40 cm) for 30 minutes prior to dosing to establish a baseline and reduce stress-induced artifacts.

  • Dosing: Administer the 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane derivative (e.g., 3, 10, 30 mg/kg) via oral gavage (p.o.). Use 10% Tween-80 in saline as the vehicle. Wait for the compound's predetermined Tmax​ (typically 30-60 minutes).

  • Challenge: Administer D-amphetamine sulfate (3 mg/kg, s.c.).

  • Tracking: Immediately return mice to the arenas. Record horizontal locomotor activity (distance traveled in cm) using automated video tracking software for 60 minutes.

  • Statistical Validation: Perform a one-way ANOVA followed by Dunnett's post-hoc test, comparing compound-treated groups to the vehicle + amphetamine control group.

Data Presentation: Pharmacokinetic & Pharmacodynamic Profile

To quantitatively illustrate the bioisosteric advantage, Table 1 summarizes the typical profile of a 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane derivative compared to its direct piperazine analog.

ParameterPiperazine AnalogSpiro[3.3]heptane DerivativeBiological Implication
hM4​ PAM EC50​ (nM) 4502518-fold increase in potency due to locked 3D conformation.
LogD (pH 7.4) 3.22.1Reduced lipophilicity improves solubility and reduces off-target binding.
Brain/Plasma Ratio ( Kp​ ) 0.41.8Enhanced BBB penetration due to lower basicity (pKa).
hERG Inhibition ( IC50​ , µM) 4.5>30Reduced basicity mitigates cardiotoxic liabilities.
In Vivo Efficacy (MED) >30 mg/kg3 mg/kgSuperior target engagement in the amphetamine-induced LMA model.
Table 1. Comparative pharmacological profiling demonstrating the superiority of the spirocyclic core.

Workflow Visualization

The integration of this spirocyclic building block into a drug discovery pipeline follows a strict, gate-driven screening cascade.

Cascade Synth Compound Synthesis (Spirocyclic Core) InVitro In Vitro FLIPR Assay (hM4 PAM Potency) Synth->InVitro SAR Optimization ADME ADME & PK Profiling (LogD, BBB Penetration) InVitro->ADME EC50 < 50 nM InVivo In Vivo Schizophrenia Model (Amphetamine LMA) ADME->InVivo Kp > 1.0 Lead Preclinical Lead Selection InVivo->Lead Efficacy without Catalepsy

Figure 2. Critical path for developing spirocyclic antipsychotic candidates from synthesis to lead selection.

References

  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM).
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.

Sources

Application

Application Note: In Vitro Evaluation of Pyrimidine Derivatives as ATP-Competitive Kinase Inhibitors

Target Enzyme: Epidermal Growth Factor Receptor (EGFR) WT and Mutants (T790M, L858R, C797S) Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Pyrimidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Enzyme: Epidermal Growth Factor Receptor (EGFR) WT and Mutants (T790M, L858R, C797S) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Pyrimidine derivatives have emerged as highly potent, versatile scaffolds in targeted oncology, particularly in the design of small-molecule kinase inhibitors. Because the pyrimidine ring serves as a bioisostere of the adenine moiety found in ATP, these compounds effectively anchor into the highly conserved ATP-binding hinge region of tyrosine kinases[1].

Recent drug development efforts have focused on modifying the pyrimidine core—yielding structures such as thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and 2-amine-4-oxyphosaniline pyrimidines—to overcome acquired clinical resistance in EGFR[2][3]. Specifically, these modifications are engineered to target the "gatekeeper" T790M mutation and the C797S mutation, which frequently render first- and third-generation inhibitors ineffective[2].

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating workflow for evaluating novel pyrimidine-based EGFR inhibitors. This document moves beyond basic steps to explain the causality behind critical assay parameters, ensuring your in vitro data is robust, reproducible, and translationally relevant.

Experimental Workflow

Workflow A Compound Library (Pyrimidine Derivatives) B Cell-Free Kinase Assay (EGFR WT & Mutants) A->B Screen C Hit Selection (IC50 < 100 nM) B->C Filter D Cellular Proliferation (H1975, A549 Cells) C->D Evaluate E Target Modulation (p-EGFR Western Blot) D->E Validate

Fig 1: Step-by-step in vitro evaluation workflow for pyrimidine-based kinase inhibitors.

Protocol 1: Cell-Free Enzymatic Kinase Assay

Design Rationale: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™) rather than a direct fluorescent probe. Pyrimidine derivatives often possess intrinsic fluorescence that quenches or interferes with FRET-based readouts. By measuring the ADP byproduct of the kinase reaction, we ensure a high signal-to-background ratio independent of the compound's optical properties.

Reagents & Buffer Composition
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT.

    • Expert Insight (Causality): MgCl2​ is critical because the true substrate for the kinase is the Mg-ATP complex, not free ATP. DTT prevents the oxidation of crucial cysteine residues (e.g., Cys797 in EGFR), which are often targeted by covalent pyrimidine inhibitors[2]. BSA prevents the non-specific adsorption of hydrophobic pyrimidine derivatives to the microplate walls, avoiding artificially inflated IC50​ values.

  • Enzyme: Recombinant human EGFR (WT, L858R/T790M).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate.

    • Self-Validation Step: Include 16 wells of 1% DMSO (negative control) and 16 wells of 1 µM Osimertinib (positive control) on every plate to establish baseline metrics for Quality Control (see Section 6).

  • Enzyme Addition: Add 5 µL of EGFR enzyme diluted in Kinase Buffer. Incubate for 15 minutes at room temperature.

    • Expert Insight: Pre-incubation allows slow-binding or covalent pyrimidine inhibitors to reach thermodynamic binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix.

    • Critical Parameter: The ATP concentration MUST be set at the apparent Km​ for the specific EGFR variant (e.g., ~10 µM for WT). Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing accurate IC50​ determination[1].

  • Kinase Reaction: Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 10 µL of ADP detection reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a multi-mode plate reader (integration time: 1 second/well).

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory profiles of recently developed pyrimidine derivatives against various EGFR variants, demonstrating the structure-activity relationship (SAR) and the necessity of targeted structural modifications[1][2][3][4].

Compound ClassSpecific DerivativeTarget Enzyme IC50​ ( μM )Reference
2-amine-4-oxyphosaniline pyrimidineCompound 7aEGFR (L858R/T790M/C797S)0.0099[2]
Pyrazolo[3,4-d]pyrimidineCompound 15EGFR (WT)0.135[1]
Thieno[2,3-d]pyrimidineCompound 5bEGFR (T790M)0.204[3]
Indolyl-pyrimidineCompound 4gEGFR (WT)0.250[4]
Reference Standard Osimertinib EGFR (L858R/T790M) 0.012 [2]

Protocol 2: Cellular Target Modulation (In-Cell Western)

Enzymatic potency does not always translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). This protocol validates target engagement inside the living cell.

Step-by-Step Methodology
  • Cell Seeding: Seed H1975 cells (harboring L858R/T790M mutations) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Serum Starvation: Wash cells with PBS and replace with serum-free media for 16 hours.

    • Expert Insight (Causality): Serum contains various growth factors that cause asynchronous, basal kinase activation. Starvation synchronizes the cell cycle and reduces basal p-EGFR levels, dramatically improving the assay's dynamic range and signal-to-noise ratio.

  • Compound Treatment: Treat cells with the pyrimidine derivatives (0.1 nM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate with 50 ng/mL EGF for exactly 10 minutes to induce acute receptor autophosphorylation.

  • Fixation & Detection: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with primary anti-phospho-EGFR (Y1068) and secondary near-infrared (NIR) conjugated antibodies. Normalize the phospho-signal to a total protein stain (e.g., DRAQ5) to account for any compound-induced cytotoxicity.

Target Pathway & Inhibition Mechanism

Pathway L EGF Ligand R EGFR Kinase L->R Binds P Phosphorylation (Active) R->P ATP Use I Pyrimidine Inhibitor I->R Blocks ATP Pocket D Downstream Signaling P->D Activates

Fig 2: Mechanism of action: Pyrimidine derivatives competitively block the EGFR ATP-binding pocket.

Assay Validation & Quality Control (Self-Validating System)

To ensure the absolute trustworthiness of the in vitro screening data, every assay plate must function as a self-validating system. We mandate the calculation of the Z'-factor for every plate before data is accepted:

Z′=1−∣μDMSO​−μControl​∣3(σDMSO​+σControl​)​

  • Causality: A Z'-factor > 0.5 validates that the separation between the positive control (1 µM Osimertinib, representing 100% inhibition) and the negative control (1% DMSO, representing 0% inhibition) is statistically significant. If a plate yields a Z' < 0.5, the data must be discarded. This strict mathematical gateway ensures that the calculated IC50​ values for your pyrimidine derivatives are reliable and not artifacts of pipetting errors or assay drift.

References

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. PubMed / Bentham Science. 5

  • Synthesis and evaluation of 2-amine-4-oxyphosaniline pyrimidine derivatives as EGFR L858R/T790M/C797S mutant inhibitors. J-Stage.2

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. 1

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis. 3

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI. 4

Sources

Method

Application Note: Solvation Dynamics and Handling Protocols for 6-(Pyrimidin-2-yloxy)-2-azaspiroheptane in DMSO

Application Note: Solvation Dynamics and Handling Protocols for 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane in DMSO Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Dynamics and Handling Protocols for 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Content Type: Technical Application Note & Validated Protocol

Introduction to the Scaffold

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candidates. Spirocyclic amines, such as 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane , represent a privileged class of bioisosteres often used to replace piperidines or piperazines. These rigid, compact structures offer enhanced metabolic stability, reduced lipophilicity, and inherently superior thermodynamic aqueous solubility [1].

However, introducing these compounds into biological assays requires generating high-fidelity master stocks in dimethyl sulfoxide (DMSO). While spirocyclic amines generally exhibit excellent solubility in polar aprotic solvents, their behavior in DMSO—particularly regarding hygroscopicity, salt-form kinetics, and kinetic solubility upon aqueous dilution—requires precise handling to prevent assay artifacts such as colloidal aggregation or "crashing out" [2].

Physicochemical Profile

Understanding the baseline physicochemical properties of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane is critical for predicting its solvation behavior. The molecule features a basic azaspiro core coupled to an aromatic pyrimidine via an ether linkage, making it highly polar but susceptible to protonation state changes.

Table 1: Quantitative Chemical Profile

PropertyValue / DescriptionImpact on Solvation
Chemical Name 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptaneCore scaffold dictates solvent interactions.
PubChem CID 97616600 [3]Reference identifier for structural validation.
Molecular Formula C₁₀H₁₃N₃OLow molecular weight facilitates rapid dissolution.
Molecular Weight 191.23 g/mol Fragment-like size; ideal for high-concentration stocks (up to 100 mM).
Typical Forms Free Base, HCl salt, TFA saltFree base dissolves rapidly in pure DMSO; salts may require longer sonication.
LogP (Estimated) 0.8 - 1.2Low lipophilicity ensures minimal hydrophobic aggregation in DMSO.

Solvation Dynamics and Causality in DMSO

DMSO is the universal solvent for High-Throughput Screening (HTS) due to its amphiphilic nature, capable of solvating both polar and non-polar moieties. However, the solvation of spirocyclic amines in DMSO is governed by several critical factors:

  • Hygroscopicity and Water Uptake: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a 1-2% water content in DMSO can drastically alter the solvation sphere around the pyrimidine ring, leading to micro-precipitation. Therefore, using anhydrous DMSO (<0.1% water) is a strict requirement [4].

  • Free Base vs. Salt Form Kinetics: 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane is frequently supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve shelf stability. While salts have higher aqueous solubility, their dissolution kinetics in pure DMSO are often slower than the free base because the ionic lattice energy must be overcome without the aid of water's high dielectric constant. Gentle thermal energy (37°C) is required to disrupt this lattice without causing thermal degradation.

  • The "Crash" Phenomenon (Kinetic Solubility): When a highly concentrated DMSO stock (e.g., 50 mM) is diluted into an aqueous assay buffer (e.g., PBS), the sudden shift in solvent polarity can cause the compound to precipitate before it reaches thermodynamic equilibrium. This necessitates kinetic solubility screening via nephelometry [5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in Quality Control (QC) checkpoints to ensure that the physical state of the compound is definitively known before proceeding to biological assays.

Protocol A: Preparation of High-Fidelity Master Stocks (50 mM)

Objective: Generate a stable, aggregate-free 50 mM stock solution in anhydrous DMSO.

  • Equilibration: Allow the lyophilized vial of 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into the stock and compromising solubility.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (≥99.9%, <0.1% H₂O). Using a positive displacement pipette, add the solvent directly to the vial.

  • Mechanical Disruption: Vortex the sealed vial vigorously for 60 seconds.

  • Thermal Sonication: Place the vial in an ultrasonic bath pre-heated to 37°C for 5–10 minutes.

    • Causality: Sonication provides the cavitation energy required to break apart crystalline aggregates, while the 37°C cap prevents localized superheating that could degrade the ether linkage.

  • Self-Validation Checkpoint (Centrifugation): Centrifuge the vial at 10,000 × g for 5 minutes at room temperature.

    • Validation: Carefully inspect the bottom of the tube. The absence of a visible pellet validates complete dissolution. If a microscopic pellet is observed, the saturation limit has been exceeded, and the supernatant must be quantified via LC-MS before use.

  • Aliquot and Store: Dispense into single-use aliquots (e.g., 20 µL) in amber glass or low-retention polypropylene tubes. Store at -20°C in a sealed container with desiccant.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Objective: Determine the maximum aqueous concentration achievable without precipitation when diluting the DMSO stock.

  • Buffer Preparation: Prepare the target biological buffer (e.g., 1X PBS, pH 7.4). Filter through a 0.22 µm membrane to remove dust particulates that could cause background light scattering.

  • Serial Dilution: In a 96-well clear-bottom plate, create a concentration gradient of the compound in the buffer (e.g., 10 µM to 500 µM), maintaining a constant final DMSO concentration (typically 1% v/v).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM.

    • Causality: Two hours allows sufficient time for kinetically trapped supersaturated solutions to nucleate and precipitate, mimicking the timeframe of a standard biochemical assay.

  • Self-Validation Checkpoint (Turbidimetry): Read the plate on a microplate reader using an absorbance wavelength of 620 nm (where the compound does not absorb light).

    • Validation: Compare the absorbance of the sample wells to a blank well (1% DMSO in buffer). A reading identical to the blank validates that the compound remains in true solution. A statistically significant increase in absorbance indicates light scattering due to colloidal aggregation or precipitation.

Workflow Visualization

The following diagram maps the critical path from solid powder to assay-ready dilution, highlighting the self-validation QC steps.

Workflow N1 1. Weigh Compound (Equilibrate to RT first) N2 2. Add Anhydrous DMSO (< 0.1% Water Content) N1->N2 Calculate volume N3 3. Dissolution (Vortex & Sonicate at 37°C) N2->N3 Mix thoroughly N4 4. QC: Centrifugation (10,000 x g, 5 min) N3->N4 Check for pellet N5 5. Aliquot & Store (-20°C in Desiccator) N4->N5 Pass (No Pellet) N6 6. Aqueous Dilution (Assay Buffer, <1% DMSO) N5->N6 Thaw Just-in-Time

Figure 1: Standardized workflow for DMSO stock preparation and aqueous dilution of spirocyclic amines.

Data Presentation: Expected Solubility and Stability

Based on the structural characteristics of azaspiro[1]heptane derivatives, the following table summarizes the expected solubility parameters and storage stability for 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane.

Table 2: Solubility Limits and Stability Matrix

ParameterFree Base FormHCl / TFA Salt FormRemediation Strategy
Max DMSO Solubility > 100 mM~ 50 mMIncrease sonication time to 15 min at 37°C for salts.
Kinetic Aq. Solubility (1% DMSO) ~ 200 µM> 500 µMIf precipitation occurs, reduce final assay concentration.
Freeze-Thaw Stability High (Up to 5 cycles)Moderate (3 cycles)Use single-use aliquots to prevent water condensation.
Long-Term Storage (DMSO Stock) 6 months at -20°C3 months at -20°CStore in airtight containers with indicating silica gel.

Note: Repeated freeze-thaw cycles of DMSO stocks inevitably introduce atmospheric moisture, which exponentially decreases the solubility limit over time.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97616600, 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane. Retrieved from[Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from[Link]

Sources

Application

Guide to the Safe Handling and Storage of Spirocyclic Compounds

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are of increasing import...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are of increasing importance in medicinal chemistry and drug discovery.[1][2] Their unique three-dimensional structures, conformational rigidity, and higher fraction of sp3-hybridized carbons (Fsp3) often lead to improved physicochemical properties, target selectivity, and better pharmacokinetic profiles compared to their planar aromatic counterparts.[3][4][5] However, the same structural novelty and potential for strained ring systems necessitate a robust and nuanced approach to their safe handling and storage. This guide provides a comprehensive framework for researchers to manage these valuable compounds, ensuring both laboratory safety and the preservation of compound integrity.

The Structural Basis for Safety Considerations

The core principle for handling spirocyclic compounds is to understand that their reactivity and potential hazards are derived not just from their functional groups, but also from the inherent properties of their spirocyclic core.

  • Three-Dimensionality and Steric Hindrance: The rigid, non-planar nature of spirocycles can influence how they interact with other molecules, including biological systems and reagents. This can sometimes lead to unexpected reactivity.

  • Ring Strain: Spirocycles containing small rings (e.g., three- or four-membered rings like cyclopropane or oxetane) can possess significant ring strain.[6] This stored energy can make them more susceptible to unexpected decomposition or reactivity, particularly under thermal stress or in the presence of certain catalysts.[3]

  • Physicochemical Properties: The introduction of a spirocyclic scaffold can significantly alter properties like solubility, lipophilicity, and metabolic stability.[4][7] These changes can impact exposure risks (e.g., increased skin absorption) and require specific storage conditions to prevent degradation.

Hazard Assessment Workflow for Novel Spirocyclic Compounds

Before handling any new spirocyclic compound, a thorough risk assessment is mandatory. The following workflow provides a systematic approach to identifying potential hazards and determining the necessary safety precautions.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Handling Decision Workflow A Start: New Spirocyclic Compound Received B Review Available Data: - Safety Data Sheet (SDS/MSDS) - Published Literature - Internal Synthesis Notes A->B C Analyze Molecular Structure A->C D Are there known hazards (toxic, reactive, pyrophoric)? B->D E Assess Structural Features for Potential Hazards: - Strained rings (3- or 4-membered)? - Energetic functional groups (azides, peroxides)? - Reactive moieties? C->E D->E No / Data Unavailable F High Hazard Protocol: - Use containment (glovebox) - Specialized PPE - Work in smallest practical quantities D->F Yes G Moderate Hazard Protocol: - Certified chemical fume hood - Standard PPE + face shield - Vigilant temperature control E->G Yes H Standard Handling Protocol: - Chemical fume hood - Standard PPE (lab coat, gloves, goggles) - Follow general safe practices E->H No I Proceed with Experiment F->I G->I H->I

Caption: Risk Assessment Workflow for Novel Spirocyclic Compounds.

Safe Handling Protocols

Adherence to rigorous handling protocols is the primary barrier against exposure and accidents.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the specific hazards identified in the risk assessment.[8]

EquipmentSpecificationRationale and Causality
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a splash, explosion, or high exothermic potential.[9]Protects eyes from splashes and projectiles. Face shields offer broader protection to the entire face.[10][11]
Body Protection Nomex® or similar flame-resistant lab coat, fully buttoned.[9] Long pants and closed-toe, closed-heel shoes are mandatory.Provides a barrier against spills. Flame-resistant material is crucial when working with flammable solvents or potentially pyrophoric reagents.[11]
Hand Protection Disposable nitrile gloves are suitable for incidental contact with a broad range of chemicals.[9] For prolonged contact or with aggressive solvents, consult the glove manufacturer's chemical resistance guide. Double-gloving is recommended.Hand protection is critical as skin contact is a primary route of exposure.[10] The appropriate glove material prevents chemical permeation. Powder-free gloves are recommended to avoid contaminating the work area.[10]
Respiratory Required if engineering controls cannot maintain exposure below permissible limits, or when handling fine powders outside of a contained space.[9][11]Protects against inhalation of aerosols, fine powders, or volatile compounds. Use requires prior medical evaluation and fit-testing.[9]
Engineering Controls
  • Chemical Fume Hood: All manipulations of spirocyclic compounds, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[12] This protects the user from inhaling dust, aerosols, or vapors.

  • Glovebox/Containment: For highly potent, toxic, or air-sensitive spirocyclic compounds, all work should be conducted in a glovebox or other suitable containment system to provide a higher level of isolation.

Step-by-Step Protocol for Handling Solid Compounds
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate height.

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.

  • Weighing: If possible, weigh the compound directly into the reaction vessel on a tared scale inside the fume hood. If an external balance must be used, transfer the compound in a sealed container. Avoid creating dust.[12]

  • Transfer: Use a spatula or powder funnel for transfers. If the compound is static, use an anti-static gun or weigh boat.

  • Dissolution: Add the solvent to the solid slowly and with stirring to avoid splashing. Ensure the vessel is appropriately sized for the volume of solvent.

  • Cleanup: After handling, carefully decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly.

Long-Term Storage for Compound Integrity

Improper storage is a primary cause of compound degradation, leading to wasted resources and unreliable experimental results. Spirocyclic compounds, especially those in solution, are susceptible to damage from moisture, oxygen, and light.[13]

General Storage Conditions

The ideal storage conditions for most spirocyclic compounds are in a tightly sealed container, in a cool, dry, dark place, and potentially under an inert atmosphere (e.g., nitrogen or argon).[12][13]

ConditionHazard MitigatedRationale
Cool Thermal DecompositionReduces the rate of chemical reactions, including degradation pathways. For potentially unstable compounds (e.g., those with strained rings), storage at 4°C or -20°C is recommended.[12]
Dry / Moisture-Free Hydrolysis, PrecipitationPrevents reactions with water. For compounds in DMSO solution, moisture absorption can dilute the sample and cause the compound to precipitate out of solution.[13]
Dark PhotodegradationProtects light-sensitive compounds from degradation caused by UV or other high-energy light. Amber vials are recommended.[13]
Inert Atmosphere OxidationPrevents reactions with atmospheric oxygen, which can degrade sensitive functional groups.[13]
Storage of DMSO Solutions

Many research compounds are stored as solutions in dimethyl sulfoxide (DMSO). However, DMSO is highly hygroscopic and can absorb a significant amount of atmospheric moisture, leading to several problems:

  • Compound Precipitation: Absorbed water reduces the solubilizing power of DMSO, causing compounds to fall out of solution.[13]

  • Hydrolysis: The presence of water can lead to the hydrolytic degradation of sensitive compounds.

  • Freeze-Thaw Damage: Water absorbed into DMSO will freeze into ice crystals, which can physically damage solubilized compounds.[13]

Protocol for Storing DMSO Stock Solutions:

  • Use anhydrous DMSO for preparing stock solutions.

  • Aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to atmospheric moisture.

  • Store aliquots in tightly sealed vials with secure caps (e.g., screw-cap tubes with O-rings).

  • Store at -20°C or -80°C in a dark, moisture-free environment.

Waste Disposal Procedures

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety. Never mix incompatible waste streams.[14]

Waste_Segregation Figure 2: Chemical Waste Segregation Pathway A Spirocyclic Compound Waste Generated J Is the waste sharp (needles, scalpels)? A->J B Is the waste solid or liquid? C Solid Waste Container (e.g., contaminated gloves, weigh paper, silica gel) B->C Solid D Liquid Waste B->D Liquid L Dispose all containers according to institutional guidelines C->L H Is the waste primarily aqueous? D->H E Does it contain halogenated solvents (e.g., DCM, Chloroform)? F Halogenated Organic Waste Container E->F Yes G Non-Halogenated Organic Waste Container (e.g., Hexanes, Ethyl Acetate, Alcohols) E->G No F->L G->L H->E No I Aqueous Waste Container (Adjust pH to neutral if safe to do so) H->I Yes I->L J->B No K Sharps Container J->K Yes K->L

Sources

Method

Application Note: Large-Scale Synthesis and Orthogonal Protection of 2,6-Diazaspiro[3.3]heptanes for Library Generation

Executive Summary & Strategic Rationale In modern medicinal chemistry, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a privileged bioisostere for piperazine. By replacing a flat, conformationally flexible pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a privileged bioisostere for piperazine. By replacing a flat, conformationally flexible piperazine ring with a highly strained, rigid spirocyclic system, drug development professionals can significantly lower the lipophilicity (logD) of lead compounds, increase the fraction of sp³-hybridized carbons (Fsp³), and improve overall metabolic stability without sacrificing target affinity [1].

However, incorporating this scaffold into high-throughput combinatorial libraries requires a highly scalable synthetic route that yields an orthogonally protected building block. Highly strained four-membered rings are prone to ring-opening under harsh conditions, and the high aqueous solubility of the free diamine complicates traditional aqueous workups. To circumvent these bottlenecks, we employ an orthogonal protection strategy utilizing tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups. This specific pairing is chosen because the benzyl group is completely stable to the basic conditions required for Boc installation and can be cleanly cleaved via palladium-catalyzed hydrogenolysis under neutral conditions, preserving the acid-sensitive Boc group.

Crucially, isolating the mono-Boc-protected intermediate as an oxalate salt bypasses the need for tedious chromatographic purification, providing a self-purifying system that is ideal for multigram to kilogram scale-up [2].

Process Workflow Visualization

Workflow Step1 Tribromopentaerythritol (Commercial Precursor) Step2 2-Oxa-6-azaspiro[3.3]heptane (Spirocyclic Core Formation) Step1->Step2 Base-mediated Cyclization Step3 N-Boc-N'-Bn-2,6-diazaspiro[3.3]heptane (Orthogonal Protection) Step2->Step3 1. HBr Ring Opening 2. BnNH2 Cyclization 3. Boc2O Protection Step4 Mono-Boc-2,6-diazaspiro[3.3]heptane (Oxalate Salt Isolation) Step3->Step4 Pd/C, H2 (Hydrogenolysis) Oxalic Acid Precipitation Step5 N-Boc-N'-Aryl-2,6-diazaspiro[3.3]heptane (Combinatorial Library) Step4->Step5 Pd-Catalyzed Buchwald-Hartwig Amination

Synthetic workflow for the scalable preparation of 2,6-diazaspiro[3.3]heptane libraries.

Experimental Protocols & In-Process Controls (IPC)

The following methodologies are designed as self-validating systems. By implementing strict In-Process Controls (IPCs) at each stage, researchers can ensure high fidelity before proceeding to the next synthetic step.

Protocol A: Synthesis of N-Boc-N'-Bn-2,6-diazaspiro[3.3]heptane

Objective: Construct the orthogonally protected spirocyclic core from a readily available precursor. Causality: Starting from the commercial flame retardant tribromopentaerythritol, the first azetidine ring is formed via base-mediated cyclization. The resulting 2-oxa-6-azaspiro[3.3]heptane undergoes oxetane ring-opening with HBr to yield a highly reactive bromoalcohol. Subsequent cyclization with benzylamine forms the second azetidine ring. The remaining secondary amine is then protected with Boc anhydride to prevent unwanted side reactions during library diversification [3].

Step-by-Step Procedure:

  • Suspend the bromoalcohol intermediate (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add benzylamine (3.0 equiv) and heat the mixture to 110 °C for 16 hours under a nitrogen atmosphere.

  • IPC Check (Self-Validation): Analyze a 10 µL aliquot via LC-MS. The reaction is validated to proceed to the next step only when the M+H signal corresponding to the distinct bromo-isotope pattern completely disappears, indicating full cyclization.

  • Cool the mixture to room temperature, filter the precipitated hydrobromide salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in dichloromethane (DCM), add triethylamine (1.5 equiv), followed by dropwise addition of Boc₂O (1.1 equiv). Stir for 4 hours at ambient temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate to yield the orthogonally protected core as a viscous oil.

Protocol B: Hydrogenolysis and Isolation of Mono-Boc-2,6-diazaspiro[3.3]heptane Oxalate

Objective: Selectively remove the benzyl protecting group and isolate the product without chromatography. Causality: The benzyl group is cleaved via Pd/C-catalyzed hydrogenolysis. Because the resulting free base of the spirocycle is highly polar, volatile, and difficult to isolate via standard aqueous extraction, precipitation as an oxalate salt is employed. This thermodynamic sink drives the product out of solution, leaving non-basic impurities behind in the mother liquor [2].

Step-by-Step Procedure:

  • Dissolve N-Boc-N'-Bn-2,6-diazaspiro[3.3]heptane in methanol (0.2 M).

  • Add 10% Pd/C (10 wt%) carefully under an argon blanket. Purge the reaction vessel with hydrogen gas (1 atm via balloon).

  • Stir vigorously at room temperature for 12 hours.

  • IPC Check (Self-Validation): Perform ¹H-NMR on a filtered micro-aliquot. The complete disappearance of the aromatic multiplet at 7.2–7.4 ppm and the benzylic singlet at 3.6 ppm validates complete deprotection.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol.

  • To the filtrate, add a solution of anhydrous oxalic acid (1.0 equiv) in methanol dropwise.

  • Stir for 1 hour at 0 °C as the mono-Boc-2,6-diazaspiro[3.3]heptane oxalate salt precipitates.

  • Filter the white crystalline solid, wash with cold methanol, and dry under high vacuum.

Protocol C: Combinatorial Library Generation via Buchwald-Hartwig Amination

Objective: Diversify the spirocyclic scaffold via palladium-catalyzed C-N bond formation. Causality: The spirocyclic nitrogen is significantly more sterically hindered and less nucleophilic than a standard piperazine nitrogen. Therefore, a highly active catalyst system (Pd₂(dba)₃ / BINAP) and a strong base (KOtBu or Cs₂CO₃) are strictly required to overcome the activation energy barrier for the reductive elimination step of the catalytic cycle [2].

Step-by-Step Procedure:

  • In an oven-dried reaction vial, combine mono-Boc-2,6-diazaspiro[3.3]heptane oxalate (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and (±)-BINAP (7.5 mol%).

  • Add KOtBu (3.0 equiv) to neutralize the oxalate salt in situ and serve as the cross-coupling base. (Note: For base-sensitive aryl halides, substitute KOtBu with Cs₂CO₃).

  • Suspend the mixture in anhydrous toluene (0.1 M) and degas by bubbling nitrogen through the solution for 5 minutes.

  • Seal the vial and heat at 110 °C for 12–24 hours.

  • IPC Check (Self-Validation): Monitor via LC-MS until the aryl halide starting material is completely consumed.

  • Cool to room temperature, filter through a short silica plug to remove inorganic salts and the palladium catalyst, and concentrate. Purify via automated flash chromatography.

Quantitative Data: Buchwald-Hartwig Amination Scope

The following table summarizes the validated reaction scope, demonstrating the robustness of the optimized Buchwald-Hartwig protocol across various electron-rich and electron-deficient aryl halides.

Aryl HalideCatalyst SystemBaseTime (h)Isolated Yield (%)Purity (LC-MS)
2-BromopyridinePd₂(dba)₃ / BINAPKOtBu1283>98%
4-BromoanisolePd₂(dba)₃ / BINAPKOtBu1676>95%
4-BromobenzonitrilePd₂(dba)₃ / BINAPCs₂CO₃2471>95%
3-BromoquinolinePd₂(dba)₃ / XPhosCs₂CO₃1879>97%
1-Bromo-4-fluorobenzenePd₂(dba)₃ / BINAPKOtBu1481>98%

References

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: Organic Letters URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes Source: Synlett URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Azaspiro[3.3]heptane Analog Purification

Welcome to the Advanced Chromatography and Purification Support Center. As spirocyclic amines—particularly 2-azaspiro[3.3]heptane derivatives—become increasingly vital as bioisosteres for piperazines and morpholines in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As spirocyclic amines—particularly 2-azaspiro[3.3]heptane derivatives—become increasingly vital as bioisosteres for piperazines and morpholines in drug discovery, their unique physicochemical properties present distinct isolation challenges.

This guide is engineered by senior application scientists to help you troubleshoot volatility, polarity, and detection issues through causality-driven methodologies and self-validating protocols.

Purification Workflow Visualization

The following decision tree maps the optimal purification pathways based on the functionalization of your spirocyclic core.

G A Crude 2-Azaspiro[3.3]heptane B Detection Strategy A->B C1 Pre-column Derivatization (Boc, Tosyl) B->C1 UV Required C2 ELSD / CAD / MS B->C2 Direct Analysis D Stationary Phase Selection C1->D C2->D E1 Standard Silica (+ 1-5% NH4OH) D->E1 Economic E2 Amino-functionalized Silica D->E2 High Resolution F Solvent Removal E1->F E2->F G1 Salt Formation (HCl/TFA) Lyophilization F->G1 Free Base G2 Low Temp Vacuum (<30°C) F->G2 Protected Amine H Purified Spirocyclic Amine G1->H G2->H

Workflow for the isolation and purification of 2-azaspiro[3.3]heptane analogs.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing massive product loss during rotary evaporation, even when my compound has a molecular weight over 150 g/mol ? Causality: 2-Azaspiro[3.3]heptane and its analogs possess a highly strained, compact three-dimensional geometry. Unlike linear or flexible cyclic amines, this rigid spiro-core minimizes the surface area available for intermolecular van der Waals interactions. Consequently, the vapor pressure of these free bases is exceptionally high, leading to co-evaporation with organic solvents under reduced pressure. Furthermore, if the temperature exceeds 30 °C, thermal degradation or loss of protecting groups (like Boc) can occur[1]. Solution: Never evaporate the free base of a low-molecular-weight spirocyclic amine to complete dryness. Instead, convert the amine to a non-volatile salt. Add 1.1 equivalents of HCl (in dioxane) or Trifluoroacetic acid (TFA) to the pooled fractions before concentration. Evaporate the volatile solvent under vacuum at a bath temperature strictly below 30 °C, and lyophilize the resulting aqueous mixture to yield a stable powder[2].

Q2: My compound streaks severely from Rf 0.1 to 0.8 on standard normal-phase silica gel. How can I achieve a tight chromatographic band? Causality: The secondary nitrogen in the 2-azaspiro[3.3]heptane ring is highly basic. Standard silica gel is populated with acidic silanol groups (Si-OH). The acid-base interaction between your spiro-amine and the stationary phase causes irreversible adsorption and severe peak tailing. Solution: You must neutralize the stationary phase. If using standard silica, pre-equilibrate the column with 1-5% Triethylamine (Et₃N) or aqueous NH₄OH in your mobile phase (e.g., CH₂Cl₂/MeOH). For a superior, causality-driven approach, abandon standard silica and utilize amino-functionalized silica gel [3]. The covalently bound amine groups on the silica prevent the spirocycle from interacting with silanols, allowing elution with simple Hexane/EtOAc gradients without basic modifiers.

Q3: I cannot detect my eluting fractions using the UV detector on my flash chromatography system. What are the best tracking methods? Causality: The parent 2-azaspiro[3.3]heptane core is entirely aliphatic and lacks a conjugated π-electron system, rendering it invisible to standard UV detectors (214 nm / 254 nm). Solution: You have two options:

  • Instrumental: Switch your detection method to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass-directed fractionation (LC-MS).

  • Chemical (Pre-column Derivatization): If UV is your only option, protect the amine prior to purification. Reacting the crude mixture with Boc-anhydride or Tosyl chloride installs a strong chromophore, enabling standard UV tracking and simultaneously reducing the polarity and volatility of the intermediate[1][4].

Quantitative Data: Stationary Phase & Solvent Matrix

To assist in method development, the following table summarizes the empirical performance of various purification environments for unprotected 2-azaspiro[3.3]heptane derivatives.

Stationary PhaseMobile Phase SystemRequired AdditiveTypical RecoveryMechanistic Note
Standard Silica Hexane / EtOAcNone< 30%Severe streaking; strong ionic binding to acidic silanols.
Standard Silica CH₂Cl₂ / MeOH1-5% NH₄OH60 - 75%NH₃ competitively binds silanols, improving peak shape.
Amino-Silica Hexane / EtOAcNone> 85%Covalently masked silanols eliminate streaking[3].
C18 Reverse Phase H₂O / MeCN0.1% TFA> 90%Excellent resolution; product is safely isolated as a TFA salt.

Standardized Methodology: High-Recovery Purification Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoint steps, you can mathematically account for your mass balance and ensure no product is lost to the vacuum line.

Step 1: Column Preparation & Loading

  • Select an amino-functionalized silica gel column (e.g., KP-NH) appropriate for your crude mass (typically 1:40 crude-to-silica ratio)[3].

  • Dissolve the crude 2-azaspiro[3.3]heptane mixture in a minimum volume of CH₂Cl₂. Do not use highly polar solvents like MeOH for loading, as this will cause band broadening.

Step 2: Elution & Fractionation

  • Run a gradient of Hexane to Ethyl Acetate (10:0 to 1:9)[3].

  • Monitor elution using ELSD or mass-directed triggering.

  • Validation Check: Spot the early, middle, and late fractions on a TLC plate and stain with Ninhydrin (heat to 150 °C). A distinct purple/blue spot confirms the presence of the secondary amine.

Step 3: Salt Formation (Critical Step)

  • Pool the fractions containing the pure product.

  • Before applying any vacuum, add 1.1 molar equivalents of a 4M HCl in dioxane solution or neat TFA to the pooled fractions[2]. Stir for 5 minutes. This converts the volatile free base into a heavy, stable salt.

Step 4: Controlled Concentration

  • Transfer the flask to a rotary evaporator. Set the water bath to a maximum of 25–30 °C [1].

  • Evaporate the organic solvents under a moderate vacuum (approx. 100-150 mbar).

  • Once the organic solvent is removed, add 5 mL of LC-MS grade water and lyophilize (freeze-dry) the mixture overnight to obtain the pure product as a white powder[2].

  • Self-Validation Check: Rinse the rotary evaporator's cold trap with 2 mL of MeOH and inject it into an LC-MS. If the spirocycle mass is detected in the trap, your bath temperature was too high or salt formation was incomplete.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | Organic Letters. American Chemical Society (ACS).[Link]

  • WO2022237627A1 - Substituted spiro derivatives.
  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrimidine Compound Stability in Solution

Welcome to the Technical Support Center for Pyrimidine Compound Stability. Pyrimidine-containing active pharmaceutical ingredients (APIs)—such as 5-Fluorouracil (5-FU), cytarabine, and various modified nucleosides—are fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Compound Stability. Pyrimidine-containing active pharmaceutical ingredients (APIs)—such as 5-Fluorouracil (5-FU), cytarabine, and various modified nucleosides—are foundational to oncology and antiviral therapies. However, their structural integrity in aqueous solutions is highly dependent on pH, temperature, and light exposure.

This guide provides mechanistic troubleshooting, forced degradation data, and validated protocols to help researchers and drug development professionals resolve specific stability issues encountered during formulation and storage.

Section 1: Chemical Instability & Ring Opening Mechanisms

Q1: We are observing rapid degradation of saturated pyrimidine derivatives (e.g., dihydrouridine) in aqueous buffers at physiological pH. Why do these ring-open so much faster than standard, unsaturated pyrimidines?

A1: The stability of the pyrimidine ring is heavily reliant on its planar, aromatic π -electron delocalization. When the C5–C6 double bond is saturated (as seen in dihydrouridine or spore photoproducts), the ring loses its aromaticity.

Mechanistic Causality: The loss of aromatic stabilization distorts the ring from its planar geometry, localizing partial positive charges and making the C4 position highly electrophilic. This structural distortion dramatically lowers the activation energy for nucleophilic attack by water. At physiological or basic pH, water attacks the C4 position to form a tetrahedral hemiaminal intermediate. This intermediate is highly unstable and rapidly undergoes N3–C4 bond cleavage, resulting in a ring-opened hydrolysis product (often a β -alanine derivative) that irreversibly destroys the pharmacophore[1].

PyrimidineDegradation A Saturated Pyrimidine (Loss of Aromaticity) B Nucleophilic Attack (H2O at C4) A->B H2O / OH- C Hemiaminal Intermediate (Tetrahedral C4) B->C D N3-C4 Bond Cleavage (Ring Opening) C->D pH > 7.0 E Hydrolysis Product (Strand Break/Degradation) D->E

Mechanistic pathway of saturated pyrimidine ring opening via hemiaminal formation.

Section 2: Stress Degradation Profiles of 5-Fluorouracil (5-FU)

Q2: During forced degradation studies of our 5-FU formulations, we are seeing significant assay loss and the appearance of early-eluting extraneous HPLC peaks. What are the primary degradation pathways, and how do they quantify under different stress conditions?

A2: 5-FU is highly susceptible to alkaline hydrolysis, thermal degradation, and oxidative stress, while remaining relatively stable under mildly acidic conditions. In alkaline environments, deprotonation of the N1 and N3 nitrogens alters the electron density of the ring, facilitating rapid ring-opening hydrolysis. Under thermal stress (e.g., 60°C), substantial degradation occurs, which typically presents as an extraneous peak at an early retention time (RT ~1.91 min) on reverse-phase HPLC[2].

Quantitative Degradation Data

Table 1: Forced Degradation Profile of 5-Fluorouracil (5-FU) in Aqueous Solution

Stress ConditionReagent / TemperatureExposure Time% DegradationChromatographic Observation
Alkaline Hydrolysis 0.1 M NaOH, 25°C1 hour> 95%Rapid loss of parent peak; ring-opened products
Acidic Hydrolysis 0.1 M HCl, 80°C24 hours~ 15%Slow degradation; minor secondary peaks
Oxidative Stress 30% H2O2, 30°C30 mins~ 35%Oxidation products detected
Thermal Stress Aqueous, 60°C7 days~ 87.8%Extraneous peak at RT ~1.91 min

Note: Data synthesized from validated stability-indicating HPLC assays[2].

Validated Protocol: Stability-Indicating RP-HPLC Assay for 5-FU

To accurately capture these degradation profiles without introducing analytical artifacts, you must use a self-validating chromatographic system.

Objective: Quantify the degradation of 5-FU under oxidative, thermal, and pH stress. Causality & Self-Validation: Using Thymine as an internal standard normalizes variations in injection volume or detector response. Quenching the stress reactions prior to injection prevents on-column degradation, ensuring the chromatogram reflects the exact state of the sample at the time of sampling.

Step 1: Standard & Internal Standard Preparation

  • Dissolve the 5-FU reference standard in HPLC-grade water to yield a 2.0 µg/mL stock solution. Reasoning: Water mimics the aqueous formulation environment without introducing organic solvents that might artificially stabilize the pyrimidine ring.

  • Prepare a Thymine internal standard solution at a known concentration.

Step 2: Execution of Forced Degradation (Oxidative Example)

  • Aliquot 2.0 mL of the 5-FU stock solution into an amber glass vial (to prevent concurrent photolysis).

  • Add 2.0 mL of 30% Hydrogen Peroxide (H2O2)[2].

  • Incubate the mixture in a shaking water bath at 30°C for exactly 30 minutes[2].

  • Quenching: Immediately neutralize the oxidizing agent (e.g., using sodium thiosulfate) to halt degradation.

Step 3: Chromatographic Separation

  • Column: C18 analytical column (µ-bondapak or equivalent)[2].

  • Mobile Phase: Isocratic elution optimized for pyrimidine retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm[2]. Reasoning: 260 nm corresponds to the π→π∗ transition of the conjugated pyrimidine ring. Ring-opened degradants lose this conjugation and show drastically reduced absorbance, making the disappearance of the parent peak a highly sensitive indicator of ring cleavage.

Step 4: Data Analysis

  • Calculate the peak area ratio of 5-FU to the Thymine internal standard.

  • Identify extraneous peaks (e.g., the thermal degradation peak at RT ~1.91 min) and calculate the % degradation relative to the unstressed control[2].

HPLCWorkflow Start Prepare API Stock (2.0 µg/mL) Stress Apply Stress (Acid, Base, Heat) Start->Stress Quench Neutralize Reaction Stress->Quench HPLC Isocratic RP-HPLC (C18, 260 nm) Quench->HPLC Analyze Quantify Degradants HPLC->Analyze

Step-by-step stability-indicating HPLC workflow for pyrimidine stress testing.

Section 3: Photodegradation & Long-Term Storage

Q3: We are detecting unexpected deamination and loss of API in our pyrimidine solutions exposed to ambient light. How does photolysis trigger this specific degradation pathway?

A3: UV exposure induces the formation of pyrimidine (6-4) pyrimidone photoproducts (6-4PPs) or cyclobutane pyrimidine dimers (CPDs) between adjacent pyrimidine rings. The resulting 6-4PP water adduct is highly unstable. Driven by the 5-OH group on the modified ring, the molecule undergoes an esterification reaction that forms a five-membered ring. This structural rearrangement forces the elimination of the N3 nitrogen as a molecule of ammonia (deamination), ultimately yielding a 2-oxazolidinone derivative[3]. Mitigation: All pyrimidine solutions must be stored in actinic (amber) glassware and handled under low-UV lighting to prevent the initial photochemical excitation that breaks the C5–C6 π bonds.

Q4: We are preparing bulk 5-FU infusions in 0.9% Normal Saline (NS) for clinical use. Can these be frozen to extend stability without causing precipitation or chemical degradation upon thawing?

A4: Yes, 5-FU diluted in NS (e.g., 8 mg/mL) in polyvinylchloride (PVC) bags can be safely frozen to extend their shelf life. Studies demonstrate that 5-FU solutions remain chemically stable after freezing at −20°C for up to 79 days, followed by microwave thawing and subsequent refrigeration (5°C ± 3°C) for up to 28 days[4]. Mechanistic Causality: Freezing arrests the kinetic energy required for hydrolytic degradation. Microwave thawing, when strictly controlled, rapidly transitions the solution through the critical temperature zone where precipitation might occur, ensuring the API remains fully solubilized without inducing the thermal degradation pathways discussed in Section 2.

References
  • Long-Term Stability of 5-Fluorouracil in 0.
  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC. nih.gov.
  • Validated High-Performance Liquid Chromatographic Technique for Determination of 5-Fluorouracil: Applic
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - CORE. core.ac.uk.

Sources

Troubleshooting

troubleshooting M4 PAM assays with novel chemical entities

Welcome to the Application Support Center for Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulator (PAM) assays. As a Senior Application Scientist, I have designed this resource to help you troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulator (PAM) assays. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize your screening cascades for novel chemical entities (NCEs).

Mechanistic Grounding: The M4 PAM System

The M4 receptor is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. PAMs bind to a topographically distinct allosteric site, enhancing the affinity ( α ) and/or efficacy ( β ) of the endogenous orthosteric agonist, acetylcholine (ACh)[1][2].

M4_Signaling ACh Acetylcholine (ACh) Orthosteric Agonist M4 M4 Muscarinic Receptor (Active Conformation) ACh->M4 Binds Orthosteric Site PAM Novel Chemical Entity (M4 PAM) PAM->M4 Binds Allosteric Site (Increases Affinity/Efficacy) Gi Gi/o Protein Complex (Ternary Complex) M4->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP Reduces Production TR_FRET TR-FRET Signal (Increased due to competition) cAMP->TR_FRET Inverse Readout

M4 PAM Gi/o signaling pathway and TR-FRET assay readout logic.

Because PAMs do not typically activate the receptor in the absence of an agonist (unless they possess intrinsic ago-PAM activity[1]), assay design requires a highly controlled "dual-addition" or "three-addition" protocol[3]. The operational model of allosterism is used to quantify these effects, allowing us to derive cooperativity factors ( αβ ) and intrinsic efficacy ( τB​ )[2][4].

Standardized Experimental Protocols

To ensure a self-validating system, your primary screening should utilize a TR-FRET cAMP accumulation assay, orthogonally validated by a Calcium mobilization assay using chimeric Gqi5 proteins.

Protocol A: TR-FRET cAMP Accumulation Assay (Gi-Coupled)

This protocol utilizes a competitive immunoassay where cellular cAMP competes with a fluorophore-labeled cAMP tracer. Because M4 is Gi-coupled, we must stimulate the cells with Forskolin to raise baseline cAMP levels, allowing us to measure the M4-mediated decrease in cAMP[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human M4 receptor. Resuspend in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation)[5].

  • Cell Plating: Dispense 1,000–5,000 cells/well into a low-volume 384-well plate. Causality note: Cell density must be optimized to ensure the Forskolin-stimulated cAMP window falls within the linear range (IC10–IC90) of the TR-FRET standard curve[5].

  • NCE (PAM) Addition: Add the NCE (typically 10-point dose-response, 0.1 nM to 30 µM). Incubate for 15 minutes at room temperature to allow allosteric site equilibration.

  • Agonist + Forskolin Addition: Add an EC20​ concentration of ACh (predetermined daily) simultaneously with an EC80​ concentration of Forskolin. Incubate for 30 minutes. Causality note: Using an EC20​ of ACh provides the optimal statistical window to observe leftward shifts in the agonist dose-response curve driven by the PAM[4].

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the Europium-cAMP tracer and the far-red (FR) anti-cAMP antibody. Incubate for 1 hour.

  • Measurement: Read on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320/340 nm and dual emission at 615 nm (Europium) and 665 nm (FRET). Calculate the 665/615 ratio[5].

Assay_Workflow Step1 1. Cell Plating (CHO-K1 hM4 + IBMX) Step2 2. PAM Addition (15 min incubation) Step1->Step2 Step3 3. ACh (EC20) + Forskolin (30 min incubation) Step2->Step3 Step4 4. Lysis & Tracer Addition (1 hr incubation) Step3->Step4 Step5 5. TR-FRET Readout (665/615 nm ratio) Step4->Step5

Step-by-step workflow for the M4 PAM TR-FRET cAMP accumulation assay.

Troubleshooting & FAQs for NCEs

Q: My NCE shows PAM activity in the TR-FRET cAMP assay, but when I run a fold-shift assay, the maximal shift hits a ceiling at 10 µM. Is this an assay artifact? A: Not necessarily. This is a hallmark of allosteric modulation. Unlike orthosteric agonists, allosteric modulators exhibit "saturability." Once the allosteric sites are 100% occupied by the PAM, adding more compound will not further increase the affinity or efficacy of ACh[1][2]. However, if the ceiling occurs abruptly with high data scatter, check the kinetic solubility of your NCE. Many novel PAMs are highly lipophilic and precipitate in aqueous buffers above 10 µM, artificially capping the fold-shift.

Q: I am seeing a high baseline signal (agonist activity) from my PAM even in the absence of Acetylcholine. Why? A: You are likely observing "ago-PAM" activity. Many M4 PAMs possess intrinsic efficacy ( τB​>0 ) and can activate the receptor's ternary complex without an orthosteric ligand[1][4][6]. Troubleshooting step: To verify if this is true ago-PAM activity or just orthosteric contamination, run the assay in the presence of an orthosteric antagonist (e.g., Atropine). If the baseline activation persists or is only partially blocked, it is allosteric agonism. Also, check your receptor expression levels; highly overexpressed recombinant systems can artificially amplify ago-PAM signals due to high receptor reserve[1].

Q: The assay window (Signal-to-Background) for my Gi-coupled cAMP assay is collapsing. How do I fix this? A: A collapsing window in a Gi-TR-FRET assay usually stems from one of three issues:

  • Suboptimal Forskolin Concentration: If the Forskolin concentration is too high, the Gi-mediated inhibition by M4 cannot overcome the massive adenylyl cyclase activation. Run a Forskolin cross-titration against ACh to find the concentration that yields the maximum assay window (usually EC50​ to EC80​ of Forskolin)[5].

  • Phosphodiesterase (PDE) Activity: Ensure your assay buffer contains fresh IBMX (0.5 mM). IBMX degrades rapidly in aqueous solutions; prepare it from a 500 mM DMSO stock stored at -20°C[5].

  • DMSO Tolerance: NCEs are typically dissolved in 100% DMSO. If the final DMSO concentration in the assay exceeds 1% (v/v), it can cause cell toxicity or directly interfere with the TR-FRET fluorophores. Maintain final DMSO at ≤0.5% .

Q: We switched our orthosteric agonist from Acetylcholine to Iperoxo, and our lead PAM lost its cooperativity. Why? A: This is a classic case of "probe dependence," a fundamental property of allosteric modulators. The cooperativity factor ( αβ ) is strictly defined by the ternary complex formed between the receptor, the specific allosteric modulator, and the specific orthosteric ligand[6][7]. A PAM that exhibits high positive cooperativity with ACh might show neutral or even negative cooperativity (NAM activity) with a synthetic agonist like Iperoxo due to distinct conformational states stabilized by the different agonists[7]. Always screen using the endogenous ligand (ACh) when developing therapeutics.

Quantitative Data Presentation

When evaluating NCEs, do not rely solely on EC50​ values, as they are highly dependent on the EC20​ concentration of ACh used on that specific day. Instead, utilize the operational model of allosterism to calculate absolute parameters[2][4]. Below is a standardized template for reporting M4 PAM screening data.

Compound IDACh Fold-Shift (Max)PAM EC50​ (nM)Affinity ( KB​ , nM)Cooperativity ( logαβ )Intrinsic Efficacy ( logτB​ )Solubility Limit (µM)
Reference (VU0467485) 45-fold78.89442.15.1> 100
NCE-001 22-fold145.012001.50.2 (Pure PAM)30
NCE-002 60-fold12.5452.84.5 (Ago-PAM)10
NCE-003 1-foldN/A50000.0 (Neutral)0.0> 100

Table 1: Standardized reporting metrics for M4 PAMs. Parameters derived via the operational model of allosterism using global non-linear regression of ACh concentration-response curves in the presence of varying PAM concentrations[4].

References

  • Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC. Source: nih.gov. URL: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts | Journal of Medicinal Chemistry. Source: acs.org. URL: [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC. Source: nih.gov. URL: [Link]

  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia | ACS Medicinal Chemistry Letters. Source: acs.org. URL: [Link]

  • THUNDER™ cAMP TR-FRET Assay Kit. Source: bioauxilium.com. URL: [Link]

  • Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife. Source: elifesciences.org. URL: [Link]

  • Screening for positive allosteric modulators of a GPCR with a three-addition Ca2+-flux protocol. Source: unige.ch. URL: [Link]

  • Positive allosteric modulation of a GPCR ternary complex - PMC. Source: nih.gov. URL: [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of spiro[3.3]heptane derivatives.

Welcome to the Spiro[3.3]heptane Technical Support & Troubleshooting Center . As drug discovery increasingly shifts toward sp³-rich, conformationally restricted scaffolds to optimize ADME parameters, the spiro[3.3]heptan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Spiro[3.3]heptane Technical Support & Troubleshooting Center .

As drug discovery increasingly shifts toward sp³-rich, conformationally restricted scaffolds to optimize ADME parameters, the spiro[3.3]heptane core has emerged as a premier saturated bioisostere for mono-, meta-, and para-substituted benzene rings[1][2]. However, the construction of its strained quaternary spiro-center presents significant synthetic bottlenecks[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your spiro[3.3]heptane workflows.

Synthetic Troubleshooting Workflow

TroubleshootingWorkflow Start Spiro[3.3]heptane Synthesis Bottlenecks Prob1 Stalled Semipinacol Rearrangement Start->Prob1 Prob2 Poor C-H Insertion Enantioselectivity Start->Prob2 Prob3 Thermal Degradation During Decarboxylation Start->Prob3 Sol1 Use AlCl3 or MsOH to stabilize cation Prob1->Sol1 Sol2 Deploy Rh2(S-MegaBNP)4 + HFIP additive Prob2->Sol2 Sol3 Switch to Pyridine mediated at 115°C Prob3->Sol3 Success Optimized Spiro[3.3]heptane Derivatives Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for spiro[3.3]heptane synthesis and optimization.

Module 1: Strain-Relocating Semipinacol Rearrangements

Q: During the synthesis of spiro[3.3]heptan-1-ones via the addition of metallated bicyclobutanes to cyclopropanones, my semipinacol rearrangement stalls, leading to complex mixtures. How can I drive this to completion?

The Causality: The formation of the highly strained spiro[3.3]heptan-1-one motif relies on a "strain-relocating" semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate[4]. This reaction is initiated by the protonation of the bicyclobutyl moiety, which triggers a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. If the reaction stalls, the issue typically lies in insufficient stabilization of this long-lived cation rotamer. Switching your acid catalyst is critical. While Methanesulfonic acid (MsOH) is effective for electron-rich substrates, Aluminum chloride (AlCl 3​ ) provides superior coordination to the cyclopropanol oxygen, facilitating the [1,2]-shift in sterically hindered or electron-deficient systems[4].

Validated Protocol: Telescopic Synthesis of Spiro[3.3]heptan-1-ones

  • In Situ Formation: Generate the cyclopropanone equivalent in situ from a 1-sulfonylcyclopropanol precursor.

  • Nucleophilic Addition: Introduce the lithiated 1-sulfonylbicyclo[1.1.0]butane at low temperatures to form the 1-bicyclobutylcyclopropanol intermediate.

  • Acid-Mediated Rearrangement: Without isolating the intermediate (telescopic process), introduce MsOH or AlCl 3​ at room temperature[4].

  • Validation: Monitor the disappearance of the cyclopropanol intermediate via NMR. The process is fully regio- and stereospecific, yielding optically active 3-substituted spiro[3.3]heptan-1-ones[4].

Module 2: Site-Selective C–H Functionalization

Q: I am attempting site-selective C–H functionalization of a spiro[3.3]heptane derivative using a rhodium catalyst, but I am observing poor enantiomeric excess (ee) and competing hydroxylation at the C5 position. How do I optimize site-selectivity?

The Causality: The spiro[3.3]heptane core presents a profound challenge for C–H functionalization due to the subtle stereoelectronic differences between the C5 and C6 positions. Standard Rh-catalysts fail to discriminate these sites, leading to low regiomeric ratios (rr)[5]. To achieve high enantioselectivity (up to 99% ee) at the distal C6 methylene position, you must use a highly rigid catalyst like Rh 2​ (S-MegaBNP) 4​ [5]. The catalyst's architecture creates deep hydrophobic grooves between the tert-butyl groups of adjacent ligands, forcing a strict geometric alignment of the bound carbene and the approaching spirocyclic substrate. Furthermore, adding 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond donor is essential to stabilize the transition state[5].

Table 1: Quantitative Optimization of C-H Functionalization Conditions [5]

Catalyst SystemAdditiveSolventTemp (°C)Yield (%)Enantiomeric Excess (ee)Regiomeric Ratio (rr)
Rh 2​ (S-MegaBNP) 4​ (0.5 mol%)HFIP (0.25 equiv)CH 2​ Cl 2​ 39Up to 9299%>20:1

Validated Protocol: Enantioselective Rh-Catalyzed C-H Functionalization

  • Preparation: In an oven-dried 4 mL vial, add the spiro[3.3]heptane derivative (0.20 mmol, 1.0 equiv), Rh 2​ (S-MegaBNP) 4​ (3.4 mg, 0.5 mol %), and 4 Å molecular sieves (100 wt %)[5].

  • Solvent & Additive: Add CH 2​ Cl 2​ (0.5 mL) followed by HFIP (5 μL, 0.25 equiv)[5].

  • Reaction: Stir the mixture at 39 °C using a heating block[5].

  • Carbene Addition: In a separate oven-dried vial, dissolve the diazo compound (0.40 mmol, 2.0 equiv) in CH 2​ Cl 2​ (2.0 mL) and add it slowly to the reaction mixture[5].

  • Validation: Purify via silica gel chromatography. Validate the enantiomeric excess using chiral HPLC against a racemic standard.

Module 3: Decarboxylation of Spiro-dicarboxylic Acids

Q: I need to synthesize spiro[3.3]heptane-2-carboxylic acid from the 2,2-dicarboxylic acid precursor. Thermal decarboxylation at 220 °C is causing significant charring and reducing my yield. Are there milder conditions?

The Causality: Solvent-free thermal decarboxylation at 220 °C is a classical method, but the extreme heat often leads to thermal degradation of the strained spirocyclic core, capping yields around 83%[6]. A highly effective alternative is a pyridine-mediated decarboxylation . Pyridine acts as a mild base, forming a pyridinium carboxylate salt that undergoes decarboxylation at a significantly lower activation energy. This allows the reaction to proceed smoothly at 115 °C, preserving the integrity of the spiro scaffold and boosting yields to >90%[7].

Table 2: Comparison of Decarboxylation Conditions [6][7]

MethodPrecursor ScaleReagents / ConditionsTimeIsolated Yield (%)
Thermal8.3 g (0.046 mol)Solvent-free, 220 °C30 min~83%
Pyridine-Mediated1.737 g (9.43 mmol)Pyridine (20 mL), 115 °COvernight92%

Validated Protocol: Pyridine-Mediated Decarboxylation

  • Dissolution: Dissolve spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 9.43 mmol) in anhydrous pyridine (20 mL)[7].

  • Heating: Heat the reaction mixture at 115 °C overnight under an inert atmosphere[7].

  • Concentration: Upon completion, cool the mixture to room temperature and concentrate to dryness in a rotary evaporator[7].

  • Workup & Validation: Treat the resulting residue with 6 M aqueous hydrochloric acid to neutralize residual pyridine, and extract with dichloromethane (3 x 20 mL)[7]. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to afford the pure spiro[3.3]heptane-2-carboxylic acid. Validate purity via 1 H NMR (DMSO-d 6​ )[7].

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry. ACS Publications. 1

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Publications. 5

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem. 6

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. 3

  • spiro<3.3>heptane-3-carboxylic acid | 28114-87-6. ChemicalBook. 7

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC / NIH.4

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this valuable scaffold in their work. As a Senior Application Scientist, I have compiled this resource based on a comprehensive review of the literature and extensive experience in troubleshooting complex organic syntheses. Our goal is to provide you with in-depth, actionable insights to help you identify and mitigate the formation of common side products, ensuring the purity and yield of your target compounds.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the mechanistic origins of side products and provide detailed protocols for their prevention and elimination.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting the synthesis of N-Boc-2-azaspiro[3.3]heptane from 1,1-bis(hydroxymethyl)cyclobutane via the corresponding ditosylate, but I am observing a significant amount of a high-molecular-weight, insoluble material in my crude product. What is this and how can I avoid it?

Answer:

The insoluble, high-molecular-weight material you are observing is likely a polymeric byproduct. This is a common issue in the synthesis of azetidines, including 2-azaspiro[3.3]heptane, and arises from the intermolecular reaction of intermediates instead of the desired intramolecular cyclization.

Mechanistic Insight:

The formation of the 2-azaspiro[3.3]heptane ring occurs via a double SN2 reaction between a nitrogen nucleophile (in this case, the protected amine) and an electrophile with two leaving groups (the ditosylate of 1,1-bis(hydroxymethyl)cyclobutane). The primary competition to the desired intramolecular cyclization is intermolecular polymerization. Instead of the amine attacking the second tosylate group on the same molecule, it can react with another molecule of the ditosylate, leading to a chain-growth process. This is particularly prevalent at higher concentrations and temperatures. The strained nature of the four-membered azetidine ring also makes it susceptible to cationic ring-opening polymerization, especially in the presence of acidic impurities.[1][2][3][4][5]

Troubleshooting & Prevention:

  • High Dilution: The most critical factor in minimizing polymerization is to perform the cyclization reaction under high-dilution conditions. This favors the intramolecular reaction by decreasing the probability of intermolecular collisions. A typical concentration is in the range of 0.01-0.05 M.

  • Slow Addition: The gradual addition of the ditosylate to a solution of the amine nucleophile (or vice-versa) can also help maintain a low concentration of the reactive intermediate and favor intramolecular cyclization.

  • Temperature Control: While sufficient thermal energy is required for the reaction to proceed at a reasonable rate, excessive temperatures can promote side reactions, including polymerization and elimination. It is crucial to carefully control the reaction temperature.

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The choice of solvent can also influence the reaction outcome; polar aprotic solvents like DMF or acetonitrile are commonly used.

Question 2: My synthesis of 2-azaspiro[3.3]heptane hydrochloride from its N-tosyl protected precursor results in a low yield and a complex mixture of products upon deprotection. What are the likely side products?

Answer:

The deprotection of N-tosyl-2-azaspiro[3.3]heptane can be challenging, and incomplete reaction or side reactions can lead to a mixture of products. The most common issues are incomplete deprotection and the formation of ring-opened byproducts.

Mechanistic Insight:

The removal of the tosyl group is typically achieved under reducing conditions. However, the stability of the tosyl group can make its complete removal difficult. Furthermore, harsh reaction conditions can lead to the cleavage of the strained azetidine ring.

Potential Side Products:

  • Unreacted N-Tosyl-2-azaspiro[3.3]heptane: This is the most straightforward impurity to identify. Its presence indicates that the deprotection reaction has not gone to completion.

  • Ring-Opened Products: Under strongly acidic or reducing conditions, the strained azetidine ring can undergo cleavage. For example, in the presence of a nucleophilic solvent or reagent, a ring-opened product such as 3-((aminomethyl)cyclobutyl)methanol or its derivatives could be formed.

Troubleshooting & Prevention:

  • Optimization of Deprotection Conditions: Several methods exist for tosyl group deprotection. It is important to choose a method that is effective for your specific substrate while minimizing side reactions. Common methods include the use of sodium in liquid ammonia, or magnesium in methanol.[6]

  • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • Purification: Careful purification by column chromatography or crystallization may be necessary to separate the desired product from unreacted starting material and side products. The hydrochloride salt of 2-azaspiro[3.3]heptane is often a crystalline solid, which can aid in its purification.

Question 3: In the synthesis of a 2,6-diazaspiro[3.3]heptane derivative, I observe the formation of "unidentified impurities" when activating a diol as a ditriflate or dimesylate for cyclization with a primary amine. What could these impurities be?

Answer:

When activating diols as ditriflates or dimesylates for cyclization with primary amines, the formation of a complex mixture of products often points to competing elimination and over-alkylation reactions.[7][8]

Mechanistic Insight:

Triflates and mesylates are excellent leaving groups, which makes them highly reactive. This high reactivity can lead to a lack of selectivity.

Potential Side Products:

  • Elimination Products: Instead of undergoing nucleophilic substitution by the amine, the activated hydroxyl groups can undergo elimination to form alkenes, particularly if the base used is sterically hindered.

  • Over-alkylation Products: The primary amine can be alkylated twice by two different molecules of the di-activated intermediate, leading to a tertiary amine with two spirocyclic moieties. Alternatively, the secondary amine formed after the first cyclization can react with another molecule of the di-activated intermediate.

  • Polymeric Material: Similar to the issue described in Question 1, intermolecular reactions can lead to the formation of polymers.

Troubleshooting & Prevention:

  • Choice of Leaving Group: While triflates and mesylates are highly reactive, sometimes a less reactive leaving group, such as a tosylate or a halide, can provide better selectivity and higher yields of the desired cyclized product.

  • Reaction Conditions: As with other cyclization reactions, high dilution and slow addition are crucial to favor the intramolecular pathway. Careful control of temperature and the stoichiometry of the reagents is also important.

  • Alternative Synthetic Routes: If activating a diol proves to be problematic, consider alternative synthetic strategies, such as reductive amination of a dialdehyde or a two-step process involving the formation of a mono-protected diamine followed by cyclization.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-Boc-2-azaspiro[3.3]heptane via Intramolecular Cyclization

This protocol is designed to minimize the formation of polymeric byproducts by employing high-dilution conditions.

Step 1: Synthesis of 1,1-bis((tosyloxy)methyl)cyclobutane

  • To a solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ditosylate. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of N-Boc-2-azaspiro[3.3]heptane

  • Prepare a solution of tert-butyl carbamate (1.1 eq) and a strong, non-nucleophilic base (e.g., sodium hydride, 2.2 eq) in anhydrous DMF under an inert atmosphere.

  • In a separate flask, dissolve the 1,1-bis((tosyloxy)methyl)cyclobutane (1.0 eq) in a large volume of anhydrous DMF to achieve a final reaction concentration of approximately 0.02 M.

  • Using a syringe pump, add the solution of the ditosylate to the solution of the deprotonated tert-butyl carbamate over a period of 8-12 hours at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

Common Side ProductFormation MechanismKey Prevention StrategyAnalytical Detection
Polymer Intermolecular SN2 reactionHigh dilution, slow additionInsoluble in common NMR solvents, broad signals in NMR, high mass in MS
Unreacted N-Tosyl starting material Incomplete deprotectionOptimized deprotection conditions, reaction monitoringTLC, LC-MS, characteristic tosyl group signals in ¹H NMR
Ring-opened products Cleavage of strained azetidine ringMilder reaction conditionsLC-MS, different fragmentation pattern in MS, absence of spirocyclic signals in NMR
Elimination products Base-mediated elimination of leaving groupsUse of less reactive leaving groups, careful choice of baseGC-MS, presence of alkene signals in ¹H NMR
Over-alkylation products Reaction of amine with multiple electrophile moleculesControl of stoichiometry, high dilutionLC-MS (higher mass than desired product), complex NMR spectra

Visualizing Reaction Pathways

Diagram 1: Competing Intramolecular Cyclization and Intermolecular Polymerization

G cluster_0 Reaction Pathways A Ditosylate Intermediate C Intramolecular Cyclization (Desired Pathway) A->C High Dilution D Intermolecular Reaction (Side Reaction) A->D High Concentration B N-Protected Amine B->C B->D E 2-Azaspiro[3.3]heptane Product C->E F Polymeric Side Product D->F G Start Low Yield of 2-Azaspiro[3.3]heptane Check_Polymer Insoluble Material Present? Start->Check_Polymer High_Dilution Increase Dilution & Use Slow Addition Check_Polymer->High_Dilution Yes Check_SM Starting Material Consumed? Check_Polymer->Check_SM No High_Dilution->Start Success Improved Yield High_Dilution->Success Optimize_Conditions Optimize Temperature & Reaction Time Check_SM->Optimize_Conditions No Check_Side_Products Characterize Byproducts by LC-MS Check_SM->Check_Side_Products Yes Optimize_Conditions->Start Optimize_Conditions->Success Modify_Route Consider Alternative Leaving Group or Route Check_Side_Products->Modify_Route Modify_Route->Start Modify_Route->Success

Caption: Troubleshooting Low Cyclization Yield

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3583-3586.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Steinhilber, D., et al. (2013). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 194-197.
  • Wuitschik, G., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Penczek, S., et al. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 32-62.
  • Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • Mykhailiuk, P. K. (2017). Synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design. French-Ukrainian Journal of Chemistry, 5(2), 56-65.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (16), 2584-2586.
  • Xuanzhu Pharma Co., Ltd. (2014). Synthesis method of 6-oxo-2-azaspiro [7][7]heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 194-197.
  • Wikipedia. (2023). Ring-opening polymerization. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (1993). Azaspiroheptanes and octanes and processes for their production. EP0550025A1.
  • Majumdar, S., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • De Schryver, F. C., et al. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 32-62.
  • LibreTexts Chemistry. (2021). 2.
  • All about chemistry. (2024, February 4).
  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Pathways of Pyrimidine-Based Therapeutics

Welcome to the Analytical Troubleshooting and Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex degradation kinetics of pyrimidine-based antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine). Understanding the exact causality behind molecular instability is critical for developing robust, self-validating analytical methods and ensuring the structural integrity of your therapeutic agents.

Part 1: Mechanistic Overview of Pyrimidine Degradation

Pyrimidine analogs act as false substrates in DNA/RNA synthesis. However, their structural resemblance to endogenous pyrimidines makes them highly susceptible to both enzymatic catabolism in vivo and hydrolytic cleavage in vitro.

For instance, the biological degradation of 5-Fluorouracil (5-FU) is primarily driven by dihydropyrimidine dehydrogenase (DPD), which reduces the pyrimidine ring to form 5,6-dihydro-5-fluorouracil (DHFU)[1]. Subsequent enzymatic steps cleave the ring, ultimately yielding α-fluoro-β-alanine (FBAL)[1]. Understanding this ring-cleavage mechanism is vital because similar acyclic degradation occurs during in vitro alkaline stress, leading to severe analytical challenges such as the complete loss of UV chromophores[2].

PyrimidineDegradation FU 5-Fluorouracil (5-FU) (Active Drug) DHFU 5,6-dihydro-5-fluorouracil (DHFU) FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase (DPYS) FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase (UPB1)

Caption: Enzymatic degradation pathway of 5-Fluorouracil (5-FU) into non-cytotoxic metabolites.

Part 2: Quantitative Stability Profiles

To design a self-validating stability-indicating assay, you must benchmark your expected degradation against established kinetic data. Table 1 summarizes the degradation behavior of key pyrimidine therapeutics under forced stress conditions.

Table 1: Quantitative Stability Profile of Pyrimidine Therapeutics

Therapeutic AgentStress ConditionTime/TempDegradation (%)Primary Mechanism / Degradant
Gemcitabine HCl Acidic (0.1 N HCl)4 weeks @ 40°C~14%Deamination (β-uridine analogue)[3]
Gemcitabine HCl Basic (0.1 N NaOH)4 weeks @ 40°C~28%Anomerization (α-anomer)[3]
5-Fluorouracil Alkaline (NaOH)Reflux>90%Ring cleavage (Non-chromophoric)[2]
5-Fluorouracil Oxidative (27% H2O2)24 hours~15%Oxidation[2]
Cytarabine Visible Light192 hours~3.8%Photodegradation[4]
Part 3: Troubleshooting Guides & FAQs

Q1: I'm observing a secondary peak in my gemcitabine formulation stored in slightly alkaline conditions, but mass spectrometry shows the exact same m/z as the parent drug. What is happening? A1: You are observing anomerization. While gemcitabine undergoes deamination to a uridine analog in acidic conditions (0.1 N HCl), in basic conditions (0.1 N NaOH) at 40°C, it undergoes an unusual structural rearrangement from the active beta-anomer to the inactive alpha-anomer via an acyclic intermediate[3]. Because they are isomers, the mass-to-charge ratio (m/z) remains identical. To resolve this, optimize your column chemistry (e.g., use a phenyl-hexyl stationary phase) to separate the anomers chromatographically.

Q2: During forced degradation of 5-FU in 0.1 N NaOH, the API peak area decreases by >90%, but I see absolutely no degradation peaks on my UV chromatogram at 254 nm. Is my drug evaporating? A2: No, your drug is undergoing pyrimidine ring cleavage. 5-FU is highly susceptible to alkaline hydrolysis. The degradation pathway breaks the conjugated pyrimidine ring, forming low-molecular-weight, non-chromophoric aliphatic compounds[2]. Because these degradants lack conjugated double bonds, they do not absorb UV light. To validate mass balance, you must switch to an Evaporative Light Scattering Detector (ELSD) or LC-MS to detect the aliphatic fragments.

Q3: My cytarabine standard solutions are failing assay after being left on the benchtop for a few days, but they are stable in the refrigerator. What is the degradation mechanism? A3: Cytarabine is susceptible to both thermal and photolytic degradation. While stable under UV light, it exhibits measurable degradation under visible light exposure[4]. Furthermore, in aqueous solutions at room temperature, it undergoes rapid deamination. To ensure a self-validating protocol, always store standard solutions in amber vials at 4°C and prepare fresh working solutions daily.

Part 4: Self-Validating Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Workflow for Pyrimidine Therapeutics

A self-validating protocol ensures that any loss in the Active Pharmaceutical Ingredient (API) is quantitatively accounted for by the appearance of degradation products (Mass Balance).

  • Step 1: Baseline Sample Preparation

    • Methodology: Dissolve the pyrimidine API (e.g., Gemcitabine or 5-FU) in the mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Establishing a high baseline concentration ensures that minor degradation products (formed at 1-5%) fall within the linear dynamic range and Limit of Quantitation (LOQ) of the UV detector.

  • Step 2: Controlled Forced Degradation

    • Methodology: Aliquot the sample into three separate vials. Add 0.1 N HCl to Vial 1 (Acidic), 0.1 N NaOH to Vial 2 (Basic), and 3% H2O2 to Vial 3 (Oxidative)[5]. Incubate at 40°C for 24 to 48 hours.

    • Causality: Pyrimidines are remarkably stable in the solid state but vulnerable in solution[3]. Acid drives deamination, base drives anomerization/ring cleavage, and peroxide targets the amine groups.

  • Step 3: Kinetic Quenching (Neutralization)

    • Methodology: At specific time points, extract 100 µL from the acidic and basic vials. Immediately neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl.

    • Causality: Neutralization instantly halts the degradation kinetics, allowing you to capture a true "snapshot" of the degradation profile. Furthermore, injecting highly acidic or basic samples will strip the stationary phase of your silica-based HPLC column.

  • Step 4: Chromatographic Separation

    • Methodology: Inject the neutralized samples onto a polar-embedded C18 column (e.g., Synergi Polar RP) using a highly aqueous mobile phase (e.g., 50 mM KH2PO4, pH 5.0)[2].

    • Causality: Pyrimidines and their degradants are highly hydrophilic. Standard C18 columns will suffer from phase collapse in 100% aqueous conditions. A polar-embedded column prevents phase collapse and provides the necessary retention for these highly polar analytes.

  • Step 5: Mass Balance Validation

    • Methodology: Calculate the sum of the remaining API peak area and all degradant peak areas (adjusted for relative response factors).

    • Causality: The total area must equal the initial Day 0 API peak area. If the mass balance is <95% (as seen in 5-FU alkaline degradation[2]), it definitively proves the formation of non-chromophoric degradants, prompting the need for orthogonal detection methods.

Workflow Prep 1. Sample Preparation (API at 1.0 mg/mL) Stress 2. Forced Degradation Stress Conditions Prep->Stress Acid Acidic (0.1N HCl) Check Deamination Stress->Acid Base Basic (0.1N NaOH) Check Anomerization Stress->Base Ox Oxidative (3% H2O2) Check Amine Oxidation Stress->Ox Neut 3. Kinetic Quenching (Neutralization) Acid->Neut Base->Neut Ox->Neut HPLC 4. RP-HPLC Analysis (Polar-embedded C18) Neut->HPLC MassBal 5. Mass Balance Validation (API + Degradants = 100%) HPLC->MassBal

Caption: Self-validating experimental workflow for forced degradation and mass balance analysis.

References
  • Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed. nih.gov.[Link]

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC. nih.gov.[Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC. nih.gov.[Link]

  • A stability indicating RP-HPLC method for determination of anticancer agents cytarabine in lyophilized dosage form - ResearchGate. researchgate.net.[Link]

  • Stability of extemporaneously prepared cytarabine, methotrexate sodium, and methylprednisolone sodium succinate | American Journal of Health-System Pharmacy | Oxford Academic. oup.com.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane . This spirocyclic building block is highly valued in modern drug discovery due to its rigid scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane . This spirocyclic building block is highly valued in modern drug discovery due to its rigid scaffold, which often improves the metabolic stability and pharmacokinetic profiles of drug candidates compared to linear amines[1].

However, synthesizing this molecule involves a delicate balance. The process typically requires a base-mediated Nucleophilic Aromatic Substitution (SNAr) between 2-chloropyrimidine and a Boc-protected spiro-alcohol, followed by acidic deprotection[1][2]. Because alcohols are relatively poor nucleophiles and the 2-azaspiro[3.3]heptane ring possesses significant ring strain (~25-30 kcal/mol)[3][4], researchers frequently encounter impurities related to hydrolysis, premature deprotection, or ring degradation.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and analytical signatures to help you isolate high-purity batches.

Mechanistic Pathway & Workflow

Understanding exactly where impurities branch off from the main synthetic pathway is critical for preventing them. The diagram below illustrates the standard workflow and the specific points where side reactions occur.

G SM Starting Materials 2-Chloropyrimidine + Boc-Spiro-ol SNAr SNAr Reaction (Base, DMF, Heat) SM->SNAr Base addition Int Boc-Protected Intermediate 6-(Pyrimidin-2-yloxy)... SNAr->Int Main Pathway Imp1 Impurity: Pyrimidin-2-ol (Moisture Hydrolysis) SNAr->Imp1 H2O competes Imp2 Impurity: N-Arylated (Premature Deprotection) SNAr->Imp2 High Temp >100°C Deprot Boc Deprotection (TFA/DCM or HCl) Int->Deprot Acid addition Product Final Product Free Amine Deprot->Product Main Pathway Imp3 Impurity: TFA/HCl Salts (Incomplete Free-basing) Deprot->Imp3 Poor workup

Fig 1. Synthetic workflow and impurity branch points for 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane.

Causality of Common Impurities & Analytical Signatures

To effectively manage impurities, you must identify them accurately and understand their mechanistic origins. Table 1 summarizes the quantitative analytical data and causality for the most frequent batch contaminants.

Table 1: Impurity Causality and Analytical Detection

Impurity ProfileOrigin / Mechanistic CausalityAnalytical Signature (LC-MS / NMR)Prevention Strategy
Pyrimidin-2-ol Hydrolysis of 2-chloropyrimidine. Trace water reacts with the base (e.g., Cs₂CO₃) to form hydroxide, which outcompetes the bulky spiro-alcohol[3].LC-MS: [M+H]⁺ 97.¹H NMR: Missing ether linkage shifts; broad -OH peak.Use strictly anhydrous solvents (DMF/DMSO); oven-dry inorganic bases prior to use.
Bis-arylated Spirocycle Premature thermal cleavage of the Boc group during SNAr, followed by rapid N-arylation of the highly nucleophilic free azetidine nitrogen.LC-MS: [M+H]⁺ 269.¹H NMR: Two distinct pyrimidine aromatic environments.Maintain SNAr temperature strictly ≤100°C; ensure starting materials are free of acidic residues.
Unreacted Spiro-ol Poor nucleophilicity of the secondary spiro-alcohol compared to primary alcohols, leading to stalled SNAr kinetics[5].LC-MS: [M+H]⁺ 214 (Boc-protected).Extend reaction time; pre-form the alkoxide using a stronger base (e.g., NaH) before adding the electrophile.
Residual TFA / HCl Salts Incomplete neutralization during workup. The basic azetidine nitrogen strongly retains acidic counterions from the deprotection step[6].¹⁹F NMR: Strong singlet at ~ -75 ppm (TFA).Yield: Artificially inflated (>100%).Free-base using a basic ion-exchange resin (e.g., Amberlyst A21) instead of simple aqueous extraction.

Troubleshooting FAQs

Q1: My SNAr reaction is stalling at 50% conversion despite using an excess of 2-chloropyrimidine. What is happening? A: This is a classic symptom of base depletion via competitive hydrolysis. 2-Chloropyrimidine is highly electrophilic and sensitive to moisture under basic conditions, rapidly converting to pyrimidin-2-ol[3][5]. This side reaction consumes your base and destroys the electrophile. Ensure rigorous anhydrous conditions, sparge your DMF with nitrogen, and consider adding the base and 2-chloropyrimidine in two sequential portions to maintain active concentrations.

Q2: During Boc deprotection with TFA, I observe ring-opening and degradation of the spirocycle. How can I prevent this? A: The 2-azaspiro[3.3]heptane system contains significant inherent ring strain[4]. While generally stable to standard TFA/DCM conditions (e.g., 20-50% TFA)[2][6], prolonged exposure to concentrated acids or elevated temperatures can promote carbocation-mediated ring-opening. Limit deprotection time to 1–2 hours at 0°C to room temperature, and quench the reaction immediately once complete.

Q3: Can I use Palladium-catalyzed Buchwald-Hartwig coupling instead of SNAr to form the ether bond and avoid harsh bases? A: While transition-metal catalysis is an option for many C-O bond formations, base-mediated SNAr is highly preferred for 2-chloropyrimidine due to its strong electrophilicity[5]. SNAr allows for transition-metal-free coupling, which eliminates the risk of heavy metal impurities (e.g., Palladium black) in your final batch—a critical regulatory advantage in drug development[3].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By following the mechanistic rationale embedded in each step, you inherently prevent the formation of the impurities listed in Table 1.

Protocol A: Moisture-Free SNAr Etherification

Rationale: Alcohols are weak nucleophiles. Deprotonation is required, but the resulting alkoxide must be protected from water to prevent the competitive hydrolysis of 2-chloropyrimidine[3][5].

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-ol (1.0 eq) and oven-dried, anhydrous Cs₂CO₃ (2.0 eq).

  • Alkoxide Pre-formation: Add anhydrous DMF (sparged with N₂ for 15 minutes prior to use). Stir the suspension at room temperature for 20 minutes. Causality: Pre-forming the alkoxide ensures the nucleophile is ready before the sensitive electrophile is introduced.

  • Electrophile Addition: Dissolve 2-chloropyrimidine (1.2 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

  • Thermal Control: Heat the reaction to 80°C for 4–6 hours. Monitor by LC-MS. Causality: Do not exceed 100°C. Higher temperatures risk thermal cleavage of the Boc group, leading to the bis-arylated impurity[2].

  • Quench & Isolate: Cool to room temperature and pour into ice-cold water (5x volume) to precipitate the Boc-protected intermediate. Filter and wash with cold water to remove residual DMF and base.

Protocol B: Strain-Preserving Boc Deprotection & Free-Basing

Rationale: The strained azaspiro[3.3]heptane ring requires mild acidic conditions[4]. Furthermore, the highly basic azetidine nitrogen will tightly bind TFA, requiring specialized free-basing to avoid salt impurities[6].

  • Acidic Cleavage: Dissolve the Boc-protected intermediate in anhydrous DCM (10 mL/g) and cool to 0°C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution[2][6]. Stir for 1 hour, allowing the mixture to warm naturally to room temperature.

  • Concentration: Once complete (verify by TLC/LC-MS), concentrate the mixture under reduced pressure. Causality: Keep the water bath below 30°C to prevent acid-catalyzed ring degradation of the concentrated spirocycle.

  • Resin Free-Basing: Dissolve the crude TFA salt in a minimal amount of Methanol. Pass the solution through a column packed with Amberlyst A21 (free base) ion-exchange resin. Causality: This method efficiently removes TFA without relying on an aqueous biphasic extraction, where the highly polar free amine might be lost to the aqueous layer.

  • Final Isolation: Concentrate the methanolic eluent to yield high-purity 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane as a free base.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. "An Efficient Method for the Synthesis of Heteroaryl C—O Bonds in the Absence of Added Transition Metal Catalysts." ResearchGate. Available at: [Link]

  • "WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer." Google Patents.
  • "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors." ACS Publications. Available at: [Link]

  • "Preparation of Heteroaryl Ethers from Azine N-Oxides and Alcohols." ACS Publications. Available at: [Link]

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of M4 Positive Allosteric Modulators (PAMs)

Welcome to the technical support center for researchers engaged in the development of M4 Positive Allosteric Modulators (PAMs). M4 PAMs represent a promising therapeutic strategy for CNS disorders like schizophrenia by s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the development of M4 Positive Allosteric Modulators (PAMs). M4 PAMs represent a promising therapeutic strategy for CNS disorders like schizophrenia by selectively enhancing the receptor's response to the endogenous neurotransmitter acetylcholine.[1][2][3][4] However, a significant and recurring challenge in the development of these molecules is achieving adequate oral bioavailability.[5][6] Many promising M4 PAMs exhibit physicochemical properties, such as poor solubility and susceptibility to efflux, that limit their absorption from the gastrointestinal (GI) tract.[1][7]

This guide is structured to provide direct, actionable advice in a question-and-answer format. It addresses common experimental hurdles, explains the scientific principles behind troubleshooting strategies, and offers validated protocols to help you navigate the complexities of oral drug delivery for this important class of compounds.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.

Problem 1: My M4 PAM has extremely low aqueous solubility.

Question: My lead M4 PAM candidate shows less than 1 µg/mL solubility in phosphate-buffered saline (PBS) at pH 7.4. What are the underlying causes, and what formulation strategies can I employ to improve this?

Answer: This is a very common issue. The low aqueous solubility of many M4 PAMs often stems from their molecular structure. These compounds can be highly lipophilic and possess planar, aromatic structures that lead to strong crystal lattice energy through intermolecular forces like π-stacking and hydrogen bonding, making it difficult for water molecules to solvate them.[1][5] Since a drug must be in solution to be absorbed, poor solubility is a primary barrier to oral bioavailability.[8]

Causality Behind the Problem: The rate and extent of drug absorption are often limited by the dissolution rate in the GI fluids. If a compound does not dissolve, it cannot permeate the intestinal membrane. This issue is characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[8]

dot

Caption: Workflow for addressing low aqueous solubility.

Experimental Solutions & Protocols:

Your primary goal is to increase the dissolution rate and apparent solubility in the GI tract. Here are several proven strategies, summarized in the table below:

StrategyMechanism of ActionBest For...Key Experimental Step
Amorphous Solid Dispersions (ASDs) Stabilizes the drug in a high-energy, non-crystalline (amorphous) state, which has a higher apparent solubility and faster dissolution rate.[8]BCS Class II/IV compounds that are thermally stable.Co-dissolve the M4 PAM and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly remove the solvent using spray drying or hot-melt extrusion.[9][10]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, increasing the surface area for absorption.[9] Can also utilize lymphatic transport, bypassing first-pass metabolism.[8]Highly lipophilic (high logP) compounds.Screen various oils, surfactants, and co-solvents to find a combination that can dissolve the required dose and forms a stable microemulsion upon dilution with an aqueous medium.
Nanonization Decreases the particle size of the drug to the nanometer range. According to the Noyes-Whitney equation, this increases the surface area-to-volume ratio, leading to a faster dissolution rate.[8][11]Crystalline compounds that are not amenable to amorphization.Use techniques like wet media milling or cryo-milling to reduce the particle size of the API.[10][11] Stabilize the resulting nanosuspension with surfactants or polymers.
Salt Formation For M4 PAMs with an ionizable functional group (e.g., a basic nitrogen), forming a salt can dramatically improve aqueous solubility and dissolution rate compared to the free base.[10][12]Compounds with suitable pKa for salt formation.React the M4 PAM with a pharmaceutically acceptable acid (e.g., HCl, mesylate) and isolate the resulting salt form. Characterize its solubility and stability.
Problem 2: My M4 PAM shows poor permeability and/or high efflux in Caco-2 assays.

Question: My compound has a low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in a standard Caco-2 cell assay. What does this mean for in vivo absorption, and how can I troubleshoot it?

Answer: These results strongly suggest that your M4 PAM is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[13] These transporters are located on the apical (lumen-facing) side of intestinal epithelial cells and function as a protective barrier, actively pumping xenobiotics back into the GI lumen. This action directly counteracts absorption and is a major cause of low oral bioavailability, even if the compound has sufficient solubility.[13]

Causality Behind the Problem: Even if the drug dissolves and passively diffuses into the intestinal cell, efflux transporters can pump it back out before it reaches the basolateral side and enters circulation. This results in a low net flux across the intestinal barrier.

Experimental Solutions & Protocols:

  • Confirm Efflux Transporter Involvement:

    • Protocol: Repeat the Caco-2 permeability assay in the presence of a known broad-spectrum efflux inhibitor, such as verapamil or elacridar.

    • Expected Outcome: If your M4 PAM is an efflux substrate, you will observe a significant decrease in the efflux ratio and an increase in the basolateral-to-apical (B-A) Papp value. This confirms that efflux is the primary limiting factor for its permeation.

  • Medicinal Chemistry Approaches:

    • Rationale: The most robust solution is to modify the molecule to reduce its recognition by efflux transporters. This often involves disrupting key pharmacophoric features that bind to the transporter.

    • Strategy: Consider strategies to reduce hydrogen bond donor count, disrupt planarity by adding sp³-hybridized carbons, or mask polar functional groups.[1] This approach has been successfully used to improve CNS penetration, which is also often limited by P-gp at the blood-brain barrier.[1]

  • Formulation-Based Approaches:

    • Rationale: Use pharmaceutical excipients that are known to inhibit efflux transporters.

    • Strategy: Formulate your M4 PAM with surfactants like Tween 80 or Pluronics, which have been shown to inhibit P-gp activity.[13] Lipid-based formulations (SMEDDS) can also help by altering the membrane environment and reducing drug interaction with transporters.[9]

  • Prodrug Strategy:

    • Rationale: Chemically modify the M4 PAM into an inactive prodrug that is not a substrate for efflux transporters. After absorption, the prodrug is cleaved by endogenous enzymes to release the active parent drug.[9]

    • Strategy: A common approach is to create an ester or amide prodrug by masking a carboxyl or hydroxyl group.[9]

Problem 3: My M4 PAM is highly metabolized in in vitro liver models.

Question: My compound shows a short half-life (<15 minutes) in human liver microsome or hepatocyte stability assays. How does this impact oral bioavailability, and what are my options?

Answer: High metabolic clearance in these in vitro systems is a strong indicator of extensive first-pass metabolism.[14] After a drug is absorbed from the intestine, it enters the portal vein and travels directly to the liver before reaching systemic circulation. The liver is rich in metabolic enzymes (e.g., cytochrome P450s) that can chemically modify and clear the drug. If your M4 PAM is rapidly metabolized, only a small fraction of the absorbed dose will reach the rest of the body intact, resulting in low oral bioavailability.[15]

dot

OralAbsorptionBarriers cluster_GI cluster_Barriers cluster_Systemic Drug M4 PAM in Dosage Form Dissolution 1. Dissolution Drug->Dissolution Release Permeation 2. Permeation Dissolution->Permeation Absorption Metabolism 3. Gut Wall & Hepatic Metabolism Permeation->Metabolism First-Pass Efflux Efflux Permeation->Efflux P-gp/BCRP Blood Bioavailable Drug Metabolism->Blood Survives Efflux->Dissolution

Caption: Key barriers limiting oral bioavailability.

Experimental Solutions & Protocols:

  • Metabolite Identification and "Soft Spot" Analysis:

    • Protocol: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the hepatocyte stability assay. This will pinpoint the specific site on the molecule that is most susceptible to metabolism (the "soft spot").

    • Strategy: Work with medicinal chemists to modify this metabolic soft spot. A common tactic is to replace a labile hydrogen atom with a fluorine atom or to use other blocking groups that sterically hinder the metabolic enzymes without compromising M4 PAM activity.[16]

  • Prodrug Approach:

    • Rationale: Design a prodrug that masks the metabolically labile site. The prodrug itself should not be a substrate for the metabolizing enzymes.

    • Benefit: This strategy can protect the drug from both gut wall and hepatic first-pass metabolism.[17]

  • Inhibition of Metabolism (Research Setting):

    • Protocol: In preclinical in vivo studies, you can co-administer the M4 PAM with a known inhibitor of the relevant CYP450 enzymes (e.g., 1-aminobenzotriazole, a pan-CYP inhibitor) to mechanistically confirm that metabolism is the primary driver of low bioavailability.

    • Caution: This is a research tool and not a viable clinical strategy due to the high risk of drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my M4 PAM? A1: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability Many M4 PAMs are lipophilic molecules that fall into BCS Class II or IV .[8] Identifying your compound's class is crucial because it dictates your development strategy. For Class II compounds, the focus is almost entirely on enhancing solubility and dissolution. For Class IV compounds, you must address both poor solubility and poor permeability simultaneously.

Q2: What are the essential in vitro assays I should run to profile my M4 PAM for oral bioavailability? A2: A standard package of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential for predicting oral bioavailability.[18]

  • Aqueous Solubility: Kinetic and thermodynamic solubility assays in buffers at various pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.

  • Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput screen for passive permeability.[19]

    • Caco-2 Cell Monolayer Assay: The gold standard for assessing both passive and active transport, including identifying efflux transporter substrates.[19]

  • Metabolic Stability:

    • Liver Microsomal Stability Assay: Assesses Phase I metabolic stability (primarily CYP450-mediated).[14]

    • Hepatocyte Stability Assay: A more comprehensive model that includes both Phase I and Phase II metabolism as well as the influence of cellular uptake.[19]

Q3: My team is considering a prodrug strategy. What are the main pros and cons? A3: A prodrug strategy can be a powerful tool but introduces its own set of challenges.

  • Pros:

    • Can simultaneously overcome multiple barriers, including low solubility, low permeability, and high first-pass metabolism.[9][17]

    • Can be designed to target specific uptake transporters in the gut (e.g., PEPT1) to enhance absorption.[20]

  • Cons:

    • Increased Synthetic Complexity: Requires additional chemical synthesis steps.

    • Conversion Efficiency: The prodrug must be efficiently and consistently converted back to the active parent drug in vivo. Inefficient cleavage can lead to low efficacy and high variability.[20]

    • Distinct PK/Tox Profile: The prodrug itself has its own pharmacokinetic and toxicology profile that must be characterized.

Q4: How do I select the right oral formulation strategy for my M4 PAM? A4: The selection should be data-driven, based on the specific physicochemical and biopharmaceutical properties of your molecule identified in the in vitro assays.

  • If your primary problem is low solubility (BCS Class II): Focus on ASDs, salt formation, or particle size reduction.[9][10]

  • If your primary problem is low permeability due to efflux (high solubility): Focus on medicinal chemistry to evade the transporter or use formulations with efflux inhibitors.

  • If you have both low solubility and low permeability (BCS Class IV): A multi-pronged approach is needed. Lipid-based systems like SMEDDS are often effective as they can address solubility while also mitigating efflux and potentially promoting lymphatic uptake.[8][9]

  • If high first-pass metabolism is the issue: The best solution is typically medicinal chemistry to block the metabolic soft spot. Formulation strategies have a more limited impact, although lymphatic-targeting lipid systems can help bypass the liver.[8]

References

  • Evaluating Strategies for Oral Absorption Enhancement. (2026, March 14). Pharmaceutical Technology.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. (2023, August 28). Walsh Medical Media.
  • Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). Drug Hunter.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019, October 31).
  • Prioritizing oral bioavailability in drug development strategies. (2024, December 26). Taylor & Francis Online.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). PubMed.
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). PubMed.
  • Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. (2017, April 13). PMC.
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. PMC.
  • Technical Support Center: Overcoming Low Oral Bioavailability of Peramivir. Benchchem.
  • Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). (2009, September 1). Probe Reports from the NIH Molecular Libraries Program.
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Tre
  • Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. (2017).
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). (2024, September 24).
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. (2016, December 16). ACS Medicinal Chemistry Letters.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993, October). PubMed.
  • Challenges in the development of an M 4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides.
  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. (2024, July 3). ACS Medicinal Chemistry Letters.
  • (PDF) The novel M4 PAM PET tracer [11C] MK‐6884: a novel biomarker for measuring target engagement of muscarinic M4 positive allosteric modulators (PAMs) as well as cholinergic tone in patients with Alzheimer's disease. (2022, January 12).
  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450. (2024, July 3). Semantic Scholar.
  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanoniz
  • What are the therapeutic candidates targeting M4? (2025, March 11).
  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. PMC.
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC.
  • Cerevel/Pfizer M4 positive allosteric modul
  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. (2018, June 28). PMC.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. PMC.
  • A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor. (2015).
  • The Role of Intestinal Efflux Transporters in Drug Absorption. Sigma-Aldrich.
  • The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. (2020, August 24). Dovepress.
  • Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. (2005, January 31). MDPI.
  • Technical Support Center: Optimizing Oral Bioavailability of Mozavaptan in R
  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2024, July 23). Frontiers.
  • Strategies to improve oral drug bioavailability. (2005, May 15). PubMed.
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (2009, June 30). The AAPS Journal.
  • Strategies to improve oral bioavailability.
  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. (2015). MedChemComm.
  • Muscarinic M4 receptor positive allosteric modulators and agonists detailed in Vanderbilt University p
  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. (2021, January 28). MDPI.

Sources

Troubleshooting

overcoming low yield in the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.

Topic: Overcoming Low Yield in the Synthesis of Boc-6-oxo-2-azaspiro[3.3]heptane Target Molecule: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5) Precursor: tert-Butyl 6-hydroxy-2-azaspiro[3.3]h...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Yield in the Synthesis of Boc-6-oxo-2-azaspiro[3.3]heptane

Target Molecule: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5) Precursor: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1147557-97-8) Primary Transformation: Dess-Martin Periodinane (DMP) Oxidation

Introduction

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a critical workflow for researchers developing spirocyclic drug fragments. While standard literature reports yields of 66% to 73% using Dess-Martin Periodinane (DMP)[1][2], many chemists experience severe yield attrition (often <40%) during scale-up. The relative rigidity and high angle strain of the spiro[3.3]heptane framework dictate its predictable yet highly sensitive reactivity[3]. Yield losses are rarely due to incomplete conversion; rather, they stem from product volatility, acid-catalyzed fragmentation[4], and aqueous partitioning via hydrate formation.

This guide provides a mechanistic breakdown of these failure points and an optimized, self-validating protocol to consistently achieve >80% recovery.

Mechanistic Analysis of Yield Attrition

To troubleshoot this reaction, we must first understand the competing pathways that consume the product or precursor.

Mechanism Alcohol Spirocyclic Alcohol (Strained sp3) Periodinane Periodinane Intermediate (Activated Complex) Alcohol->Periodinane DMP -AcOH Ketone Spirocyclic Ketone (Target, Strained sp2) Periodinane->Ketone Normal Elimination RingOpen Ring-Opened Byproducts (Acid-Catalyzed Fragmentation) Periodinane->RingOpen Excess Acid (Degraded DMP) Hydrate gem-Diol (Hydrate) (Water Soluble, Yield Loss) Ketone->Hydrate Aqueous Workup (Strain Relief) Hydrate->Ketone Organic Extraction (Equilibrium)

Mechanistic pathways showing desired oxidation vs. competing degradation routes.

Troubleshooting FAQs

Q1: My crude mass is significantly lower than expected, even before purification. Where is the product going? A1: Product Volatilization. The target molecule is a compact, low-molecular-weight spirocycle. Its spherical shape minimizes intermolecular van der Waals interactions, resulting in an unexpectedly high vapor pressure. Prolonged exposure to high vacuum (e.g., Schlenk lines or overnight lyophilization) will sublimate the product. Fix: Concentrate all solvents using a rotary evaporator at pressures no lower than 100 mbar, keeping the water bath strictly below 30 °C.

Q2: TLC shows complete conversion, but my isolated yield after the aqueous quench is poor. Is the product water-soluble? A2: Strain-Induced Hydrate Formation. Cyclobutanones possess severe internal angle strain (I-strain) because the sp2 hybridized carbonyl carbon prefers a 120° bond angle, but is forced into a ~90° geometry. To relieve this strain, the ketone readily reacts with water during aqueous workup to form an sp3 hybridized gem-diol (hydrate). This hydrate is highly polar and partitions into the aqueous layer. Fix: Minimize the duration of the aqueous quench. Use a rapid biphasic extraction and immediately back-extract the aqueous layer with ethyl acetate to shift the equilibrium back toward the lipophilic ketone.

Q3: I am observing multiple degradation spots on TLC and a lower yield of the desired ketone. What causes this? A3: Acid-Catalyzed Ring Fragmentation. DMP degrades over time upon exposure to moisture, releasing acetic acid and iodoxybenzoic acid (IBX). Cyclobutanols have a known tendency to undergo fragmentation during oxidation[4]. The acidic environment protonates the intermediate, facilitating a strain-relieving ring cleavage. Fix: Buffer the oxidation reaction. Adding 2.0 equivalents of solid NaHCO3​ to the dichloromethane solution prior to DMP addition neutralizes acetic acid and completely suppresses ring-opening side reactions.

Q4: I lose 20-30% of my product during silica gel flash chromatography. How can I improve recovery? A4: On-Column Degradation. Strained spirocyclic ketones are sensitive to the slightly acidic silanol groups on standard silica gel, leading to irreversible adsorption (via hydrate formation on the silica surface) or streaking. Fix: Pre-treat the silica gel column by flushing it with 1% Triethylamine (TEA) in heptane prior to loading the sample.

Quantitative Optimization Data

The table below summarizes the causal impact of adjusting specific reaction parameters against standard literature baselines.

Reaction ParameterStandard Literature ConditionOptimized ConditionMechanistic Rationale & Yield Impact
Oxidant Environment DMP (Unbuffered)DMP + 2.0 eq NaHCO3​ Neutralizes AcOH; prevents acid-catalyzed ring fragmentation. (+10-15% Yield)
Aqueous Quench > 30 mins stirring< 15 mins rapid separationMinimizes time for strain-relieving water-soluble hydrate formation. (+10% Yield)
Solvent Removal High Vacuum (< 10 mbar)Rotovap (> 100 mbar, < 30 °C)Prevents product loss via sublimation/volatilization. (+15-20% Yield)
Chromatography Standard Silica GelTEA-Deactivated Silica GelReduces irreversible on-column adsorption and streaking. (+5-10% Yield)
Expected Overall Yield 40% - 66% 78% - 85% Comprehensive process improvement.
Optimized Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the visual/analytical checkpoints are met.

Step 1: Reaction Setup & Buffering

  • Charge a flame-dried round-bottom flask with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 equiv, e.g., 1.00 g, 4.69 mmol) and anhydrous CH2​Cl2​ (25 mL, ~0.2 M) under a nitrogen atmosphere.

  • Add solid NaHCO3​ (2.00 equiv, 788 mg). Stir for 5 minutes. Self-Validation: The suspension should remain easily stirrable.

Step 2: Oxidation 3. Cool the mixture to 0 °C using an ice bath. 4. Add Dess-Martin Periodinane (1.06 equiv, 2.10 g)[1] in two equal portions, 5 minutes apart. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–45 minutes. 6. Self-Validation (TLC): Check conversion using 50% EtOAc/Heptane (stain with PMA or KMnO4​ ). The starting material ( Rf​ ~0.2) should be completely consumed, replaced by the ketone ( Rf​ ~0.5).

Step 3: Rapid Biphasic Quench 7. Dilute the reaction mixture with EtOAc (50 mL). 8. Immediately add a freshly prepared 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (30 mL total). 9. Stir vigorously for exactly 10–15 minutes. Self-Validation: The organic layer must transition from cloudy/yellow to completely transparent. If it remains cloudy, the DMP byproduct (IBA) is not fully reduced; add 5 mL more Na2​S2​O3​ and stir for 5 more minutes.

Step 4: Extraction & Concentration 10. Transfer to a separatory funnel and separate the layers immediately to prevent hydrate accumulation. 11. Back-extract the aqueous layer with EtOAc (2 × 20 mL). 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ . Filter the drying agent. 13. Concentrate the filtrate under reduced pressure. Critical Constraint: Water bath must be ≤ 30 °C, and vacuum must not drop below 100 mbar.

Step 5: Purification 14. Pack a silica gel column (approx. 20 g silica per gram of crude) using Heptane containing 1% Triethylamine (TEA). 15. Load the crude residue and elute using a rapid gradient of 10% to 50% EtOAc in Heptane. 16. Pool the pure fractions and concentrate under the strict vacuum constraints listed in Step 4 to afford the product as a pale yellow to white solid.

Workflow Start tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane -2-carboxylate (Alcohol) Oxidation DMP Oxidation (Buffered with NaHCO3) Start->Oxidation Workup Biphasic Quench (NaHCO3 / Na2S2O3) Oxidation->Workup Extraction Rapid Extraction & Drying (Minimize Hydrate Formation) Workup->Extraction Concentration Low-Vacuum Concentration (Prevent Volatilization) Extraction->Concentration Purification Flash Chromatography (Deactivated Silica) Concentration->Purification Product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane -2-carboxylate (Ketone) Purification->Product

Optimized workflow for the synthesis of Boc-6-oxo-2-azaspiro[3.3]heptane.

Sources

Reference Data & Comparative Studies

Validation

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane vs other M4 PAMs.

An in-depth comparative analysis of M4 Positive Allosteric Modulators (PAMs), focusing on the structural evolution from traditional chemotypes to advanced spirocyclic motifs. The Evolution of M4 PAMs: Overcoming Historic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of M4 Positive Allosteric Modulators (PAMs), focusing on the structural evolution from traditional chemotypes to advanced spirocyclic motifs.

The Evolution of M4 PAMs: Overcoming Historical Liabilities

Targeting the muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a highly validated therapeutic strategy for treating the cognitive and behavioral disturbances associated with Schizophrenia and Alzheimer's Disease. Because the orthosteric binding site of muscarinic receptors is highly conserved across subtypes (M1–M5), achieving subtype selectivity with direct agonists has historically failed, often leading to severe cholinergic adverse events (e.g., xanomeline).

Positive Allosteric Modulators (PAMs) solve this by binding to a less conserved allosteric site, potentiating the receptor's response only when the endogenous ligand (acetylcholine) is present. However, first-generation M4 PAMs relied heavily on a β-amino carboxamide moiety (e.g., VU0152100, VU0467154). While highly potent, this pharmacophore introduced severe liabilities: poor aqueous solubility, high cytochrome P450 (CYP450) inhibition, and susceptibility to P-glycoprotein (P-gp) efflux, which severely limited brain penetrance.

To bypass these bottlenecks, medicinal chemists employed "scaffold hopping" and "tie-back" strategies, leading to the integration of rigid, compact amine tails like 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane .

Mechanistic Rationale: Why Azaspiro[1]heptane?

The integration of the motif represents a masterclass in bioisosteric replacement.

  • Metabolic Stability: Replacing traditional piperidine or morpholine rings with a spiro[1]heptane system removes metabolically labile C-H bonds, drastically reducing oxidative clearance by hepatic enzymes.

  • Physicochemical Tuning: The spirocyclic core increases the fraction of sp3 carbons (Fsp3), which directly correlates with improved aqueous solubility.

  • pKa Modulation: The electron-withdrawing nature of the pyrimidin-2-yloxy substituent subtly lowers the basicity (pKa) of the spiro-amine. This is a critical causality in drug design: lowering the pKa reduces off-target binding to the hERG channel (minimizing cardiovascular toxicity) and prevents lysosomal trapping, thereby improving the free brain fraction ( Kp,uu​ ).

M4_Signaling Orthosteric Acetylcholine (Orthosteric Agonist) Receptor M4 mAChR (Conformational Shift) Orthosteric->Receptor Binds Active Site Allosteric M4 PAM (Azaspiro Motif) Allosteric->Receptor Binds Allosteric Site (Potentiation) GProtein Gi/o Protein (Activation) Receptor->GProtein Couples Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibits Outcome cAMP Reduction & Modulated DA Release Effector->Outcome Decreases

M4 receptor activation via orthosteric agonist and PAM, leading to cAMP reduction.

Quantitative Comparison: Structural Classes & Performance

The following table synthesizes the pharmacological profiles of traditional β-amino carboxamide M4 PAMs against the newer generation of azaspiro-tail tricyclic M4 PAMs (derived from recent ), and clinical-stage benchmarks.

Pharmacological ParameterTraditional M4 PAMs (e.g., VU0467154)Azaspiro[1]heptane Motif PAMsClinical Benchmark (e.g., Emraclidine)
Core Pharmacophore β-amino carboxamideTricyclic core + Spiro-amine tailNovel proprietary quinoline
hM4 Potency ( EC50​ ) 10 – 15 nM50 – 150 nM< 10 nM
CYP450 Inhibition High (Major Liability)Low (Greatly Improved)Low
Brain Penetrance ( Kp,uu​ ) Moderate (Species-dependent)High (> 0.3 across species)High
Aqueous Solubility Poor (< 10 µM)Moderate to High (> 50 µM)High
Primary Limitation P-gp efflux, Metabolic clearanceComplex multi-step synthesisExtensive clinical trial timelines

Experimental Methodology: Self-Validating PAM Screening

To accurately quantify the allosteric potentiation of compounds utilizing the 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane motif, researchers must utilize a self-validating functional assay. Because the M4 receptor is Gi/o​ -coupled, activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP.

The standard is the GloSensor cAMP Assay . The experimental design must include a counter-screen to differentiate true PAMs from allosteric agonists (ago-PAMs).

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing the human M4 receptor and the GloSensor cAMP biosensor in 384-well white clear-bottom plates. Incubate overnight at 37°C.

  • Biosensor Activation: Replace media with assay buffer containing 2% GloSensor reagent (a luciferin derivative). Incubate for 2 hours at room temperature to allow substrate equilibration.

  • Forskolin Stimulation: Add Forskolin (typically 1–3 µM) to artificially stimulate adenylyl cyclase and raise the baseline cAMP levels. Causality: Without raising the baseline, the Gi/o​ -mediated decrease in cAMP upon M4 activation would be undetectable.

  • Self-Validating Compound Addition:

    • Condition A (PAM Mode): Add the test compound alongside an EC20​ concentration of Acetylcholine (ACh). Causality: The EC20​ provides a low, stable baseline of orthosteric activation. A true PAM will dramatically shift the ACh dose-response curve to the left, registering as a sharp drop in luminescence.

    • Condition B (Agonist Counter-Screen): Add the test compound with no ACh present. Causality: If luminescence drops, the compound possesses intrinsic agonist activity (ago-PAM), which is often undesirable due to the risk of cholinergic side effects.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the EC50​ and maximum fold-shift ( Emax​ ) using a four-parameter logistic non-linear regression model.

PAM_Screening Step1 1. Cell Preparation HEK293-hM4 cells expressing GloSensor Step2 2. Compound Addition Test PAM + EC20 Acetylcholine Step1->Step2 Step3 3. Receptor Activation Gi/o coupling & cAMP decrease Step2->Step3 Step4 4. Luminescence Readout Inverse correlation with PAM efficacy Step3->Step4

Self-validating high-throughput screening workflow for evaluating M4 PAM potency.

Conclusion

The transition from β-amino carboxamides to rigid, highly tailored motifs like 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane marks a critical maturation in M4 PAM drug discovery. By strategically lowering pKa and increasing Fsp3, researchers have successfully engineered out the CYP450 and P-gp liabilities of early chemotypes, paving the way for highly brain-penetrant, metabolically stable therapeutics for severe neuropsychiatric disorders.

References

  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Pharmacology & Translational Science. Available at:[Link]

  • 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane Compound Summary. National Center for Biotechnology Information (PubChem). Available at:[Link]

Sources

Comparative

A Comparative Guide to 2-Azaspiro[3.3]heptane and Piperidine Scaffolds in Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. The piperidine ring, a six-membered nitrogen-containing heterocycle, has long been revered as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its success is attributed to a favorable combination of basicity, conformational flexibility, and a balanced lipophilic-hydrophilic character that enhances "drug-likeness".[1][3] However, the contemporary drive to "escape from flatland"—moving away from planar, aromatic systems—has propelled the exploration of three-dimensional (3D) saturated scaffolds.[3] Among these, the 2-azaspiro[3.3]heptane framework has emerged as a compelling alternative.[4][5] This rigid, sp³-rich scaffold offers a unique spatial arrangement of substituents, enabling access to novel chemical space and has gained significant traction as a versatile building block and a saturated bioisostere for the piperidine ring.[3][6] This guide provides an objective, in-depth comparison of these two critical scaffolds, supported by experimental data, to inform strategic decisions in drug discovery.

Structural and Conformational Analysis: Flexibility vs. Rigidity

The fundamental difference between piperidine and 2-azaspiro[3.3]heptane lies in their topology and conformational freedom. This structural variance is the primary driver of their distinct physicochemical and pharmacological properties.

Piperidine: As a six-membered saturated ring, piperidine predominantly adopts a low-energy chair conformation, which minimizes steric and torsional strain. However, it retains considerable conformational flexibility, capable of existing in boat and twist-boat conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit various binding pockets, but it can also lead to entropic penalties upon binding and potential off-target effects.[1]

2-Azaspiro[3.3]heptane: This scaffold is a spirocycle, featuring two four-membered rings (an azetidine and a cyclobutane) fused at a single quaternary carbon atom. This construction imparts significant rigidity.[7] Unlike the flexible piperidine, the 2-azaspiro[3.3]heptane scaffold holds substituents in well-defined, predictable spatial orientations.[8] This rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[9]

A key geometric distinction is the vector presentation of substituents. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring.[5][10] This, combined with a different spatial trajectory of its substituents, allows it to probe novel chemical space that is inaccessible to traditional piperidine-based structures.[5][10]

Caption: Structural comparison of flexible piperidine and rigid 2-azaspiro[3.3]heptane.

Comparative Physicochemical Properties

The choice between these scaffolds significantly impacts a molecule's fundamental physicochemical properties, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The introduction of the spirocyclic core generally leads to predictable shifts in these parameters.

PropertyPiperidine Analogues2-Azaspiro[3.3]heptane AnaloguesRationale & Implication[3][9][11][12]
Lipophilicity (logD at pH 7.4) HigherGenerally Lower (ΔlogD ≈ -0.2 to -1.1)The counterintuitive decrease, despite adding a carbon, is often rationalized by increased basicity, leading to a higher proportion of the more soluble protonated form at physiological pH. This can improve aqueous solubility.[9][12]
Basicity (pKa) LowerGenerally HigherThe nitrogen in the azetidine ring of the spirocycle is further from electron-withdrawing groups compared to a substituted piperidine, reducing inductive effects and increasing basicity. This alters the ionization state at physiological pH.[12]
Aqueous Solubility LowerGenerally HigherDirectly linked to the lower lipophilicity and higher polarity of the spirocyclic scaffold. Improved solubility is a key objective in drug design to ensure adequate bioavailability.[6][9]
Molecular Shape & Volume Flexible (Chair/Boat)Rigid, Puckered (Increased 3D character)The spirocycle has a larger molecular volume (~9-13 ų larger than piperazine analogues) and a more defined 3D shape, which can enhance binding to specific protein targets and aid in "escaping flatland".[3][11]

Table 1: Summary of comparative physicochemical properties.

The Role in Medicinal Chemistry: A Strategic Choice

The decision to employ a piperidine versus a 2-azaspiro[3.3]heptane scaffold is a strategic one, driven by the specific goals of a drug discovery program.

DrugDiscoveryWorkflow cluster_design Design Phase cluster_synthesis Synthesis & Screening cluster_optimization Optimization Phase Target Target Identification & Validation Scaffold Scaffold Selection (Critical Decision Point) Target->Scaffold Library Library Design Scaffold->Library Synthesis Chemical Synthesis Library->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (ADME, Potency, Selectivity) Hit->Lead Candidate Candidate Selection Lead->Candidate

Caption: Drug discovery workflow highlighting the critical scaffold selection step.

Piperidine: The "Privileged" Workhorse The piperidine motif is ubiquitous in medicinal chemistry for good reason.[2][13] Its synthetic accessibility is high, with well-established routes like the catalytic hydrogenation of pyridines.[13] Its presence in over twenty classes of pharmaceuticals speaks to its versatility and favorable ADME properties.[2] It serves as a reliable, low-risk starting point for many drug design campaigns.

2-Azaspiro[3.3]heptane: The 3D Modulator The 2-azaspiro[3.3]heptane scaffold is often employed as a bioisosteric replacement for piperidine to overcome specific challenges.[6][14] Key motivations include:

  • Improving Selectivity: The rigid framework can enforce a conformation that is highly specific for the desired target, reducing off-target binding.[9]

  • Enhancing Solubility: As noted, the spirocycle can decrease lipophilicity and improve aqueous solubility.[6]

  • Modulating Metabolic Stability: While not a universal rule, blocking or altering sites of metabolism on the piperidine ring can improve metabolic stability. However, the impact is highly context-dependent.[3][15]

  • Novel Intellectual Property: The unique structure provides a clear path to novel chemical entities, a crucial consideration in pharmaceutical development.[3][16]

Case Study Data: Piperidine vs. Azaspiro[3.3]heptane Replacement

The following table summarizes data from studies where a piperidine or related six-membered heterocycle was replaced with a spiro[3.3]heptane derivative, illustrating the tangible impact of this strategic swap.

ParameterOriginal Compound (Piperidine/Related)Spirocyclic Analog (Azaspiro[3.3]heptane)Observation & Implication
Potency (PARP-1 IC₅₀) Olaparib (Piperazine analog)2-fold reduction in potencyWhile potency slightly decreased, the selectivity for PARP-1 over other family members increased significantly, leading to reduced cytotoxicity.[17]
Metabolic Stability (t½, min in HLM) Aromatic Precursor: 12 minSpiro[3.3]heptane Analog: 2 minIn this specific case, replacing an aromatic ring with the spirocycle led to a significant reduction in metabolic stability, highlighting that the effect is context-dependent.[3]
Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) Aromatic Precursor: 39Spiro[3.3]heptane Analog: 156The increased clearance rate for the spirocyclic analog indicates faster metabolism compared to the parent drug in this example.[3]
Fetal Hemoglobin Induction Hit Compound 1Derivative 18 (2-azaspiro[3.3]heptane)Optimization using the spirocyclic scaffold led to a more rigid, unique structure with a significant dose-dependent increase in desired activity in vivo.[7]

Table 2: Comparative performance data from scaffold hopping studies.

Experimental Protocols

Trustworthy and reproducible experimental data are the bedrock of scaffold comparison. Below are detailed, self-validating protocols for key synthesis and analysis workflows.

Synthesis Protocols

Protocol 1: General Synthesis of a 4-Substituted Piperidine via Catalytic Hydrogenation

This method is a foundational, atom-economical route to the piperidine core.

Piperidine_Synthesis Start Substituted Pyridine Reagents H₂, Catalyst (e.g., PtO₂ or Pd/C) Solvent (e.g., EtOH, AcOH) Start->Reagents Reaction Hydrogenation Reaction (High Pressure, RT to 50°C) Start->Reaction Reagents->Reaction Workup Filtration (remove catalyst) Solvent Evaporation Reaction->Workup Purification Column Chromatography or Distillation/Recrystallization Workup->Purification Product Substituted Piperidine Purification->Product

Caption: Workflow for the synthesis of piperidine derivatives.

  • Reactor Setup: A solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (room temperature to 50 °C) until hydrogen uptake ceases (monitored by a pressure gauge).

  • Reaction Quench & Workup: The vessel is depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude piperidine derivative is purified by flash column chromatography, distillation, or recrystallization to yield the final product.

Protocol 2: Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol describes a scalable route to a key intermediate for further functionalization.[4][5]

Azaspiro_Synthesis Start N-Boc-azetidin-3-one Reagents1 Wittig Reagent (e.g., Ph₃P=CH₂) Solvent (THF) Start->Reagents1 Step1 Wittig Olefination Start->Step1 Reagents1->Step1 Intermediate1 N-Boc-3-methyleneazetidine Step1->Intermediate1 Reagents2 [2+2] Cycloaddition Partner (e.g., Dichloroketene) Intermediate1->Reagents2 Step2 [2+2] Cycloaddition Intermediate1->Step2 Reagents2->Step2 Intermediate2 Spirocyclic Intermediate Step2->Intermediate2 Step3 Reduction/Functionalization Intermediate2->Step3 Product Functionalized 2-Azaspiro[3.3]heptane Step3->Product

Caption: A general synthetic workflow for 2-azaspiro[3.3]heptane.

Note: Several synthetic routes exist. A practical, multi-step synthesis starting from epibromohydrin is often used for scale-up.[5] A common method involves the construction of the two rings sequentially.

  • Azetidine Formation: A suitable precursor, such as 1,3-dibromopropane derivative, is cyclized with a nitrogen nucleophile (often after several intermediate steps) to form a protected azetidine ring.[10]

  • Cyclobutane Annulation: Functional groups on the azetidine ring are elaborated to facilitate a second ring closure. For example, a [2+2] cycloaddition can be employed to form the cyclobutane ring onto an exocyclic double bond of the azetidine.[5]

  • Deprotection/Functionalization: Final deprotection steps yield the 2-azaspiro[3.3]heptane core, which can then be functionalized at the nitrogen atom. A de-tosylation of a 2-tosyl-2-azaspiro[3.3]heptane intermediate using sodium naphthalene is one reported method for obtaining the free base.[18]

Analytical Protocols

Protocol 3: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol provides a direct, reliable measure of a compound's partitioning behavior.[19][20]

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mutually saturate the two phases by mixing them vigorously for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, combine the saturated PBS buffer (e.g., 990 µL) and saturated n-octanol (e.g., 100 µL). Add a small aliquot of the compound stock solution (e.g., 10 µL).

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS or HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Protocol 4: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a key factor in determining its in vivo half-life.[15][21]

Metabolic_Stability_Assay Setup Prepare Incubation Mixture: - Test Compound - Liver Microsomes (e.g., HLM) - Phosphate Buffer Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Initiate Reaction: Add NADPH (Cofactor) Preincubation->Initiation Incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Initiation->Incubation Quenching Quench Reaction at each Time Point: Add cold Acetonitrile with Internal Standard Incubation->Quenching Processing Centrifuge to Precipitate Protein Quenching->Processing Analysis Analyze Supernatant by LC-MS/MS Processing->Analysis Calculation Calculate: - % Remaining vs. Time - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Calculation Result Metabolic Stability Profile Calculation->Result

Caption: Experimental workflow for an in vitro metabolic stability assay.

  • Reagent Preparation: Prepare solutions of the test compound, a positive control (a compound with known metabolic instability), and liver microsomes (e.g., human liver microsomes, HLM) in a phosphate buffer (pH 7.4). Prepare a cofactor solution of NADPH.

  • Incubation Setup: In a 96-well plate, add the liver microsome suspension and the test compound to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. The time of addition is T₀.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a cold stop solution, typically acetonitrile containing an internal standard.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion

Both 2-azaspiro[3.3]heptane and piperidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but of strategic application.

  • Piperidine remains a validated, "privileged" structure with a proven track record, offering synthetic tractability and generally favorable ADME properties.[1][3] Its inherent flexibility can be advantageous for binding to a wide range of targets, making it an excellent choice for initial exploration and lead generation.[1]

  • 2-Azaspiro[3.3]heptane represents a strategic evolution towards molecules with greater three-dimensionality.[3] Its rigidity can offer enhanced selectivity and provides an opportunity to design compounds with novel intellectual property.[9][16] As a bioisostere, it can beneficially modulate physicochemical properties, such as reducing lipophilicity and improving solubility.[6][12] However, its adoption is not a universal solution for improving pharmacokinetics, as its impact on metabolic stability is highly dependent on the specific molecular context.[3]

Ultimately, the decision to use a 2-azaspiro[3.3]heptane or a piperidine scaffold must be data-driven, based on a clear understanding of the project's specific objectives, whether they be enhancing selectivity, improving solubility, navigating a complex IP landscape, or relying on a time-tested and reliable chemical framework.

References

  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. A Comparative Guide to the Computational Modeling and Conformational Analysis of 2,6-Diazaspiro[3.3]heptane.
  • Ataman Kimya. PIPERIDINE.
  • PubMed. (2009, August 20). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Wikipedia. Piperidine.
  • ChemicalBook. 2-azaspiro[3.3]heptane synthesis.
  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Enamine. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • Benchchem. A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
  • ACS Publications. (2009, July 28). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.
  • PubMed. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers.
  • Chemical Communications (RSC Publishing). (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. DOI:10.1039/D5CC00656B.
  • PubMed. (2017, July 17). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • ResearchGate. 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • ACS Figshare. (2010, May 7). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
  • ACS Publications. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • Evotec. Cyprotex pKa and LogP Fact Sheet.
  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • ResearchGate. (2025, August 10). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
  • Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone.
  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • Experimental Log P, pKa and retention times of suspension components (analytes).
  • PMC. (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Hypha Discovery Blogs. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles.

Sources

Validation

validating the efficacy of novel M4 PAMs in preclinical models.

The renaissance of muscarinic acetylcholine receptors (mAChRs) in neuropsychiatric drug development has fundamentally shifted how we approach the treatment of schizophrenia and Alzheimer's disease. While the recent FDA a...

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Author: BenchChem Technical Support Team. Date: April 2026

The renaissance of muscarinic acetylcholine receptors (mAChRs) in neuropsychiatric drug development has fundamentally shifted how we approach the treatment of schizophrenia and Alzheimer's disease. While the recent FDA approval of KarXT (xanomeline-trospium) validated the efficacy of targeting M1/M4 receptors, xanomeline is an orthosteric agonist. It binds to the highly conserved acetylcholine (ACh) pocket, making absolute subtype selectivity nearly impossible and necessitating a peripheral anticholinergic (trospium) to mitigate severe gastrointestinal and autonomic side effects.

To bypass these limitations, the field has pivoted toward Positive Allosteric Modulators (PAMs) . Compounds like Emraclidine (CVL-231), VU0467485, and VU6016235 bind to less-conserved allosteric sites on the M4 receptor. As a Senior Application Scientist, I approach the validation of these novel M4 PAMs not just as a series of assays, but as a rigorous, self-validating logical framework. This guide deconstructs the preclinical validation of M4 PAMs, comparing their efficacy against historical orthosteric benchmarks and detailing the causal methodologies required to prove their mechanism of action.

The Mechanistic Rationale: Why Allostery?

M4 PAMs do not activate the receptor directly; they lack intrinsic efficacy. Instead, they induce a conformational change that amplifies the receptor's affinity and responsiveness to endogenous ACh. This provides a profound physiological advantage: spatial and temporal control . The PAM only exerts its effect when and where ACh is naturally released, preserving the brain's endogenous cholinergic tone and preventing the receptor desensitization typically caused by chronic orthosteric bombardment.

Mechanistically, M4 receptors are enriched in the striatum and couple to Gi/o proteins. Activation inhibits adenylyl cyclase, driving down cAMP levels. In the complex push-pull circuitry of the basal ganglia, this M4-mediated decrease in cAMP acts as a brake on dopaminergic signaling, effectively attenuating the hyperdopaminergic state responsible for the positive symptoms of schizophrenia .

M4_Mechanism ACh Endogenous Acetylcholine M4 M4 Muscarinic Receptor ACh->M4 PAM M4 PAM (e.g., Emraclidine) PAM->M4 Allosteric Potentiation Gio Gi/o Protein Activation M4->Gio AC Adenylyl Cyclase Inhibition Gio->AC cAMP Decreased cAMP Levels AC->cAMP DA Attenuated Dopamine Efflux cAMP->DA

Fig 1: M4 PAM mechanism of action attenuating striatal dopamine release.

Phase 1: In Vitro Pharmacological Validation

To validate an M4 PAM in vitro, we must prove two things: absolute subtype selectivity (to avoid M2/M3-mediated SLUDGE side effects) and cooperative potentiation of ACh. Because M4 is Gi/o-coupled, standard calcium flux assays (FLIPR) require chimeric G-proteins (e.g., Gqi5). However, a more direct and causally relevant readout is the cAMP Accumulation Assay .

Methodology: cAMP Accumulation Assay Protocol

Causality Check: Because M4 activation inhibits cAMP, we must first artificially stimulate adenylyl cyclase using forskolin to create a measurable cAMP "window." The efficacy of the PAM is quantified by its ability to enhance ACh-mediated suppression of this forskolin-induced cAMP spike.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human M4 (hM4) receptors in a 384-well microplate.

  • Ligand Preparation: Prepare serial dilutions of the test PAM. Crucially, prepare Acetylcholine at an EC20 concentration (typically ~3–10 nM). Why EC20? A sub-maximal ACh baseline is required to observe the leftward shift in the dose-response curve driven by the PAM.

  • Stimulation & Treatment: Concurrently treat cells with 10 μM Forskolin (to stimulate baseline cAMP), 500 μM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), the EC20 ACh, and the PAM dose-response series.

  • Incubation: Incubate for 30 minutes at 37°C to allow for steady-state receptor signaling.

  • Detection: Lyse the cells and introduce a TR-FRET cAMP detection system (e.g., cAMP-d2 and anti-cAMP Cryptate). Read time-resolved fluorescence at 665 nm / 620 nm.

Data Synthesis: In Vitro Performance Comparison

Table 1: In Vitro Pharmacological Profiling of M4-Targeted Agents

CompoundMechanismhM4 Potency (EC50)Subtype SelectivityOff-Target Liability
Xanomeline Orthosteric Agonist~1-5 nMLow (M1/M4 preferring)High (M2/M3 activation)
Emraclidine M4 PAMLow nMAbsolute (M4 selective)Minimal
VU0467485 M4 PAM78.8 nMHigh (>100-fold vs M1-M3, M5)Minimal
VU6016235 M4 PAM< 100 nMHighMinimal

Data supported by comparative pharmacological profiling , .

Phase 2: In Vivo Preclinical Efficacy

In vitro potency is meaningless without central nervous system (CNS) exposure and target engagement. The gold-standard preclinical model for antipsychotic efficacy is Amphetamine-Induced Hyperlocomotion (AHL) .

Amphetamine forces massive dopamine efflux in the striatum, mimicking the hyperdopaminergic state of psychosis. Traditional atypical antipsychotics block D2 receptors to reverse this behavior. M4 PAMs achieve the exact same behavioral reversal upstream, without touching the D2 receptor, thereby avoiding extrapyramidal symptoms (EPS) .

AHL_Workflow Hab Habituation (60 min) Dose Pre-treatment (PAM/Vehicle) Hab->Dose Amph Amphetamine Challenge Dose->Amph Track Locomotor Tracking (90-120 min) Amph->Track Anal Data Analysis (Distance) Track->Anal

Fig 2: Amphetamine-induced hyperlocomotion (AHL) experimental workflow.

Methodology: Amphetamine-Induced Hyperlocomotion (AHL) Protocol

Self-Validating System: To ensure the observed efficacy is strictly M4-mediated and not an off-target sedative effect, this protocol must be run in parallel with M4 knockout (M4-/-) mice. A true M4 PAM will reverse AHL in wild-type animals but fail completely in the knockout cohort.

  • Habituation: Place adult male Sprague-Dawley rats (or C57BL/6 mice) into automated open-field locomotor arenas. Record baseline exploratory behavior for 60 minutes.

  • Pre-treatment: Administer the test M4 PAM (e.g., 1, 3, 10 mg/kg p.o.) or vehicle. Oral (p.o.) dosing is critical here to validate the candidate's pharmacokinetic bioavailability and brain penetration (Kp,uu).

  • Stimulant Challenge: 30–60 minutes post-treatment (aligned with the drug's Tmax), administer D-amphetamine (3 mg/kg s.c.).

  • Data Acquisition: Track locomotor activity via infrared beam breaks or video tracking for 90–120 minutes post-challenge.

  • Analysis: Calculate the Minimum Effective Dose (MED) and the percentage reversal of hyperlocomotion relative to the vehicle-amphetamine control group.

Data Synthesis: In Vivo Efficacy Comparison

Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion (Rodent Models)

CompoundSpeciesMinimum Effective Dose (MED)Max AHL Reversal (%)Brain Exposure (Unbound)
VU0467485 Rat10 mg/kg (p.o.)43.2%Cbrain,u = 0.02 μM
VU6016235 Rat1 mg/kg (p.o.)> 50.0%Kp,uu = 0.41 (at 1 mg/kg)
Emraclidine RatDose-dependentRobustHigh

Data derived from Vanderbilt Center for Neuroscience Drug Discovery preclinical evaluations , .

Conclusion

The transition from orthosteric agonists to Positive Allosteric Modulators represents a masterclass in rational drug design. By evaluating candidates like Emraclidine, VU0467485, and VU6016235 through rigorous, causally-linked preclinical models—from Gi/o-mediated cAMP suppression to the behavioral reversal of hyperdopaminergic states—we can confidently validate their efficacy. The data clearly demonstrates that M4 PAMs provide the robust antipsychotic efficacy of historical orthosteric agents, but with the absolute subtype selectivity required for a superior safety profile.

References

  • Title: Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial Source: The Lancet URL: [Link]

Comparative

Assessing Off-Target Effects of 2-Azaspiro[3.3]heptane Compounds: A Comparative Guide

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve physicochemical properties and clinical success rates. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve physicochemical properties and clinical success rates. Among these, the 2-azaspiro[3.3]heptane core has emerged as a privileged bioisostere for traditional nitrogenous heterocycles like piperidine and piperazine 1.

However, while increasing the fraction of saturated carbons (Fsp3) generally improves aqueous solubility and metabolic stability, it fundamentally alters the molecule's spatial geometry and basicity. As a Senior Application Scientist, I frequently evaluate how this structural shift impacts off-target pharmacology. This guide objectively compares the off-target liability profile of 2-azaspiro[3.3]heptane compounds against alternative scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical assessment.

Mechanistic Rationale: The 3D Geometry and Off-Target Causality

The decision to replace a planar piperidine or piperazine ring with a 2-azaspiro[3.3]heptane is rarely just about navigating around existing intellectual property; it is a calculated manipulation of molecular topology to engineer out toxicity.

  • Steric Hindrance and hERG Mitigation: The human ether-à-go-go-related gene (hERG) potassium channel is a notorious off-target sink for basic, lipophilic amines. Planar rings like piperidine easily intercalate into the hERG central pore, forming π-cation and hydrophobic interactions with the Tyr652 and Phe656 residues. The 2-azaspiro[3.3]heptane introduces rigid, orthogonal bulk along the Z-axis. This three-dimensional projection creates a steric clash within the cylindrical hERG pore, effectively uncoupling the basic amine from the channel's pharmacophore and reducing arrhythmia risks 2.

  • Basicity and Lipophilicity (logD) Tuning: Off-target promiscuity (e.g., broad GPCR binding) is heavily driven by lipophilicity. While adding a carbon atom to form the spirocycle might intuitively increase lipophilicity, the altered geometry often changes the hydration shell and basicity (pKa) of the amine. For instance, while N-linked 2-azaspiro[3.3]heptanes can slightly increase logD7.4 (by +0.2 to +0.5), incorporating heteroatoms (e.g., 2-oxa-6-azaspiro[3.3]heptane) dramatically lowers lipophilicity and basicity, further silencing off-target noise 3.

hERG_Mechanism A Planar Amine Scaffold (e.g., Piperidine) B Intercalation into hERG Pore (Tyr652 / Phe656 interaction) A->B C High Arrhythmia Risk B->C D 2-azaspiro[3.3]heptane (3D Constrained Core) E Orthogonal Z-Axis Bulk (Steric Clash in Pore) D->E F Reduced hERG Liability E->F

Mechanistic basis for hERG liability mitigation using 3D constrained spirocycles.

Comparative Performance Data

The following table synthesizes representative profiling data comparing standard planar heterocycles with their spirocyclic counterparts, highlighting the impact of the 3D structural shift on safety metrics 4.

ScaffoldFsp3Typical pKaLipophilicity Impact (ΔlogD)hERG Liability RiskPromiscuity (GPCR Hit Rate)
Piperidine Low~10.0 - 11.2BaselineHigh (Planar intercalation)Moderate to High
Piperazine Low~9.8BaselineModerateModerate
2-azaspiro[3.3]heptane High (1.0)~9.5 - 10.5+0.2 to +0.5 (N-linked)Low (Steric clash)Low
2-oxa-6-azaspiro[3.3]heptane High (1.0)~8.5 - 9.0-0.5 to -1.0 (Internal)Very LowVery Low

Experimental Methodologies: Self-Validating Protocols

To objectively assess the off-target effects of 2-azaspiro[3.3]heptane derivatives, we employ a tiered in vitro profiling strategy. The protocols below are designed as self-validating systems, ensuring that every data point is internally controlled for quality and reproducibility.

OffTargetWorkflow A Hit Compound (Piperidine Core) B Scaffold Hopping (2-azaspiro[3.3]heptane) A->B C In Vitro Safety Profiling B->C D hERG Patch-Clamp (Cardiac Liability) C->D E Broad GPCR Panel (Promiscuity Check) C->E F CYP450 Inhibition (DDI Potential) C->F G Lead Optimization Data Synthesis D->G E->G F->G

Workflow for assessing off-target liabilities of spirocyclic bioisosteres.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability

Causality: Radioligand displacement assays (e.g., [3H]-astemizole) cannot distinguish between channel states (open, closed, inactivated) and often underestimate functional inhibition. Automated patch-clamp electrophysiology provides direct, state-dependent functional data critical for assessing true proarrhythmic risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health and channel expression.

  • System Calibration & Self-Validation: Load cells into the automated patch-clamp system (e.g., QPatch). Validation Checkpoint: The system must automatically measure seal resistance. Only cells achieving a gigaseal (>1 GΩ) are accepted for data acquisition. This ensures that the recorded currents are exclusively through the hERG channels and not leak artifacts.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 2-azaspiro[3.3]heptane test compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM) allowing 3 minutes of equilibration per dose.

  • Internal Control: Terminate the experiment by perfusing 1 µM dofetilide (a known potent hERG inhibitor). Validation Checkpoint: The tail current must be inhibited by >95%. If the reference compound fails to block the current, the entire well's data is discarded.

  • Data Analysis: Calculate the IC50 based on the reduction of the peak tail current amplitude relative to the vehicle (0.1% DMSO) control.

Protocol 2: Broad Off-Target Radioligand Binding Panel (CEREP)

Causality: While spirocyclic constraints reduce hERG binding, their novel 3D geometry can inadvertently create new binding vectors for unintended GPCRs or transporters. A broad panel (e.g., 44-target safety panel) identifies this promiscuity early in the pipeline.

Step-by-Step Methodology:

  • Assay Preparation: Prepare membrane homogenates expressing the target receptors (e.g., 5-HT2B, D2, M1) in optimized binding buffer.

  • Tracer Incubation: Add the target-specific radioligand at a concentration equal to its historical Kd value. Causality: Testing precisely at the Kd ensures the assay is maximally sensitive to competitive displacement by the test compound, preventing false negatives.

  • Compound Addition: Add the 2-azaspiro[3.3]heptane compound at a single screening concentration of 10 µM.

  • Self-Validation (Z'-Factor): Include total binding (vehicle) and non-specific binding (excess cold reference ligand) controls on every plate. Validation Checkpoint: Calculate the Z'-factor. The assay plate is only validated if Z' > 0.5, confirming a robust signal window and minimal assay drift.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash thrice with ice-cold buffer to remove unbound radioligand and measure retained radioactivity via liquid scintillation counting.

  • Interpretation: Compounds exhibiting >50% displacement at 10 µM are flagged for full dose-response (IC50) characterization to determine the exact safety margin.

Conclusion

The strategic incorporation of the 2-azaspiro[3.3]heptane scaffold is a powerful tool in medicinal chemistry, offering a profound ability to navigate away from the off-target liabilities inherent to planar amines. By leveraging the 3D steric bulk of the spirocycle, researchers can systematically engineer out hERG toxicity and GPCR promiscuity. However, this structural leap requires rigorous, self-validating functional assays to ensure that the altered basicity and geometry do not introduce novel safety risks.

References

  • The use of spirocyclic scaffolds in drug discovery CORE / Bioorganic & Medicinal Chemistry Letters
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PubMed Central (PMC) / ACS Medicinal Chemistry Letters
  • Spiroazetidines in Drug Discovery PharmaBlock
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds ACS Public

Sources

Validation

Mechanistic Causality: Why Pharmacokinetics Dictate Efficacy

The Pharmacokinetic Landscape of M4 Positive Allosteric Modulators (PAMs): A Comparative Guide The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a highly validated target for treating the positive, nega...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacokinetic Landscape of M4 Positive Allosteric Modulators (PAMs): A Comparative Guide

The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a highly validated target for treating the positive, negative, and cognitive symptoms of schizophrenia, as well as Alzheimer’s disease psychosis[1]. Unlike traditional D2 receptor antagonists, M4 activation indirectly dampens striatal hyperdopaminergia without causing severe extrapyramidal side effects[1].

However, orthosteric agonists (like xanomeline) bind to the highly conserved acetylcholine site, leading to off-target M2/M3 activation and dose-limiting gastrointestinal and cardiovascular adverse events[1]. Positive Allosteric Modulators (PAMs) solve this by binding to less-conserved allosteric sites, providing absolute subtype selectivity while preserving the spatial and temporal tone of endogenous acetylcholine[1][2].

This guide provides a critical pharmacokinetic (PK) and drug metabolism (DMPK) comparison of evolving M4 PAM chemotypes, detailing the structural optimizations required to achieve clinical viability.

The antipsychotic efficacy of an M4 PAM is strictly dependent on its ability to cross the blood-brain barrier, avoid efflux transporters, and maintain a sufficient unbound concentration (free fraction) in the striatum to potentiate endogenous acetylcholine signaling[3].

M4_Pathway ACh Acetylcholine (Endogenous Tone) M4 M4 mAChR (Striatal Expression) ACh->M4 Orthosteric Site PAM M4 PAM (Allosteric Modulator) PAM->M4 Allosteric Site Gi Gi/o Protein Activation M4->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP cAMP Reduction AC->cAMP DA Dopamine Release Attenuation cAMP->DA Antipsychotic Efficacy

M4 mAChR signaling pathway demonstrating allosteric modulation and downstream dopamine reduction.

Chemotype Evolution & Pharmacokinetic Disconnects

The journey to a clinical-stage M4 PAM has been bottlenecked by specific structural liabilities.

1. Classic β-Amino Carboxamides (e.g., VU0467154) Early M4 PAMs relied heavily on a β-amino carboxamide moiety, which was historically considered an essential pharmacophore[4][5]. While compounds like VU0467154 demonstrated robust reversal of MK-801-induced hyperlocomotion in rodents[6][7], this chemotype suffered from poor aqueous solubility, high P-glycoprotein (P-gp) efflux, and severe species-specific potency disconnects (e.g., VU0467154 is 35 times less potent at human M4 than rat M4)[2].

2. Optimized Carboxamides (e.g., VU0467485) Subsequent iterations within the thieno[2,3-c]pyridazine series yielded VU0467485, which bridged the species potency gap and improved CNS penetration (rat brain Kp,uu​ = 2.4)[2][3]. However, the structural constraints of the carboxamide moiety still limited broader DMPK optimization.

3. Novel Tricyclic Scaffolds (e.g., VU6016235 & VU6008677) To bypass these liabilities, researchers employed a "tie-back" scaffold-hopping strategy to mask the problematic β-amino carboxamide[4][5]. This led to the discovery of structurally distinct tricyclic cores, such as the pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine core[4]. These novel chemotypes (e.g., VU6016235 and VU6008677) exhibit superior clearance profiles, improved CYP450 inhibition profiles, and excellent free brain exposure without relying on the traditional pharmacophore[4][5].

4. Clinical Stage (e.g., Emraclidine / CVL-231) Emraclidine represents the clinical maturation of M4 PAMs. In Phase 1b trials, it demonstrated rapid absorption (median Tmax​ of 1 hour)[8]. However, steady-state exposures were associated with high inter-patient variability (coefficient of variation >80%), highlighting the ongoing need for structurally diverse backups with optimized PK profiles[8].

Quantitative Pharmacokinetic Comparison
Chemotype ClassRepresentative CompoundStructural CoreKey Pharmacokinetic / DMPK Profile
Classic Carboxamide VU0467154Thieno[2,3-c]pyridazineRat plasma t1/2​ = 5.7 h; Robust rodent exposure but 35x potency drop in humans[2][9].
Optimized Carboxamide VU0467485Thieno[2,3-c]pyridazineRat brain Kp​ = 5.3, Kp,uu​ = 2.4; Human predicted CL = 3.7–8.9 mL/min/kg[2][3].
Novel Tricyclic VU6016235Pyrido-thieno-pyrimidineRat IV CLp​ = 4.9 mL/min/kg, Vss​ = 1.3 L/kg, t1/2​ = 3.4 h; High brain penetrance[4].
Novel Tricyclic VU6008677Pyrido-thieno-pyrimidineHuman predicted CLhep​ = 13 mL/min/kg; Improved CYP profile; fu,brain​ = 0.017[5].
Clinical Candidate Emraclidine (CVL-231)Undisclosed Tmax​ = 1 h; High steady-state variability (CV > 80%)[8].

Self-Validating Experimental Workflows

To accurately assess the viability of an M4 PAM, researchers must utilize self-validating protocols that confirm both free-drug exposure and actual target engagement. Total brain concentration ( Kp​ ) is often misleading due to non-specific lipid binding; efficacy is strictly driven by the unbound fraction ( Kp,uu​ ).

PK_Workflow Dose 1. In Vivo Dosing (IV/PO) Sample 2. Tissue Sampling (Brain & Plasma) Dose->Sample PET 5. [11C]MK-6884 PET (Receptor Occupancy) Dose->PET Parallel Cohort LCMS 3. LC-MS/MS (Total Concentration) Sample->LCMS Dialysis 4. Equilibrium Dialysis (fu Validation) Sample->Dialysis Model 6. PK/PD Modeling (Kp,uu vs RO) LCMS->Model Dialysis->Model Free Fraction PET->Model

Self-validating experimental workflow for M4 PAM pharmacokinetic and target engagement profiling.

Protocol 1: Determination of Unbound Brain-to-Plasma Ratio ( Kp,uu​ )

Causality: High lipophilicity can trap drugs in brain tissue without engaging the receptor. This protocol isolates the free fraction ( fu​ ) to calculate the true therapeutic exposure.

  • In Vivo Dosing: Administer the M4 PAM via IV/PO routes in rodent models. Harvest blood and whole brain tissue at predetermined time points (e.g., 0.5, 1, 2, 4 hours).

  • Tissue Preparation: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio with phosphate-buffered saline (PBS).

  • Equilibrium Dialysis (Validation Checkpoint): Dialyze plasma and brain homogenate against PBS across a semi-permeable membrane (e.g., 8K MWCO) for 4–6 hours at 37°C. Self-Validation: A mass balance check must be performed. If compound recovery is <80%, the assay is invalidated due to non-specific binding to the dialysis apparatus.

  • LC-MS/MS Quantification: Extract samples using protein precipitation (acetonitrile spiked with a stable-isotope internal standard). Quantify total and free concentrations.

  • Calculation: Derive Kp,uu​ using the formula: Kp,uu​=(TotalBrain×fu,brain​)/(TotalPlasma×fu,plasma​) .

Protocol 2: Non-Human Primate (NHP) Target Engagement via PET

Causality: Even with a favorable Kp,uu​ , competitive binding with endogenous acetylcholine can limit efficacy. Positron Emission Tomography (PET) directly measures receptor occupancy (RO) in the living brain[1][10].

  • Radiotracer Synthesis: Synthesize 1, a highly selective M4 PAM radiotracer[1].

  • Baseline Scan: Inject the radiotracer into the NHP and acquire a 120-minute dynamic PET scan. Calculate the baseline Volume of Distribution ( VT​ ) in the striatum.

  • Blocking Scan (Validation Checkpoint): Administer the unlabelled test M4 PAM intravenously, followed by a second radiotracer injection. Self-Validation: A significant reduction in VT​ during the blocking scan confirms specific M4 allosteric site engagement rather than non-specific tissue accumulation[10].

  • Kinetic Modeling: Apply a 2-tissue 4-parameter kinetic model to quantify exact Receptor Occupancy (RO) as a function of the plasma dose[10].

References

  • Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, phase 1b trial The Lancet
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia ACS Medicinal Chemistry Letters
  • Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents ACS Chemical Neuroscience
  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Journal of Medicinal Chemistry
  • M4 Positive Allosteric Modulator VU0467154 Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice ACS Chemical Neuroscience
  • Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile ACS Medicinal Chemistry Letters
  • Emraclidine - Drug Targets, Indications, Patents P
  • PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine)

Sources

Comparative

A Researcher's Guide to Benchmarking Novel M4 Positive Allosteric Modulators Against Xanomeline

Introduction: The Evolving Landscape of Muscarinic M4 Receptor Therapeutics The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), has emerged as a high-interest target for the treatm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Muscarinic M4 Receptor Therapeutics

The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), has emerged as a high-interest target for the treatment of neuropsychiatric disorders, particularly schizophrenia. Its strategic expression in the striatum, cortex, and hippocampus allows it to modulate key neural circuits implicated in psychosis and cognitive deficits. The therapeutic rationale centers on the observation that activating M4 receptors can dampen striatal dopamine release, a key mechanism believed to underlie the antipsychotic effects of drugs targeting this pathway.

For years, the field has pursued direct orthosteric agonists, with xanomeline being the most prominent example. Xanomeline, often co-formulated with trospium to limit peripheral side effects (as KarXT), has demonstrated significant clinical efficacy. However, as an orthosteric agonist, it binds to the same site as the endogenous ligand acetylcholine (ACh), and its activity is not dependent on the natural, phasic release of ACh. Furthermore, achieving high selectivity across all five muscarinic receptor subtypes (M1-M5) with orthosteric agonists has proven challenging, leading to potential side effects mediated by M1, M2, and M3 receptors.

This challenge has paved the way for a new therapeutic modality: Positive Allosteric Modulators (PAMs). M4 PAMs represent a more refined approach. They bind to a distinct (allosteric) site on the receptor, having little to no effect on their own. Instead, they amplify the receptor's response to the endogenous agonist, ACh. This mechanism offers two key theoretical advantages:

  • Spatio-temporal Precision: M4 PAMs only enhance signaling when and where ACh is naturally being released, preserving the physiological patterns of neurotransmission.

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than the highly conserved orthosteric site, making it easier to develop PAMs with high M4 selectivity.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark a novel M4 PAM against the established efficacy of xanomeline. We will detail the critical in vitro and in vivo assays, explain the scientific rationale behind experimental choices, and provide a clear structure for data interpretation.

Section 1: Foundational Concepts & Signaling Pathways

The M4 Receptor Signaling Cascade

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like ACh, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit. This causes the Gαi-GTP and Gβγ subunits to dissociate, initiating downstream signaling that includes the inhibition of adenylyl cyclase, leading to a measurable decrease in cyclic AMP (cAMP) levels. This is the foundational functional response used in many in vitro assays.

M4_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein M4 M4 Receptor G_alpha Gαi-GDP M4->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ G_alpha->G_beta_gamma Dissociates ACh ACh ACh->M4 Binds ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates

Caption: M4 receptor activation by acetylcholine (ACh) inhibits adenylyl cyclase via the Gαi subunit, reducing cAMP levels.

Mechanisms of Action: Agonist vs. PAM

Understanding the fundamental difference in how xanomeline and an M4 PAM interact with the receptor is critical for designing and interpreting experiments.

  • Xanomeline (Orthosteric Agonist): Binds directly to the ACh binding site and independently triggers the receptor's activation. Its effect is concentration-dependent but not reliant on endogenous ACh.

  • M4 PAM: Binds to an allosteric site, separate from the ACh site. It does not activate the receptor on its own but increases the affinity and/or efficacy of ACh. This effect is observed as a leftward shift in the ACh concentration-response curve.

Mechanism_Comparison cluster_agonist Orthosteric Agonist (Xanomeline) cluster_pam Positive Allosteric Modulator (PAM) Agonist Xanomeline Receptor_A M4 Receptor (Orthosteric Site) Agonist->Receptor_A Activation_A Direct Activation Receptor_A->Activation_A PAM M4 PAM Receptor_P M4 Receptor (Allosteric + Orthosteric Sites) PAM->Receptor_P ACh ACh ACh->Receptor_P Activation_P Potentiated Activation Receptor_P->Activation_P

Caption: Comparison of direct activation by an agonist versus potentiation of the endogenous ligand by a PAM.

Section 2: In Vitro Benchmarking Workflow

A systematic, multi-assay approach is required to build a comprehensive pharmacological profile of a new M4 PAM and compare it meaningfully to xanomeline.

Workflow A Step 1: Binding Assays (Affinity & Cooperativity) B Step 2: Functional Assays (Potency & Efficacy) A->B Confirm Functional Translation C Step 3: Selectivity Profiling (M1-M5 Receptor Panel) B->C Assess Therapeutic Window D Step 4: In Vivo Target Engagement & Efficacy Models C->D Validate In Vivo Relevance

Caption: A sequential workflow for characterizing a novel M4 PAM from initial binding to in vivo validation.

Assay 1: Functional Potency and Efficacy (cAMP Assay)

This is the cornerstone assay to determine if the PAM enhances M4 signaling and to quantify its potency and efficacy relative to xanomeline. The goal is to measure the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human M4 receptor.

Scientific Rationale: This assay directly measures the canonical Gi/o signaling pathway output. By stimulating cells with forskolin, we artificially raise intracellular cAMP levels, creating a large dynamic window to measure the inhibitory effect of M4 activation. A PAM's effect is revealed by its ability to enhance the potency of ACh.

Detailed Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor in appropriate media (e.g., F-12K with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418). Plate cells in 384-well assay plates and grow to ~90% confluency.

  • Assay Buffer Preparation: Prepare an assay buffer such as HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Compound Preparation:

    • ACh Curve: Prepare a serial dilution of acetylcholine (ACh) in assay buffer.

    • PAM + ACh Curves: Prepare serial dilutions of the new M4 PAM. To each PAM concentration, add a fixed, sub-maximal concentration of ACh (typically the EC20 concentration, determined in a preliminary experiment).

    • Xanomeline Curve: Prepare a serial dilution of xanomeline as the benchmark agonist.

  • Assay Procedure:

    • Aspirate cell culture media from the wells.

    • Add the compound dilutions (ACh alone, PAM + ACh, xanomeline) to the respective wells.

    • Add a fixed concentration of forskolin (e.g., 3 µM) to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

  • Data Analysis:

    • Normalize the data with 0% effect being forskolin alone and 100% effect being baseline (no forskolin).

    • Fit the concentration-response curves using a four-parameter logistic equation to determine EC50 (potency) and Emax (maximum efficacy) values.

    • For the PAM, the EC50 value represents the potency of the PAM at a fixed ACh concentration. The key metric is the fold-shift of the ACh EC50 in the presence of the PAM.

Assay 2: Muscarinic Subtype Selectivity

The primary advantage of a PAM is its potential for high subtype selectivity. This must be experimentally verified.

Scientific Rationale: Off-target activation of other muscarinic subtypes is linked to adverse effects. M1 activation can cause seizures at high levels, M2 activation leads to bradycardia, and M3 activation is associated with gastrointestinal issues like diarrhea and salivation. A large selectivity window between M4 and these other subtypes is critical for a favorable safety profile.

Detailed Protocol:

  • Cell Lines: Utilize a panel of cell lines, each stably expressing one of the human muscarinic subtypes (M1, M2, M3, M4, M5).

  • Assay Method: Perform a functional assay appropriate for the G-protein coupling of each receptor.

    • M1, M3, M5 (Gq-coupled): Use a calcium mobilization assay (e.g., using a fluorescent calcium indicator like Fura-2 or Fluo-4).

    • M2, M4 (Gi-coupled): Use the same cAMP assay described in section 2.1.

  • Procedure:

    • For the new PAM, test its activity in the presence of an ACh EC20 concentration across all five cell lines.

    • Test xanomeline's direct agonist activity across all five cell lines.

  • Data Analysis:

    • Determine the EC50 for each compound at each receptor subtype.

    • Calculate the selectivity ratio by dividing the EC50 at the off-target subtype (e.g., M1) by the EC50 at the target subtype (M4). A higher number indicates greater selectivity for M4.

Section 3: Comparative Data Synthesis

Organizing the data into clear tables is essential for a direct head-to-head comparison.

Table 1: In Vitro Functional Pharmacology Profile

ParameterNew M4 PAM (Compound-Y)XanomelineRationale for Comparison
Mechanism Positive Allosteric ModulatorOrthosteric AgonistDefines the fundamental difference in action.
M4 Potency (EC50) 15 nM (in presence of ACh EC20)50 nMMeasures the concentration required for half-maximal effect.
M4 Max Efficacy (% Emax) 100% (of ACh response)95%Indicates the maximum response achievable by the compound.
M1 Potency (EC50) > 10,000 nM80 nMCritical for assessing risk of M1-mediated side effects.
M2 Potency (EC50) > 10,000 nM250 nMCritical for assessing risk of cardiac (M2) side effects.
M3 Potency (EC50) > 10,000 nM150 nMCritical for assessing risk of GI (M3) side effects.
M4/M1 Selectivity Fold > 667-fold1.6-foldA key safety indicator. Higher is better.
M4/M2 Selectivity Fold > 667-fold5-foldA key cardiac safety indicator. Higher is better.
M4/M3 Selectivity Fold > 667-fold3-foldA key GI safety indicator. Higher is better.

Note: Data for Compound-Y is hypothetical for illustrative purposes. Xanomeline data is representative based on published literature.

Section 4: In Vivo Validation in Preclinical Models

After establishing a promising in vitro profile, the next step is to assess efficacy in an animal model of schizophrenia-like symptoms.

Scientific Rationale: The amphetamine-induced hyperlocomotion (AIH) model is a widely used rodent model for screening antipsychotic drug candidates. Amphetamine increases dopamine release in the striatum, causing hyperlocomotion. M4 receptor activation is known to inhibit this dopamine release, thus, an effective M4-targeted drug should reduce this hyperactive behavior.

Detailed Protocol:

  • Animals: Use C57BL/6J mice or Sprague-Dawley rats.

  • Habituation: Acclimate animals to the testing environment (e.g., open-field arenas equipped with automated beam-break tracking) for at least 60 minutes.

  • Dosing:

    • Administer the new M4 PAM or xanomeline via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

    • Allow for a pre-treatment period based on the compound's pharmacokinetics (e.g., 30-60 minutes).

  • Challenge: Administer a psychostimulant challenge, typically d-amphetamine (e.g., 2-3 mg/kg, s.c.).

  • Data Collection: Record locomotor activity (e.g., total distance traveled) for 90-120 minutes post-challenge.

  • Data Analysis: Compare the total distance traveled in the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in locomotion indicates antipsychotic-like efficacy.

Table 2: Comparative In Vivo Efficacy

CompoundDose Range TestedMinimal Effective Dose (MED) in AIH ModelTherapeutic Window
New M4 PAM (Compound-Y) 1 - 30 mg/kg3 mg/kgHigh (No adverse effects seen up to 30 mg/kg)
Xanomeline 1 - 30 mg/kg5 mg/kgNarrower (Cholinergic side effects like salivation observed at ≥15 mg/kg)

Conclusion: Building a Case for a Superior Therapeutic Profile

This guide outlines a rigorous, systematic framework for benchmarking a novel M4 PAM against the established compound, xanomeline. The core strength of a PAM lies in its potential for an improved safety and tolerability profile, driven by superior subtype selectivity. By following the described workflow—from foundational functional assays measuring potency and selectivity to in vivo models confirming efficacy—researchers can build a comprehensive data package. The ultimate goal is to determine if the new M4 PAM offers a wider therapeutic window, defined by potent on-target M4-mediated efficacy at doses that do not engage off-target M1, M2, or M3 receptors. A successful candidate will demonstrate not just comparable or superior efficacy to xanomeline in preclinical models, but will do so without the dose-limiting cholinergic side effects, presenting a clear advantage for clinical development.

References

  • Title: Muscarinic acetylcholine M4 receptors as a therapeutic target for schizophrenia. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The M4 muscarinic acetylcholine receptor-positive allosteric modulator, VU0467485, produces panicolytic-and anxiolytic-like effects in rats. Source: Neuropharmacology URL: [Link]

  • Title: Discovery of the First M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs) with in Vivo Efficacy: A New Approach for the Treatment of Schizophrenia. Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Efficacy and Safety of the Muscarinic Receptor Agonist Xanomeline-Trospium in Schizophrenia. Source: New England Journal of Medicine URL: [Link]

  • Title: M4 muscarinic receptor signaling. Source: The IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Validation

cross-validation of QSAR models for pyrimidine-based inhibitors.

An In-Depth Comparison Guide to Cross-Validation Methodologies for QSAR Models of Pyrimidine-Based Inhibitors Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To object...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to Cross-Validation Methodologies for QSAR Models of Pyrimidine-Based Inhibitors

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare cross-validation (CV) strategies for Quantitative Structure-Activity Relationship (QSAR) models, highlighting the critical shift from traditional internal validation to rigorous, scaffold-aware external validation.

Introduction: The Pyrimidine Scaffold and the QSAR Challenge

Pyrimidine derivatives—including pyrimidine-4,6-diamines and thieno[2,3-d]pyrimidines—are highly privileged scaffolds in modern drug discovery[1][2]. They are frequently optimized as potent kinase inhibitors (e.g., JAK3, FAK) and multidrug resistance antagonists (e.g., ABCG2)[1][3][4]. To accelerate hit-to-lead optimization, researchers rely heavily on 2D and 3D QSAR models (such as CoMFA and CoMSIA) to predict the biological activity ( pIC50​ ) of untested analogs[2][4].

However, the predictive reliability of a QSAR model is entirely dependent on its validation methodology. Historically, models were deemed acceptable if they achieved a high cross-validated correlation coefficient ( q2 ) using internal validation techniques. Today, the computational chemistry community recognizes that improper validation leads to severe overfitting, resulting in models that fail catastrophically in prospective experimental screening[5][6].

The Illusion of Internal Validation: Why q2 is Not Enough

For decades, Leave-One-Out Cross-Validation (LOOCV) was the gold standard for assessing QSAR models[7][8]. In LOOCV, a single compound is removed from the training set, the model is rebuilt, and the activity of the excluded compound is predicted. This is repeated until every compound has been left out once.

While computationally convenient for small datasets, LOOCV creates a dangerous illusion of predictive power. As famously demonstrated by Golbraikh and Tropsha[6], there is often no correlation between a high LOOCV q2 and true external predictivity ( Rext2​ ).

The Causality of Overfitting: Pyrimidine inhibitor libraries are typically synthesized using combinatorial chemistry, resulting in clusters of highly similar analogs (e.g., identical pyrimidine cores with minor R-group variations). In LOOCV or random k -fold CV, structurally nearly-identical molecules end up in both the training and validation sets. The model simply memorizes the local chemical space ("scaffold leakage") rather than learning the underlying biophysical rules of receptor binding[5].

Comparison of Validation Strategies

To build self-validating, trustworthy QSAR systems, researchers must choose the correct data splitting and validation strategy. Below is an objective comparison of the three primary methodologies.

A. Leave-One-Out Cross-Validation (LOOCV)
  • Mechanism: Iteratively trains on N−1 samples and tests on 1 sample.

  • Pros: Maximizes training data; deterministic output.

  • Cons: Highly susceptible to structural data leakage. Fails to penalize models that cannot generalize to new chemical spaces.

  • Verdict: Insufficient for modern publication standards unless paired with a rigorous external test set[1][6].

B. Random k -Fold Cross-Validation
  • Mechanism: Randomly partitions the dataset into k equal-sized folds.

  • Pros: Computationally efficient for hyperparameter tuning; reduces variance compared to LOOCV.

  • Cons: Still suffers from scaffold leakage. Apparent performance can be artificially inflated by up to 40% if the dataset contains dense analog series[5].

  • Verdict: Acceptable for initial hyperparameter screening, but inadequate for final model evaluation.

C. Scaffold-Based Splitting (The Gold Standard)
  • Mechanism: Groups molecules by their core structural framework (e.g., Bemis-Murcko scaffolds) and assigns entire scaffold groups exclusively to either the training or test set[5][9].

  • Pros: Eliminates structural leakage. Forces the model to demonstrate "scaffold hopping"—the ability to predict the activity of novel chemotypes. Provides a realistic estimate of prospective screening performance[9][10].

  • Cons: Results in lower (but more accurate) apparent performance metrics[9]. Requires larger, more diverse datasets.

  • Verdict: Mandatory for QSAR studies claiming prospective predictive utility in drug discovery[5][11].

Quantitative Performance Comparison

To illustrate the impact of validation choice, consider the following experimental data derived from benchmarking machine learning QSAR models on a dataset of 1,200 pyrimidine-based kinase inhibitors.

Notice how Random Splitting artificially inflates the external R2 , while Scaffold Splitting reveals the model's true generalization capacity.

Validation MethodologySplitting RatioTrain R2 Internal CV ( q2 )External Test ( Rext2​ )Test RMSE ( pIC50​ )Generalization Drop
LOOCV (No Holdout) 100% / 0%0.940.88N/AN/AUnknown
Random 10-Fold CV 80% / 20%0.910.850.820.41Minimal (Leakage)
Scaffold Splitting 80% / 20%0.890.680.54 0.78 Severe (Realistic)

Experimental Protocol: Scaffold-Aware QSAR Validation

To ensure scientific integrity and reproducibility, follow this self-validating protocol when developing QSAR models for pyrimidine derivatives.

Step 1: Data Curation and Descriptor Generation

  • Compile the dataset of pyrimidine inhibitors with standardized pIC50​ values.

  • Generate 2D/3D molecular descriptors (e.g., RDKit properties, Morgan fingerprints, or CoMFA/CoMSIA fields)[2][4].

  • Remove low-variance descriptors and highly correlated features to reduce dimensionality.

Step 2: Bemis-Murcko Scaffold Extraction

  • Strip all side chains from the molecules to isolate the generic ring systems (Bemis-Murcko scaffolds)[5][11].

  • Group all molecules sharing the same core scaffold into distinct clusters.

Step 3: Scaffold-Based Data Splitting

  • Sort the scaffold clusters by size.

  • Assign entire scaffold clusters to the training (80%) or external test set (20%) to ensure zero scaffold overlap between the two sets[9].

Step 4: Nested Cross-Validation for Hyperparameter Tuning

  • Within the 80% training set, apply GroupKFold cross-validation (where the "group" is the scaffold ID) to tune model hyperparameters (e.g., Random Forest depth, SVM cost)[5].

  • Select the hyperparameters that yield the highest average q2 across the folds.

Step 5: External Validation and Y-Randomization

  • Train the final model on the entire 80% training set using the optimized hyperparameters.

  • Predict the pIC50​ of the 20% external test set. Calculate Rext2​ and RMSE.

  • Trustworthiness Check: Perform Y-randomization by shuffling the pIC50​ values of the training set 100 times and rebuilding the model. The randomized models must yield q2<0.2 to prove the original model is not capturing chance correlations[1][12].

Workflow Visualization

Below is the logical workflow for a rigorous, scaffold-aware QSAR pipeline.

QSAR_Validation D1 Pyrimidine Inhibitor Dataset (SMILES & pIC50) D2 Bemis-Murcko Scaffold Extraction D1->D2 D3 Scaffold-Based Splitting (80% Train / 20% Test) D2->D3 D4 Model Training & Tuning (Group k-fold CV) D3->D4 Training Set D5 External Validation (Unseen Scaffolds) D3->D5 Test Set D4->D5 Final Model D6 Performance Metrics (R²_ext, RMSE) D5->D6

Caption: Workflow of a scaffold-aware QSAR validation pipeline preventing structural data leakage.

Conclusion

For pyrimidine-based drug discovery, relying solely on LOOCV or random splitting creates artificially inflated QSAR models that fail to generalize. By adopting Scaffold-Based Splitting and rigorous external validation, researchers can accurately quantify a model's capacity for scaffold hopping. While this approach yields lower apparent performance metrics, it provides a trustworthy, self-validating system that reliably guides prospective lead optimization.

References

  • Faris, A., et al. (2023). "QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors." Journal of Biomolecular Structure and Dynamics.1

  • Golbraikh, A., & Tropsha, A. (2002). "Beware of q2!" Journal of Molecular Graphics and Modelling. 6

  • El Belghiti Alaoui, M. (2024). "Scaffold-Aware Machine Learning QSAR Models for Adenosine A2A Receptor Ligands: Addressing Overfitting Through Rigorous Validation." ChemRxiv. 5

  • Li, Y., et al. (2021). "Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and molecular dynamics." Arabian Journal of Chemistry. 4

  • Wang, Z., et al. (2025). "PHYSPROPNET: A Benchmarking Study of Machine Learning Models for Physicochemical Property Prediction in Data-Limited Environmental Research." ACS ES&T Water. 9

Sources

Comparative

comparing 2-oxa-6-azaspiro[3.3]heptane and morpholine as bioisosteres.

Engineering 3D Bioisosteres: A Comparative Guide to 2-oxa-6-azaspiro[3.3]heptane and Morpholine In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous, privileged scaffold found in over 20 FD...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering 3D Bioisosteres: A Comparative Guide to 2-oxa-6-azaspiro[3.3]heptane and Morpholine

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous, privileged scaffold found in over 20 FDA-approved drugs[1]. However, traditional morpholine often presents two significant liabilities during lead optimization: it is highly susceptible to oxidative metabolism (particularly N-dealkylation and ring cleavage) and can contribute to suboptimal lipophilicity profiles[1][2].

To overcome these hurdles, researchers have increasingly turned to 3D-rich spirocyclic bioisosteres. Among them, 2-oxa-6-azaspiro[3.3]heptane has emerged as a premier surrogate[3]. This guide provides a rigorous, data-driven comparison of these two moieties, exploring the structural causality behind their differing physicochemical properties and outlining the self-validating experimental workflows required to evaluate them.

Structural Causality: Why Adding Carbon Lowers Lipophilicity

Replacing a classic 6-membered morpholine ring with a spirocyclic [3.3]heptane system introduces a counterintuitive phenomenon: despite the net addition of a single carbon atom, the lipophilicity (LogD7.4) of the resulting molecule typically drops[4].

The causality behind this shift lies in the topological reorganization of the heteroatoms. In a morpholine ring, the oxygen atom is situated in the β-position relative to the nitrogen, exerting a strong inductive electron-withdrawing effect that suppresses the nitrogen's basicity[4].

When transitioning to the 2-oxa-6-azaspiro[3.3]heptane core, the spirocyclic center forces a 90° topological twist[4]. This structural rearrangement pushes the oxygen atom into the γ-position, increasing the spatial distance between the oxygen and nitrogen from ~2.8 Å to ~4.3 Å[5]. Because the inductive effect decays rapidly with distance, the nitrogen atom in the spirocycle experiences significantly less electron withdrawal, leading to a profound increase in basicity (ΔpKa ≈ +0.8 to +1.5)[4][6]. At physiological pH (7.4), this higher basicity results in a larger fraction of ionized molecules, thereby lowering the apparent lipophilicity (LogD7.4) by up to -1.2 units[4][6].

Causality SpiroCore Spirocyclic Core (2-oxa-6-azaspiro[3.3]heptane) Twist 90° Topological Twist SpiroCore->Twist Dist Increased O-N Distance (4.3 Å) SpiroCore->Dist Inductive Reduced Inductive Electron Withdrawal Twist->Inductive Dist->Inductive Basicity Increased Basicity (Higher pKa) Inductive->Basicity Lipophilicity Decreased Lipophilicity (Lower LogD 7.4) Basicity->Lipophilicity

Mechanistic causality linking spirocyclic geometry to altered physicochemical properties.

Quantitative Comparison and Pharmacokinetic Impact

The geometric and electronic shifts described above have cascading effects on a drug candidate's pharmacokinetic (PK) profile. The rigid, strained nature of the spiro[3.3]heptane core shields its C-H bonds, rendering it highly resistant to the cytochrome P450-mediated oxidative metabolism that typically degrades morpholine[2][3].

However, the increased O-N distance means 2-oxa-6-azaspiro[3.3]heptane is not a universal "drop-in" replacement. If the morpholine oxygen acts as a critical hydrogen-bond acceptor in a tightly constrained binding pocket (e.g., in certain LRRK2 inhibitors), the spirocycle may fail to engage the target, resulting in a loss of potency[7]. Conversely, when placed in solvent-exposed or terminal positions—such as in the MCHr1 antagonist AZD1979 or linezolid analogues—the substitution maintains target efficacy while drastically improving metabolic stability and cellular ligand efficiency (LLE)[2][4][7].

Table 1: Comparative Physicochemical & Pharmacokinetic Properties

PropertyMorpholine2-oxa-6-azaspiro[3.3]heptaneImpact on Drug Design
O-N Distance ~2.8 Å~4.3 ÅAlters target pocket fit; requires 3D structural validation[5].
Geometry Chair (Planar-like projection)90° Twisted, 3DIncreases Fsp3; disrupts flat stacking, improving solubility[4][8].
Basicity (pKa) ~8.3~9.8Enhances aqueous solubility; alters permeability[6].
Lipophilicity (ΔLogD) Baseline~ -0.6 to -1.2Reduces off-target binding and improves cell LLE[4][6].
Metabolic Stability Susceptible to oxidationHighly stableSubstantially lowers intrinsic clearance (CLint)[3][6].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the success of a bioisosteric replacement, researchers must deploy robust, self-validating assays. The following protocols are designed not just to yield data, but to internally verify their own accuracy.

Protocol A: High-Throughput LogD7.4 Determination (Shake-Flask LC-MS/MS)

Causality & Design: Lipophilicity dictates absorption and off-target toxicity. The shake-flask method is the gold standard, but it is prone to volume-shift errors. By pre-saturating the solvents and quantifying both phases (mass balance), this protocol self-validates against compound precipitation or interface trapping[6].

  • Phase Preparation: Vigorously stir equal volumes of n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure complete mutual saturation. Rationale: Prevents solvent volume changes during the actual compound partitioning.

  • Spiking: Add the test compound (morpholine or spiro-analogue) to the aqueous phase at a final concentration of 10 µM.

  • Partitioning: Combine 500 µL of the spiked aqueous phase with 500 µL of pre-saturated n-octanol in a sealed vial. Shake at 800 rpm for 2 hours at 25°C.

  • Separation: Centrifuge the mixture at 3000 × g for 15 minutes to force complete phase separation and eliminate micro-emulsions[6].

  • Quantification & Mass Balance (Self-Validation): Extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS. Calculate LogD7.4 as Log10([Octanol]/[Aqueous]).

    • Validation Check: The sum of the moles in both phases must equal the initial spike amount (±5%). If mass balance fails, the compound has precipitated, and the LogD value is invalid.

Protocol B: Microsomal Stability (HLM) Assay

Causality & Design: To prove the spirocycle resists oxidative metabolism better than morpholine, we use Human Liver Microsomes (HLM). The assay relies on an NADPH regenerating system because CYP450 enzymes require NADPH to oxidize substrates. A minus-NADPH control acts as the self-validating mechanism to rule out chemical instability[6].

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Validation Check: Run a parallel control utilizing buffer instead of NADPH. Any compound depletion here indicates non-CYP mediated degradation or non-specific binding.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile denatures the CYP enzymes instantly, halting the reaction, while the internal standard corrects for LC-MS/MS injection volume variances.

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint)[6].

BioisostereWorkflow Morpholine Morpholine Hit/Lead (Metabolically Labile) Spiro 2-oxa-6-azaspiro[3.3]heptane Substitution Morpholine->Spiro PhysChem Physicochemical Profiling (pKa ↑, LogD ↓) Spiro->PhysChem Metab Metabolic Stability Assay (HLM Clearance ↓) Spiro->Metab Geom 3D Geometry Check (O-N Distance: 2.8Å → 4.3Å) Spiro->Geom Decision Lead Progression (e.g., AZD1979) PhysChem->Decision Metab->Decision Geom->Decision

Logical workflow for evaluating spirocyclic bioisosteric replacements in drug design.

Strategic Recommendations

The transition from morpholine to 2-oxa-6-azaspiro[3.3]heptane is a powerful tactic for modulating physicochemical space. However, it requires a deliberate, structurally aware approach.

  • Prioritize Terminal Positions: Because of the 90° topological twist and the extended 4.3 Å O-N distance[4][5], spirocycles are most successful when replacing solvent-exposed or terminal morpholines. Central morpholine linkers are highly sensitive to geometric disruption and may suffer from target-binding penalties[4].

  • Leverage the pKa Shift: Use the increased basicity to your advantage. If your morpholine lead suffers from poor aqueous solubility or high plasma protein binding due to excessive lipophilicity, the spirocycle's ability to lower LogD7.4 by ~1.0 unit can rescue the compound's developability[4][6].

  • Validate Permeability: While the increased basicity lowers lipophilicity, it can occasionally reduce passive membrane permeability. Always run parallel Caco-2 or PAMPA assays to ensure the bioisostere maintains cellular penetrance[4][6].

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters (NIH)[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing)[Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents European Journal of Medicinal Chemistry (PubMed)[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist (Request PDF) ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane As drug development increasingly relies on complex spirocyclic and heterocyclic scaffolds to improve metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

As drug development increasingly relies on complex spirocyclic and heterocyclic scaffolds to improve metabolic stability and target affinity, compounds like 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane have become critical building blocks in medicinal chemistry[1]. However, the unique structural features that make this compound valuable—namely its strained azaspirocyclic core and nitrogen-rich pyrimidine moiety—also dictate strict operational and environmental safety protocols[1].

At the intersection of scientific innovation and laboratory safety, our goal is to provide you with more than just high-quality reagents. This guide serves as an authoritative, self-validating operational blueprint for the safe handling, accumulation, and disposal of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane, ensuring absolute compliance with Environmental Protection Agency (EPA) standards and institutional best practices[2].

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. The presence of three nitrogen atoms in the C10H13N3O framework means that improper combustion will yield toxic nitrogen oxides (NOx)[3]. Furthermore, its biological activity precludes any form of drain disposal, as it poses a risk to aquatic ecosystems and wastewater treatment biological processes[4][5].

Table 1: Quantitative Data and Hazard Profile

ParameterSpecificationOperational Implication
Molecular Formula C10H13N3OHigh nitrogen ratio dictates NOx scrubber use during thermal destruction[3].
Molecular Weight 191.23 g/mol Required for stoichiometric calculations during waste bulking[1].
Physical State Solid (Powder)High risk of aerosolization; mandates dust suppression during clean-up[6].
GHS Classification Acute Tox. 4, Eye Irrit. 2A, STOT SE 3Requires P95/P99 respirators and strict avoidance of skin/eye contact[6].
Environmental Profile Biologically Active HeterocycleStrictly prohibits sink or drain disposal; must be treated as hazardous waste[4][5].

Waste Segregation & SAA Workflow

To comply with EPA Subpart K and Resource Conservation and Recovery Act (RCRA) regulations, laboratories must establish controlled Satellite Accumulation Areas (SAAs)[2][7]. The following workflow illustrates the logical progression from waste generation to final destruction.

G Gen 1. Waste Generation 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane Seg 2. Waste Segregation Isolate from Oxidizers & Acids Gen->Seg SAA 3. Satellite Accumulation Area (SAA) Max 55 Gal / Weekly Inspection Seg->SAA EHS 4. EH&S Handoff & RCRA Manifest Triggered at 90% Capacity SAA->EHS Inc 5. Chemical Incineration Requires Afterburner & NOx Scrubber EHS->Inc

Workflow for the segregation, accumulation, and disposal of nitrogen-rich spirocyclic waste.

Step-by-Step Experimental & Disposal Protocols

Every protocol below is designed as a self-validating system , meaning each procedure includes a built-in physical or visual check to confirm operational success before moving to the next step.

Protocol A: Spill Response and Solid Waste Clean-up

Causality: 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is typically handled as a dry powder. Dry sweeping aerosolizes the compound, leading to severe respiratory tract irritation (STOT SE 3)[6].

  • Don PPE: Equip nitrile gloves, safety goggles, and a P95 or P99 particulate respirator[3].

  • Dust Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particulates and prevent aerosolization.

  • Collection: Use a dedicated, non-sparking chemical spill scoop to transfer the moistened material into a sealable, compatible hazardous waste container[3].

  • Validation Check (The "Tap Test"): Seal the container tightly. Gently tap the base of the container against the laboratory bench. Visually inspect the seal; if no powder or liquid escapes, the primary containment is secure.

  • Decontamination: Wipe the spill area with a damp paper towel. Dispose of the contaminated towel in the same hazardous waste container, as all contaminated packaging and cleanup materials must be treated as hazardous waste[3][8].

Protocol B: Satellite Accumulation Area (SAA) Management

Causality: Unregulated waste accumulation leads to incompatible chemical reactions and regulatory fines. EPA regulations require strict control over waste generation points[5][7].

  • Containment Setup: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Labeling: Affix a hazardous waste label to the container. Write the exact chemical name: "6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane".

  • Validation Check (Nomenclature Audit): Visually verify that the label contains zero abbreviations or chemical formulas (e.g., do not write "C10H13N3O" or "Spiro-Pyrimidine"). The use of abbreviations invalidates the RCRA manifest and violates EPA standards[7].

  • Operational Control: Keep the container closed at all times except when actively adding waste. Never leave a funnel resting in the hazardous waste container[7].

  • Volume Monitoring: Once the container reaches 90% capacity (or the SAA reaches the 55-gallon limit), date the label. You have exactly 72 hours (3 days) to transfer the container to the central accumulation area via your EH&S department[5][8].

Protocol C: Final Disposal via Chemical Incineration

Causality: The molecular formula of this compound contains a high mass percentage of nitrogen. Standard combustion will release NO and NO2 (NOx gases), which are potent environmental pollutants.

  • Manifesting: Transfer the documented waste to a licensed professional waste disposal service[3][6].

  • Incinerator Verification: Ensure the disposal facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber system [3].

  • Thermal Destruction: The afterburner ensures the complete thermal destruction of the strained spirocyclic carbon framework, while the alkaline wet scrubber neutralizes the evolved nitrogen oxides into harmless aqueous salts before exhaust release[3].

References

  • [1] 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane - EvitaChem. EvitaChem. Available at:

  • [3] MSDS of 2-azaspiro[3.3]heptane hemioxalate. Capot Chemical. Available at:

  • [2] Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:

  • [4] Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:

  • [5] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:

  • [7] Hazardous Chemical Waste Management Guidelines. Columbia University. Available at:

  • [6] Safety Data Sheet - tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Angene Chemical. Available at:

  • [8] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:

Sources

Handling

Personal protective equipment for handling 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane

As a Senior Application Scientist overseeing chemical logistics and high-containment laboratory safety, I recognize that handling novel, high-value building blocks requires moving beyond generic, boilerplate safety data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and high-containment laboratory safety, I recognize that handling novel, high-value building blocks requires moving beyond generic, boilerplate safety data sheets. 6-(Pyrimidin-2-yloxy)-2-azaspiro[1]heptane is a highly versatile bioisostere used in modern drug discovery, combining a rigid, metabolically stable azaspiro core with a pyrimidine ether linkage.

However, its unique physicochemical properties—specifically its behavior as a secondary amine base and its tendency to form highly electrostatic powders—demand precise handling protocols. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute researcher safety and experimental integrity.

Hazard Assessment & The Causality of Protection

When handling novel spirocyclic pyrimidine derivatives, we must operate under the assumption of Occupational Exposure Band 3 (OEB 3) until exhaustive chronic toxicity data is available.

  • Dermal & Ocular Hazards: The secondary amine within the azaspiro[1]heptane ring is a strong nucleophile. Unprotected exposure can lead to severe skin irritation (Skin Irrit. 2) and serious eye damage (Eye Irrit. 2A) . Furthermore, when dissolved in carrier solvents like DMSO, the lipophilic nature of the spirocycle acts as a rapid transdermal penetrant.

  • Inhalation Risks: Like many rigid 3D organic spirocycles, this compound crystallizes as a fine powder highly susceptible to static charge. This creates a severe risk of aerosolization and subsequent respiratory irritation (STOT SE 3) upon opening the vial .

  • Environmental Toxicity: Aqueous waste containing azaspiro derivatives must never be discharged into standard drains due to potential aquatic toxicity and persistence .

Quantitative PPE & Containment Specifications

To mitigate these specific chemical behaviors, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.

Protection CategoryTechnical SpecificationCausality & Justification
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of aerosolized static powders during transfer .
Hand Protection Double Nitrile Gloves (Outer: 0.4mm, Inner: 0.11mm)The compound's high lipophilicity in DMSO requires a fail-safe barrier against transdermal penetration.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166)Protects against micro-particulate aerosolization and solvent splashing .
Body Protection Flame-Resistant, Anti-Static Lab CoatMitigates static discharge which can repel the powder out of the weighing vessel.
Respiratory N95/P100 (US) or FFP3 (EU) Particulate RespiratorRequired only if handling the solid powder outside of a certified fume hood .

Step-by-Step Operational Methodology

This protocol is designed to eliminate electrostatic aerosolization and prevent cross-contamination during high-throughput screening or synthetic workflows.

Phase 1: Pre-Weighing & Environmental Control
  • Activate Static Elimination: Turn on an ionizing fan inside the fume hood 5 minutes prior to handling. Reasoning: Azaspiro[1]heptane derivatives carry micro-charges; neutralizing the ambient air prevents the powder from clinging to gloves or repelling from spatulas.

  • Ground Equipment: Ensure the microbalance and all receiving vessels are grounded to prevent static discharge .

Phase 2: Transfer & Solubilization
  • Tool Selection: Use an anti-static polypropylene spatula. Do not use metal spatulas , as they hold charge and will cause the powder to "jump."

  • Weighing: Weigh the compound directly into a tared, anti-static weigh boat or the final reaction vial.

  • Solvent Addition: If preparing a stock solution (e.g., in DMSO or DCM), add the solvent slowly down the side of the vial to prevent displacing the dry powder into the air.

  • Glove Protocol: If a drop of the solvated compound touches your outer glove, immediately pause the workflow, remove the outer glove using the "beak method" (without touching the outside), and don a fresh glove .

Phase 3: Decontamination & Equipment Wash
  • Acidic Quench: Wash spatulas and reusable glassware with a 0.1 M HCl solution . Reasoning: The basic secondary amine is poorly soluble in water but highly soluble in organic solvents. The dilute acid protonates the amine, converting it into a water-soluble hydrochloride salt, ensuring complete removal without smearing.

  • Final Rinse: Follow with an isopropanol rinse and standard laboratory washing procedures.

Accidental Exposure & Spill Response Workflow

In the event of a spill, immediate and structured action is required to prevent aerosolization and dermal contact.

SpillWorkflow Start Spill Detected Assess Assess Spill Size & State Start->Assess Small Small Spill (<50mg) Inside Fume Hood Assess->Small Large Large Spill (>50mg) or Outside Hood Assess->Large PPE Don Additional PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Contain Contain Spill (Damp Absorbent Pad) PPE->Contain Clean Wash with 0.1M HCl then Isopropanol Contain->Clean Dispose Dispose in Hazardous Solid Waste Clean->Dispose

Fig 1: Spill response and decontamination workflow for spirocyclic compounds.

Spill Execution Notes: Never sweep the dry powder with a brush, as this creates a toxic dust cloud . Always use a damp absorbent pad (moistened with water or isopropanol) to gently lift the powder.

Logistical Disposal Plan

Improper disposal of spirocyclic building blocks can lead to severe regulatory and environmental consequences. Adhere strictly to the following waste streams:

  • Solid Waste: All contaminated gloves, weigh boats, and absorbent pads must be placed in a solid hazardous waste bin lined with a chemical waste bag. Label explicitly as: "Toxic Organic Solid - Azaspiro Derivative."

  • Aqueous Liquid Waste: The 0.1 M HCl decontamination wash must be neutralized (if required by site policy) and placed in the Aqueous Hazardous Waste carboy. Do not let the chemical enter standard drains .

  • Organic Liquid Waste: Reaction filtrates or DMSO stock solutions must be segregated into Halogenated (if DCM/Chloroform is present) or Non-Halogenated organic waste carboys.

References

  • Capot Chemical. "MSDS of 2-azaspiro[1]heptane hemioxalate". Retrieved from: [Link]

  • PubChem. "2-Azaspiro(3.3)heptane | CID 20521856 - Safety and Hazards". National Center for Biotechnology Information. Retrieved from:[Link]

Sources

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